Ethyl 4-amino-3-chlorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDTVONVIRHHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363937 | |
| Record name | ethyl 4-amino-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82765-44-4 | |
| Record name | ethyl 4-amino-3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3-chlorobenzoate from 4-amino-3-chlorobenzoic acid
This guide provides a comprehensive technical overview for the synthesis of Ethyl 4-amino-3-chlorobenzoate, a key intermediate in pharmaceutical research and development. The primary focus is on the robust and widely applied Fischer-Speier esterification reaction, detailing the underlying mechanism, practical experimental protocols, and critical considerations for process optimization and safety.
Introduction: The Strategic Importance of Ethyl 4-amino-3-chlorobenzoate
Ethyl 4-amino-3-chlorobenzoate serves as a crucial building block in the synthesis of various biologically active molecules, including epidermal growth factor receptor (EGFR) inhibitors targeted in cancer therapy.[1] Its precursor, 4-amino-3-chlorobenzoic acid, is a readily available starting material. The transformation of the carboxylic acid functional group into an ethyl ester is a pivotal step that modifies the compound's reactivity and physical properties for subsequent synthetic manipulations. The most common and industrially scalable method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3]
The Core Reaction: Fischer-Speier Esterification
Fischer esterification is the process of forming an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2] It is a classic example of a nucleophilic acyl substitution reaction.[3]
A critical aspect of this reaction is that it is a reversible equilibrium.[4][5][6]
Carboxylic Acid + Alcohol ⇌ Ester + Water
To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, favoring the products. This is typically accomplished through two primary strategies:
-
Use of Excess Reactant: Employing a large excess of the alcohol (in this case, ethanol) increases the probability of the forward reaction occurring, in accordance with Le Châtelier's Principle.[4][7] Often, the alcohol itself serves as the reaction solvent.[8]
-
Removal of Water: Water is a byproduct of the reaction. Its removal from the reaction mixture as it forms prevents the reverse reaction (ester hydrolysis) and drives the equilibrium towards the ester.[4][6] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[7]
The Reaction Mechanism
The mechanism of Fischer esterification involves a series of proton transfer and nucleophilic addition-elimination steps. Each step is reversible.[5][6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6]
-
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[2][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[2][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[2][3]
Experimental Protocols & Workflow
Two common methods for achieving this esterification are presented below. The first utilizes thionyl chloride, which generates the acid catalyst in situ, while the second employs the more traditional sulfuric acid catalyst.
Method 1: Thionyl Chloride-Mediated Esterification
This method is effective as thionyl chloride (SOCl₂) reacts with ethanol to produce HCl gas, which acts as the catalyst, and sulfur dioxide. SOCl₂ also acts as a dehydrating agent, consuming any water present. A specific protocol has been reported for this transformation.[1]
Experimental Steps:
-
Reaction Setup: Suspend 4-amino-3-chlorobenzoic acid (e.g., 4.56 g, 0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Reagent Addition: Cool the suspension to between -15°C and -10°C in an ice-salt bath.[1] Add thionyl chloride (e.g., 3.8 g, 2.33 mL, 0.032 mol) dropwise while vigorously stirring, ensuring the temperature does not rise above -10°C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 40°C for 30 minutes, then heat to reflux for 3 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture. Filter the resulting precipitate and wash it thoroughly with distilled water to remove any excess SOCl₂ and its byproducts.[1]
-
Neutralization: Wash the collected solid with a 10% aqueous sodium carbonate (Na₂CO₃) solution until the effervescence ceases.[1] This step neutralizes the protonated amine and any residual acid, causing the free ester to precipitate.
-
Purification: Collect the final product by filtration and recrystallize it from an ethanol/water mixture to yield pure ethyl 4-amino-3-chlorobenzoate.[1]
Method 2: Sulfuric Acid-Catalyzed Fischer Esterification
This is the classic Fischer esterification approach, adapted from protocols for structurally similar aminobenzoic acids.[9][10]
Experimental Steps:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-chlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-12 mL of ethanol per gram of acid).[9]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise (e.g., 1.0 mL per 1.2 g of acid).[9] A precipitate of the amine hydrogen sulfate salt is expected to form.[10][11]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-90 minutes.[9] The solid should dissolve as the reaction proceeds.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker containing ice water (approx. 3 volumes relative to the reaction mixture).[9]
-
Neutralization: While stirring the aqueous mixture, slowly add a 10% aqueous sodium carbonate solution portion-wise until gas evolution stops and the pH is basic (pH > 8).[9][10] The product, ethyl 4-amino-3-chlorobenzoate, will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration, washing with several portions of cold water.[9] The product can be further purified by recrystallization.
Data & Properties
Quantitative data for the starting material and product are summarized below.
| Table 1: Properties of 4-Amino-3-chlorobenzoic Acid | |
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol [12] |
| Appearance | Solid |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[12] |
| Table 2: Properties of Ethyl 4-amino-3-chlorobenzoate | |
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂[13] |
| Molecular Weight | 199.63 g/mol [13] |
| Appearance | Solid |
| Storage | 4°C, protect from light[13] |
| GHS Hazard Statements | May cause an allergic skin reaction, Harmful to aquatic life |
| Table 3: Comparison of Typical Reaction Parameters | |
| Parameter | Method 1 (Thionyl Chloride) | Method 2 (Sulfuric Acid) |
|---|---|---|
| Catalyst | Thionyl Chloride (SOCl₂) | Concentrated Sulfuric Acid (H₂SO₄) |
| Catalyst Role | Generates HCl catalyst in situ; acts as dehydrating agent | Direct Brønsted acid catalyst |
| Solvent | Absolute Ethanol | Absolute Ethanol (in large excess) |
| Temperature | -15°C (addition), then Reflux | Room Temp (addition), then Reflux |
| Typical Time | ~3 hours[1] | 1-1.5 hours[9] |
| Key Consideration | Exothermic addition requires careful temperature control | Stoichiometric amount of acid may be needed to protonate the basic amino group[7][9] |
Safety and Handling
Rigorous adherence to safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves must be worn at all times.
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Reagent Hazards:
-
4-Amino-3-chlorobenzoic Acid: Harmful if swallowed and causes skin, eye, and respiratory irritation.[12]
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe chemical burns upon contact.[9] Handle with extreme care.
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. The addition must be performed slowly and with cooling.
-
Ethanol: A flammable liquid.[9] Ensure no open flames or spark sources are near the reaction setup.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations. Aqueous waste should be neutralized before disposal.
Conclusion
The synthesis of ethyl 4-amino-3-chlorobenzoate from 4-amino-3-chlorobenzoic acid is most effectively achieved through Fischer-Speier esterification. This guide has detailed two robust protocols using either thionyl chloride or sulfuric acid as the catalyst. The causality behind each experimental step, from the use of excess alcohol to drive the equilibrium to the critical neutralization work-up, has been explained to provide a deeper understanding of the process. By following the outlined procedures and adhering to strict safety measures, researchers and drug development professionals can reliably produce this valuable chemical intermediate for its diverse applications in medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Al-Sultani, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-chlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Ethyl 4-amino-3-chlorobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
University of Michigan. (2011, May 10). Experiment 3. Ester Formation: Preparation of Benzocaine. Retrieved from [Link]
-
Chegg.com. (2021, March 5). Solved Experiment description: 4-amino-benzoic acid. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]
-
Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (2012, January 11). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. 4-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 17211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
Ethyl 4-amino-3-chlorobenzoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-3-chlorobenzoate (CAS No. 82765-44-4) is a substituted aromatic ester that serves as a crucial building block in modern synthetic organic chemistry.[1][2][3] Its unique trifunctional nature—possessing an amine, a chloro group, and an ethyl ester on a benzene ring—makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it particularly valuable in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and insights into its applications, with a focus on the scientific rationale behind the methodologies presented.
Physicochemical and Spectroscopic Data
Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of Ethyl 4-amino-3-chlorobenzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82765-44-4 | PubChem, ChemScene[3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | ChemScene[3] |
| Molecular Weight | 199.63 g/mol | PubChem[4] |
| Appearance | White to orange powder | |
| Melting Point | 80–84 °C | ChemSrc[1] |
| Boiling Point | 333.0 ± 22.0 °C at 760 mmHg | ChemSrc[1] |
| Density | 1.3 ± 0.1 g/cm³ | ChemSrc[1] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)Cl | PubChem[4] |
| InChIKey | MFDTVONVIRHHBR-UHFFFAOYSA-N | PubChem[4] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quality control of the compound. The following data has been reported for Ethyl 4-amino-3-chlorobenzoate:
-
FT-IR (KBr, v, cm⁻¹): 3487, 3356 (N-H stretching of primary amine), 2985 (C-H stretching), 1689 (C=O ester stretching), 1624, 1593, 1508 (Aromatic C=C stretching), 759 (C-Cl stretching).
-
¹H-NMR (300 MHz, DMSO-d₆, δ, ppm): 7.75 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 6.83 (s, 1H, Ar-H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H, O-CH₂), 1.27 (t, 3H, CH₃).
Synthesis Protocol: A Self-Validating System
The synthesis of Ethyl 4-amino-3-chlorobenzoate is most commonly achieved via the esterification of its corresponding carboxylic acid. The following protocol is based on established laboratory procedures and is designed as a self-validating system, where the outcome of each step provides clear confirmation of the preceding transformation.
Reaction Principle: Thionyl Chloride-Mediated Esterification
This procedure utilizes a modification of the Fischer-Speier esterification. While classic Fischer esterification employs a strong acid catalyst (like H₂SO₄) with an excess of alcohol to drive the equilibrium, this method uses thionyl chloride (SOCl₂).[5][6] The addition of SOCl₂ to the alcohol (ethanol) in situ generates HCl gas and ethyl chlorosulfite. The generated HCl acts as the necessary acid catalyst.[7][8] This approach avoids the use of concentrated sulfuric acid and simplifies the workup. The primary reaction is:
4-amino-3-chlorobenzoic acid + Ethanol ---(SOCl₂)--> Ethyl 4-amino-3-chlorobenzoate + H₂O
The thionyl chloride serves a dual purpose: it provides the acidic catalyst (HCl) upon reaction with ethanol and also acts as a dehydrating agent, reacting with the water produced during the esterification to drive the reaction to completion.[7]
Experimental Workflow Diagramdot
Sources
- 1. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 2. Hit2Lead | ethyl 4-amino-3-chlorobenzoate | CAS# 82765-44-4 | MFCD06411007 | BB-4027327 [hit2lead.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 4-amino-3-chlorobenzoate
An In-depth Technical Resource for Researchers in Synthetic Chemistry and Drug Development
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 4-amino-3-chlorobenzoate. As a Senior Application Scientist, this document is structured to deliver not only precise spectral data but also the underlying scientific principles governing the observed chemical shifts. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. For a substituted aromatic compound like Ethyl 4-amino-3-chlorobenzoate, NMR is critical for confirming its identity, purity, and for understanding the electronic effects of its functional groups on the benzene ring.
The precise chemical shifts observed in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Factors such as the electronegativity of neighboring atoms, resonance effects, and the anisotropic effects of aromatic rings and double bonds all contribute to the final observed chemical shift.[1] A thorough understanding of these principles is essential for the accurate interpretation of NMR spectra.
Molecular Structure and Predicted NMR Spectra
Ethyl 4-amino-3-chlorobenzoate is a trisubstituted benzene derivative with an amino group (-NH₂), a chloro group (-Cl), and an ethyl ester group (-COOCH₂CH₃). The interplay of the electronic effects of these substituents dictates the chemical shifts of the aromatic protons and carbons.
-
Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to shielding of the nearby nuclei, causing them to resonate at a lower chemical shift (upfield).
-
Chloro Group (-Cl): An electron-withdrawing group (EWG) through induction due to its high electronegativity. However, it is a weak deactivator and can donate electron density through resonance. Its overall effect is a deshielding of the adjacent nuclei.
-
Ethyl Ester Group (-COOCH₂CH₃): An electron-withdrawing group through both induction and resonance, which decreases the electron density on the aromatic ring, leading to deshielding of the aromatic protons and carbons (downfield shift).
These substituent effects are generally additive, allowing for a rational prediction of the chemical shifts in polysubstituted aromatic compounds.[2][3]
¹H NMR Spectral Analysis of Ethyl 4-amino-3-chlorobenzoate
The ¹H NMR spectrum of Ethyl 4-amino-3-chlorobenzoate is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region, typically between 6.5 and 8.0 ppm, will display a characteristic splitting pattern due to the coupling between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-amino-3-chlorobenzoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.8 | d | ~2.0 | Ortho to the electron-withdrawing ester group and meta to the electron-donating amino group. The deshielding effect of the ester group dominates. |
| H-5 | ~6.8 | d | ~8.5 | Ortho to the electron-donating amino group and meta to the electron-withdrawing chloro and ester groups. The strong shielding from the amino group results in an upfield shift. |
| H-6 | ~7.6 | dd | ~8.5, ~2.0 | Meta to the electron-donating amino group and ortho to the electron-withdrawing chloro group. Deshielded by both the chloro and ester groups. |
| -NH₂ | ~4.5 | br s | - | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 | Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom. |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 | Methyl protons of the ethyl group. |
Note: Predicted chemical shifts are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary slightly.
¹³C NMR Spectral Analysis of Ethyl 4-amino-3-chlorobenzoate
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. Carbons in an aromatic ring typically resonate in the range of 120-150 ppm.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-amino-3-chlorobenzoate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-COOEt) | ~129 | Quaternary carbon attached to the electron-withdrawing ester group. |
| C-2 (CH) | ~132 | Deshielded by the adjacent ester group. |
| C-3 (C-Cl) | ~118 | Attached to the electronegative chlorine atom. |
| C-4 (C-NH₂) | ~147 | Attached to the electron-donating amino group, significantly shielded. |
| C-5 (CH) | ~115 | Shielded by the ortho amino group. |
| C-6 (CH) | ~128 | Influenced by the meta amino group and the ortho chloro group. |
| C=O | ~165 | Carbonyl carbon of the ester group, highly deshielded. |
| -OCH₂CH₃ | ~61 | Methylene carbon of the ethyl group, attached to oxygen. |
| -OCH₂CH₃ | ~14 | Methyl carbon of the ethyl group. |
Note: Predicted chemical shifts are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary slightly.
Visualizing Molecular Connectivity and Substituent Effects
The following diagram illustrates the structure of Ethyl 4-amino-3-chlorobenzoate and the key substituent effects influencing the NMR chemical shifts.
Caption: Workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR chemical shifts of Ethyl 4-amino-3-chlorobenzoate. By understanding the fundamental principles of substituent effects on the aromatic ring, researchers can confidently predict and interpret the NMR spectra of this and related molecules. The detailed experimental protocol serves as a practical guide for acquiring high-quality NMR data, which is essential for the unambiguous structural characterization of synthesized compounds in the fields of medicinal chemistry and materials science.
References
- BenchChem. Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone.
- ISMRM.
- Royal Society of Chemistry. Supplementary Material (ESI)
- Books. Chapter 5: Acquiring 1 H and 13 C Spectra.
- NIH.
- Chemistry LibreTexts. 15.
- PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines.
- Royal Society of Chemistry.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- Bruker. 13-C NMR Protocol for beginners AV-400.
- Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).
- Journal of the Chemical Society, Perkin Transactions 2.
- University of Calgary.
- ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
- Lecture outline 1H NMR spectra of arom
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
- SpectraBase.
- Short Summary of 1H-NMR Interpret
- ChemicalBook.
- ChemicalBook. Ethyl 4-(butylamino)
- PubChem.
- PubChem.
- Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Royal Society of Chemistry.
- ChemicalBook.
- SpectraBase. Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts.
Sources
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-amino-3-chlorobenzoate
Section 1: Introduction to the Molecule and Analytical Context
Ethyl 4-amino-3-chlorobenzoate is an organic compound featuring a substituted benzene ring, a structure common in pharmaceutical intermediates and chemical synthesis. Its molecular structure consists of an ethyl ester group, an amino group, and a chlorine atom attached to the benzene core. The precise characterization of such molecules is critical for drug development, quality control, and research, with mass spectrometry (MS) serving as a primary tool for structural elucidation and confirmation.
This guide provides a detailed analysis of the fragmentation behavior of Ethyl 4-amino-3-chlorobenzoate under common mass spectrometry ionization techniques. Understanding its fragmentation pattern is not merely an academic exercise; it is essential for identifying the compound in complex matrices, confirming its synthesis, and detecting potential impurities. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI), typical for Gas Chromatography-Mass Spectrometry (GC-MS), and softer Electrospray Ionization (ESI), common in Liquid Chromatography-Mass Spectrometry (LC-MS).
Molecular Structure and Properties:
-
IUPAC Name: ethyl 4-amino-3-chlorobenzoate[1]
-
Monoisotopic Mass: 199.04001 Da (for ³⁵Cl)[1]
-
SMILES: CCOC(=O)C1=CC(=C(C=C1)N)Cl[1]
Section 2: The Molecular Ion and the Chlorine Isotopic Signature
The initial event in EI mass spectrometry is the bombardment of the molecule with high-energy electrons, dislodging one electron to form a molecular ion radical cation, [M]•+. The mass-to-charge ratio (m/z) of this ion represents the molecular mass of the compound.
A defining characteristic of the mass spectrum of Ethyl 4-amino-3-chlorobenzoate is the presence of a distinct isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, creating a relative intensity ratio of roughly 3:1.[4]
Therefore, the molecular ion will appear as two distinct peaks:
-
[M]•+ peak: at m/z 199 , corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]•+ peak: at m/z 201 , corresponding to the molecule containing the ³⁷Cl isotope.
The intensity of the m/z 201 peak will be approximately one-third that of the m/z 199 peak. This signature is a powerful diagnostic tool, immediately confirming the presence of a single chlorine atom in the ion.[4][5]
Section 3: Electron Ionization (EI) Fragmentation Pathways
Under the high-energy conditions of Electron Ionization (70 eV), the molecular ion undergoes extensive fragmentation. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral losses. For Ethyl 4-amino-3-chlorobenzoate, the primary fragmentation routes originate from the ester functional group and the aromatic ring.
Pathway A: α-Cleavage and Loss of the Ethoxy Radical
The most common fragmentation for ethyl esters is the cleavage of the C-O bond, expelling an ethoxy radical (•OC₂H₅, mass 45).[6][7] This process results in the formation of a highly stable 4-amino-3-chlorobenzoyl acylium ion. This fragment is often the base peak in the spectrum due to its resonance stabilization.
-
[M]•+ (m/z 199/201) → [C₇H₅ClNO]⁺ (m/z 154/156) + •OC₂H₅
Pathway B: McLafferty Rearrangement and Loss of Ethene
Molecules containing an ester with a sufficiently long alkyl chain can undergo a McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this case, a neutral ethene molecule (C₂H₄, mass 28) is lost, producing the radical cation of 4-amino-3-chlorobenzoic acid.
-
[M]•+ (m/z 199/201) → [C₇H₆ClNO₂]•+ (m/z 171/173) + C₂H₄
Pathway C: Secondary Fragmentation – Decarbonylation
The stable acylium ion formed in Pathway A (m/z 154/156) can undergo further fragmentation by losing a neutral carbon monoxide molecule (CO, mass 28). This results in a 3-chloro-4-aminophenyl cation.
-
[C₇H₅ClNO]⁺ (m/z 154/156) → [C₆H₅ClN]⁺ (m/z 126/128) + CO
Pathway D: Loss of Chlorine
Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, mass 35 or 37). While the aryl-halogen bond is strong, this fragmentation is often observed.[8] The resulting fragment at m/z 164 would no longer exhibit the characteristic chlorine isotopic pattern.
-
[M]•+ (m/z 199/201) → [C₉H₁₀NO₂]⁺ (m/z 164) + •Cl
Caption: Predicted EI fragmentation scheme for Ethyl 4-amino-3-chlorobenzoate.
Section 4: Electrospray Ionization (ESI) Fragmentation Pathways
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Fragmentation is then induced in the collision cell (MS/MS). The fragmentation of these even-electron ions primarily involves the loss of stable neutral molecules.
Positive Ion Mode ([M+H]⁺)
The protonated molecule will have an m/z of 200/202. The most likely sites of protonation are the amino group and the carbonyl oxygen.
-
Primary Fragmentation: Loss of Ethene. Similar to the McLafferty rearrangement in EI, the protonated ester can readily lose a neutral ethene molecule (C₂H₄, mass 28). This is a common fragmentation pathway for protonated ethyl esters. The resulting fragment is the protonated 4-amino-3-chlorobenzoic acid.
-
[M+H]⁺ (m/z 200/202) → [C₇H₇ClNO₂]⁺ (m/z 172/174) + C₂H₄
-
-
Secondary Fragmentation: Loss of Water. The resulting protonated carboxylic acid (m/z 172/174) can then lose a molecule of water (H₂O, mass 18), especially if the collision energy is increased.
-
[C₇H₇ClNO₂]⁺ (m/z 172/174) → [C₇H₅ClNO]⁺ (m/z 154/156) + H₂O
-
Sources
- 1. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. sci-hub.box [sci-hub.box]
Solubility profile of Ethyl 4-amino-3-chlorobenzoate in common organic solvents
An In-depth Technical Guide to the Solubility Profile of Ethyl 4-amino-3-chlorobenzoate in Common Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 4-amino-3-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust crystallization processes, and ensuring the purity and yield of final active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical methodologies.
Introduction: The Significance of Solubility in Process Chemistry
Ethyl 4-amino-3-chlorobenzoate is a substituted aromatic ester containing amino, chloro, and ethyl ester functional groups. These moieties impart a specific polarity and reactivity to the molecule, making its interaction with various solvents a critical parameter in process development. The solubility of a compound dictates its behavior in solution, influencing everything from reaction kinetics to the physical form of the isolated solid.[1][2][3] Inadequate solubility can lead to poor yields and impurities, while a well-characterized solubility profile enables the rational design of efficient and scalable manufacturing processes.
This guide will delve into the physicochemical properties of Ethyl 4-amino-3-chlorobenzoate, outline a robust experimental protocol for solubility determination, and provide an expert analysis of its expected solubility in a range of common organic solvents.
Physicochemical Properties of Ethyl 4-amino-3-chlorobenzoate
A molecule's structural and electronic features are the primary determinants of its solubility. The properties of Ethyl 4-amino-3-chlorobenzoate suggest a compound of moderate polarity, capable of acting as both a hydrogen bond donor (via the amino group) and acceptor (via the ester carbonyl and chloro group).
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][5][6] |
| Molecular Weight | 199.63 g/mol | [4][5][7] |
| Melting Point | 83-84 °C | [4][6] |
| Boiling Point | 333.0 ± 22.0 °C at 760 mmHg | [4][6] |
| Density | 1.3 ± 0.1 g/cm³ | [4][6] |
| LogP (Octanol-Water Partition Coefficient) | 2.98 | [4] |
| Polar Surface Area (PSA) | 52.32 Ų | [4][7] |
Expert Interpretation: The LogP value of 2.98 indicates a greater preference for a non-polar environment (octanol) over a polar one (water), suggesting that while it has polar functional groups, the overall molecule possesses significant non-polar character from the benzene ring and ethyl group. The Polar Surface Area (PSA) of 52.32 Ų is moderate and reflects the presence of the polar amino and ester groups. This combination of properties predicts that Ethyl 4-amino-3-chlorobenzoate will exhibit the highest solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, with diminishing solubility as solvent polarity decreases.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To obtain reliable quantitative solubility data, the isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard.[8] This technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solid.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid Ethyl 4-amino-3-chlorobenzoate to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the slurries for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[9]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase. Determine the concentration of Ethyl 4-amino-3-chlorobenzoate in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Convert the measured concentration into the desired solubility units (e.g., mg/mL, mol/L, or mole fraction).
Workflow for Isothermal Equilibrium Solubility Measurement
Caption: A standardized workflow for determining the equilibrium solubility of a compound.
Predicted Solubility Profile in Common Organic Solvents
While specific experimental data for Ethyl 4-amino-3-chlorobenzoate is not widely published, a scientifically grounded prediction of its solubility can be made by classifying solvents based on their polarity and hydrogen bonding capabilities. The principle of "like dissolves like" provides the fundamental framework for this analysis.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The -OH group of the solvent can act as a hydrogen bond donor to the solute's amino, chloro, and ester groups, and as an acceptor for the solute's amino N-H. These strong, specific interactions drive high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar regions of the solute. Solvents like DMF and DMSO are particularly effective due to their high polarity. |
| Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents have smaller dipole moments but can still engage in favorable dipole-dipole interactions with the solute. |
| Non-Polar | Toluene, Hexane, Heptane | Low to Very Low | The lack of polarity in these solvents results in weak van der Waals forces being the primary mode of interaction. These forces are insufficient to overcome the solute-solute interactions in the crystal lattice, leading to poor solubility. |
Relationship between Molecular Properties and Solubilitydot
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 5. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Ethyl 4-amino-3-chlorobenzoate: A Strategic Building Block in Modern Organic Synthesis
Abstract
Ethyl 4-amino-3-chlorobenzoate has emerged as a pivotal structural motif in the landscape of organic synthesis, particularly within medicinal chemistry and materials science. Its unique trifunctional nature—an aromatic amine, a reactive aryl chloride, and an ethyl ester—provides a versatile platform for constructing complex molecular architectures. The specific ortho-positioning of the chloro and amino substituents imparts distinct reactivity and allows for regioselective transformations, making it a highly sought-after intermediate. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core reactivity, with a focus on its application in the synthesis of high-value compounds, including advanced pharmaceutical intermediates. We will explore detailed, field-proven protocols and the underlying chemical principles that establish Ethyl 4-amino-3-chlorobenzoate as an indispensable tool for the modern synthetic chemist.
Introduction and Core Characteristics
Ethyl 4-amino-3-chlorobenzoate, with the molecular formula C₉H₁₀ClNO₂, is a substituted aniline derivative that offers three distinct points for chemical modification.[1] The nucleophilic amino group, the electrophilic carbon atom bearing the chlorine, and the ester moiety can each be targeted under different reaction conditions. This multi-handle reactivity is the cornerstone of its utility.
The strategic placement of the chlorine atom ortho to the amino group electronically influences the reactivity of the aromatic ring and the amine itself. Furthermore, this arrangement serves as a precursor for various cyclization reactions to form important heterocyclic scaffolds. Its applications range from the synthesis of novel kinase inhibitors to the development of new classes of dyes and polymers.[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's physical and spectral properties is critical for its effective use in synthesis, including predicting its behavior in reaction mixtures and planning for purification.
| Property | Value | Source |
| IUPAC Name | ethyl 4-amino-3-chlorobenzoate | [1] |
| CAS Number | 82765-44-4 | [1][3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Melting Point | 83-84 °C | [4] |
| Boiling Point | 333 °C at 760 mmHg | [4] |
| Appearance | White to orange powder | [2] |
| XLogP3 | 2.5 | [1] |
Spectroscopic Validation:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the ethyl group's quartet and triplet, and the broad singlet of the amine protons. For example, in DMSO-d₆, characteristic peaks appear around 7.75 (d), 7.63 (dd), and 6.83 (s) for the aromatic protons, 6.21 (s) for the NH₂, 4.23 (q) for the OCH₂, and 1.27 (t) for the CH₃.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum prominently displays characteristic stretches for the primary amine (N-H) around 3487 and 3356 cm⁻¹, the ester carbonyl (C=O) group near 1689 cm⁻¹, and the C-Cl bond at approximately 759 cm⁻¹.[2][5] These absorptions are reliable diagnostic markers for confirming the compound's identity and purity.
Synthesis of Ethyl 4-amino-3-chlorobenzoate
The most direct and common synthesis of this building block is through the Fischer esterification of its corresponding carboxylic acid. This method is robust, high-yielding, and readily scalable. The causality behind this choice is the commercial availability of the acid precursor and the straightforward nature of the reaction, which converts the carboxylic acid into a more versatile ester functional group.
Protocol: Esterification of 4-amino-3-chlorobenzoic acid[2]
This protocol describes the conversion of 4-amino-3-chlorobenzoic acid to its ethyl ester using thionyl chloride (SOCl₂), which first converts the acid to a highly reactive acid chloride intermediate in situ.
Workflow Diagram:
Caption: Synthesis of Ethyl 4-amino-3-chlorobenzoate via Fischer Esterification.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 26.6 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]
-
Cooling: Cool the suspension to -15°C in an appropriate cooling bath (e.g., ice-salt).[2]
-
Reagent Addition: Add thionyl chloride (3.8 g, 2.33 mL, 32 mmol) dropwise to the stirred suspension, ensuring the internal temperature does not exceed -10°C. The use of SOCl₂ is critical as it activates the carboxylic acid for esterification under relatively mild conditions.
-
Warming and Reflux: After the addition is complete, allow the mixture to stir at 40°C for 30 minutes, then heat to reflux for 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture. Filter the resulting precipitate and wash it thoroughly with distilled water to remove any excess SOCl₂ and HCl formed during the reaction.[2]
-
Neutralization: Wash the collected solid with a 10% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any remaining acidic impurities.[2]
-
Purification: Collect the residue and recrystallize it from a mixture of ethanol and water to yield the final product as a white to orange powder with a yield of approximately 80%.[2]
Core Reactivity and Synthetic Applications
The utility of Ethyl 4-amino-3-chlorobenzoate stems from its three distinct reactive sites. The synthetic strategy often involves the sequential modification of these sites, allowing for the construction of complex molecules in a controlled manner.
Caption: Trifunctional reactivity map of Ethyl 4-amino-3-chlorobenzoate.
Application 1: Synthesis of Heterocyclic Intermediates - 4-amino-3-chlorobenzohydrazide
A common and powerful transformation involves converting the ethyl ester into a hydrazide. This is a gateway reaction, as the resulting hydrazide is a versatile precursor for synthesizing various five-membered heterocycles, such as oxadiazoles and pyrazoles, which are prevalent in pharmacologically active compounds.[2][6]
Protocol: Synthesis of 4-amino-3-chlorobenzohydrazide [2]
-
Setup: In a 100 mL round-bottom flask, add Ethyl 4-amino-3-chlorobenzoate (0.53 g, 2.65 mmol) and 50 mL of ethanol.[2]
-
Hydrazine Addition: Add an excess of hydrazine hydrate 80% (5 mL, ~85 mmol) to the solution. The large excess of hydrazine drives the reaction to completion.
-
Reaction: Reflux the mixture at 80°C overnight. The reaction can be monitored by TLC until the starting ester is fully consumed.
-
Isolation: After cooling, evaporate the solvent under reduced pressure until the product precipitates.
-
Purification: Wash the precipitate with distilled water, filter, and dry. The crude product can be recrystallized from methanol to yield pure 4-amino-3-chlorobenzohydrazide.[2]
This hydrazide was a key intermediate in the synthesis of novel EGFR tyrosine kinase inhibitors, demonstrating the direct applicability of this building block in drug discovery pipelines.[2]
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The aryl chloride moiety is a handle for modern palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, allows for the formation of C-N bonds, a transformation that is fundamental in pharmaceutical synthesis but often challenging using classical methods.[7][8] This reaction couples the aryl chloride with a primary or secondary amine, significantly expanding the molecular diversity accessible from this building block.
The choice of palladium precursor, ligand, and base is critical for success. Modern, sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the challenging oxidative addition of the aryl chloride and the subsequent reductive elimination.[7]
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: Cross-Coupling with Morpholine (This is a generalized protocol based on standard procedures for aryl chlorides)
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.0 equiv.). Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reagents: Add anhydrous toluene. Stir the mixture at room temperature for 10 minutes. Then, add Ethyl 4-amino-3-chlorobenzoate (1.0 equiv.) followed by the amine coupling partner (e.g., morpholine, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to obtain the desired C-N coupled product.
Safety and Handling
Ethyl 4-amino-3-chlorobenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific GHS data is limited, related compounds like Ethyl 4-amino-3-methylbenzoate are known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] It is prudent to handle the compound in a well-ventilated fume hood and avoid inhalation of dust or contact with skin and eyes.
Conclusion
Ethyl 4-amino-3-chlorobenzoate is more than a simple intermediate; it is a strategic linchpin in multi-step synthetic campaigns. Its trifunctional character, combined with the predictable and distinct reactivity of each functional group, provides chemists with a reliable and versatile platform. From the synthesis of complex heterocyclic systems for drug discovery to its use in palladium-catalyzed cross-coupling reactions, this building block continues to enable the efficient and innovative construction of valuable molecules. The protocols and principles outlined in this guide serve as a testament to its enduring importance in the field of organic synthesis.
References
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). Retrieved from [Link]
-
Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Future Medicinal Chemistry. Retrieved from [Link]
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 4-amino-2-chlorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Akerman, K., et al. (2009). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Muthu, S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses. Retrieved from [Link]
Sources
- 1. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 82765-44-4|Ethyl 4-amino-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic deployment of Ethyl 4-amino-3-chlorobenzoate in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of Ethyl 4-amino-3-chlorobenzoate, a versatile building block in medicinal chemistry. We will delve into its synthesis, chemical reactivity, and, most importantly, its strategic applications in the design and discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights.
Introduction: The Unassuming Power of a Substituted Anthranilate
At its core, Ethyl 4-amino-3-chlorobenzoate is a substituted anthranilate derivative. Its value in medicinal chemistry stems from the specific arrangement of its functional groups: a nucleophilic aromatic amine, an electrophilic ester, and a strategically placed chloro substituent on the benzene ring. This unique combination offers a trifecta of opportunities for synthetic diversification and modulation of physicochemical properties, making it an attractive starting point for library synthesis and lead optimization campaigns.
The strategic placement of the chloro group ortho to the amino group and meta to the ester is not accidental. It profoundly influences the molecule's reactivity and the biological activity of its downstream derivatives. This guide will elucidate the rationale behind leveraging this specific substitution pattern in drug design.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | |
| Appearance | White to orange powder | [1] |
| Melting Point | 80-82 °C | [1] |
| LogP | 2.5 | |
| pKa (of the amine) | Estimated ~3.5 | General knowledge |
Synthesis of Ethyl 4-amino-3-chlorobenzoate
The most common and efficient synthesis of Ethyl 4-amino-3-chlorobenzoate involves the esterification of 4-amino-3-chlorobenzoic acid.[1]
Experimental Protocol: Esterification of 4-amino-3-chlorobenzoic acid
-
Materials:
-
4-amino-3-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
-
-
Procedure:
-
Suspend 4-amino-3-chlorobenzoic acid (e.g., 4.56 g, 0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Cool the suspension to -15°C using an ice-salt bath.
-
Slowly add thionyl chloride (e.g., 3.8 g, 2.33 mL, 0.032 mol) dropwise, ensuring the temperature is maintained below -10°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.
-
Increase the temperature and reflux the mixture for 3 hours.
-
Upon completion, cool the reaction mixture and filter the precipitate.
-
Wash the precipitate with distilled water to remove any excess thionyl chloride.
-
Further wash the product with a 10% sodium carbonate solution.
-
Collect the residue and recrystallize it from an ethanol/water mixture to yield pure Ethyl 4-amino-3-chlorobenzoate.[1]
-
-
Self-Validation: The purity of the final product can be confirmed by its melting point (80-82 °C) and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks for the aromatic protons, the NH₂ protons, and the ethyl ester group.[1]
The Strategic Advantage in Medicinal Chemistry: An Expert's Perspective
The true utility of Ethyl 4-amino-3-chlorobenzoate lies in the strategic interplay of its functional groups, which allows for a rational approach to drug design.
The Role of the 4-Amino Group: A Versatile Handle for Derivatization
The primary aromatic amine at the 4-position is a key nucleophilic center, enabling a wide range of synthetic transformations. It can be readily acylated, alkylated, or used in cyclization reactions to introduce diverse functionalities and build complex molecular scaffolds. This versatility is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.
The 3-Chloro Substituent: More Than Just a Steric Blocker
The presence of the chlorine atom at the 3-position is a critical design element with multiple implications:
-
Modulation of Basicity: The electron-withdrawing nature of the chlorine atom reduces the basicity of the adjacent 4-amino group. This can be advantageous in drug design to fine-tune the pKa of the molecule, which in turn affects its ionization state at physiological pH, solubility, and ability to interact with biological targets.
-
Bioisosteric Replacement: In medicinal chemistry, chlorine can act as a bioisostere for other groups like a methyl group or even a hydrogen atom. This allows for subtle modifications of steric bulk and electronic properties to optimize ligand-receptor interactions.
-
Metabolic Stability: The C-Cl bond is generally more stable to metabolic degradation than a C-H bond. Introducing a chlorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Directing Group and Synthetic Handle: The chloro group can influence the regioselectivity of further electrophilic aromatic substitution reactions. While less reactive than its bromo-analogue, it can still participate in certain cross-coupling reactions, offering another avenue for molecular diversification.
Potential Applications in Drug Discovery
The unique structural features of Ethyl 4-amino-3-chlorobenzoate make it a valuable starting material for the synthesis of a variety of biologically active molecules.
Case Study: Inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
A prominent application of Ethyl 4-amino-3-chlorobenzoate is in the development of EGFR tyrosine kinase inhibitors for cancer therapy.[1] Overexpression of EGFR is a hallmark of many cancers, and inhibiting its kinase activity is a validated therapeutic strategy.
A recent study detailed the synthesis of a series of novel 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives starting from Ethyl 4-amino-3-chlorobenzoate.[1]
Synthetic Workflow for EGFR Inhibitors:
Caption: Synthetic pathways from Ethyl 4-amino-3-chlorobenzoate to potential EGFR inhibitors.
Experimental Protocol: Synthesis of 4-amino-3-chlorobenzohydrazide
-
Materials:
-
Ethyl 4-amino-3-chlorobenzoate
-
Hydrazine hydrate (80%)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
-
Procedure:
-
In a round-bottom flask, add Ethyl 4-amino-3-chlorobenzoate (e.g., 0.53 g, 0.008 mol) and an excess of 80% hydrazine hydrate (e.g., 5 mL, 0.0215 mol) to 50 mL of ethanol.[1]
-
Reflux the mixture at 80°C overnight.
-
After the reflux period, evaporate the solvent to dryness.
-
Wash the resulting precipitate with distilled water, filter, and allow it to dry.
-
Recrystallize the crude product from methanol to obtain pure 4-amino-3-chlorobenzohydrazide.[1]
-
Structure-Activity Relationship (SAR) Insights:
The study revealed that the hydrazine-1-carbothioamide derivatives (E in the workflow) exhibited the most promising activity. Specifically, compound N5a emerged as a potent cytotoxic agent against A549 (lung), HepG2 (liver), and HCT-116 (colorectal) cancer cell lines, with superior activity compared to the established EGFR inhibitor, erlotinib.[1]
| Compound | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 |
Data from Abd Al Rahim et al. (2024)[1]
The superior performance of N5a highlights the successful application of Ethyl 4-amino-3-chlorobenzoate as a scaffold for developing potent EGFR inhibitors. The 3-chloro-4-aminophenyl moiety appears to be crucial for favorable interactions within the EGFR active site.
Signaling Pathway Context:
Caption: Simplified EGFR signaling pathway and the inhibitory action of N5a.
Potential as a Scaffold for Antimicrobial Agents
Derivatives of p-aminobenzoic acid (PABA) have a long history as antimicrobial agents, most notably as sulfonamides which inhibit dihydropteroate synthase in bacteria. The structural similarity of Ethyl 4-amino-3-chlorobenzoate to PABA suggests its potential as a starting point for novel antibacterial and antifungal agents. The chloro-substituent could modulate the binding affinity to the target enzyme or alter the pharmacokinetic properties of the resulting compounds.
Exploration in Anti-inflammatory Drug Discovery
Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic aromatic compounds. The carboxylic acid functionality (after hydrolysis of the ethyl ester) of Ethyl 4-amino-3-chlorobenzoate provides a key pharmacophoric feature for this class of drugs. The amino group can be derivatized to introduce various functionalities that can modulate the anti-inflammatory activity and selectivity for COX-1 versus COX-2 enzymes.
Utility in the Synthesis of Antiviral Compounds
The core structure of Ethyl 4-amino-3-chlorobenzoate can also be found in more complex molecules with antiviral activity. For instance, its analogue, Ethyl 4-amino-3-methylbenzoate, is an intermediate in the synthesis of distamycin A derivatives, which are known for their antiviral and antitumor properties. This suggests that Ethyl 4-amino-3-chlorobenzoate could serve as a valuable precursor for novel antiviral agents.
Conclusion: A Building Block of Strategic Importance
Ethyl 4-amino-3-chlorobenzoate is more than just a simple chemical intermediate. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a powerful tool for the rational design of novel therapeutic agents. The case study in EGFR inhibitor development clearly demonstrates its potential to serve as a scaffold for potent and selective drug candidates. The principles of bioisosterism and strategic derivatization, when applied to this versatile building block, open up a multitude of possibilities for addressing a wide range of therapeutic targets. As the demand for novel and effective medicines continues to grow, the strategic deployment of well-designed building blocks like Ethyl 4-amino-3-chlorobenzoate will remain a cornerstone of successful drug discovery programs.
References
-
Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
Topic: Synthesis of Ethyl 4-amino-3-chlorobenzoate Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a validated and critical target in oncology. Its overexpression or mutation is a key driver in the pathogenesis of various solid tumors, most notably non-small-cell lung cancer (NSCLC). Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have revolutionized treatment paradigms for these cancers. The 4-anilinoquinazoline scaffold is a cornerstone of many approved EGFR inhibitors, and its synthesis often relies on versatile aniline-based building blocks. This technical guide provides a comprehensive overview of the synthesis and derivatization of Ethyl 4-amino-3-chlorobenzoate, a key precursor, into novel chemical entities with potential EGFR inhibitory activity. We will explore detailed synthetic protocols, the causal logic behind experimental design, structure-activity relationships (SAR), and the requisite biological evaluation methodologies.
The EGFR Signaling Pathway: A Prime Oncogenic Target
The EGFR signaling cascade is a complex network that governs essential cellular processes, including proliferation, survival, and differentiation.[1] The binding of a ligand, such as an epidermal growth factor (EGF), induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, triggering downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell growth and survival.
In many cancers, this pathway is constitutively active due to EGFR overexpression or activating mutations within the kinase domain (e.g., L858R missense mutation or exon 19 deletions).[2][3][4] This uncontrolled signaling drives malignant transformation. Consequently, inhibiting the EGFR tyrosine kinase activity is a highly effective therapeutic strategy.[5] First-generation inhibitors like gefitinib and erlotinib are effective against these activating mutations but are often rendered ineffective by a secondary "gatekeeper" mutation, T790M.[4][6] This has spurred the development of subsequent generations of inhibitors designed to overcome such resistance mechanisms.
Synthesis of the Core Intermediate: Ethyl 4-amino-3-chlorobenzoate
The journey towards potent EGFR inhibitors often begins with the construction of a versatile chemical scaffold. Ethyl 4-amino-3-chlorobenzoate serves as an excellent starting material, possessing key functional groups—an aniline amine and an ethyl ester—that are amenable to a wide range of chemical transformations.
The synthesis is typically achieved via a straightforward esterification of the corresponding carboxylic acid. The use of thionyl chloride (SOCl₂) is a classic and highly efficient method for this transformation. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by the ethanol solvent to form the desired ester. Cooling the initial reaction mixture is critical to control the exothermic reaction between ethanol and thionyl chloride, preventing unwanted side reactions.
Experimental Protocol: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)[7]
-
Step 1: Reaction Setup
-
Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 26.6 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to -15°C using an appropriate cooling bath (e.g., ice-salt).
-
-
Step 2: Reagent Addition
-
Add thionyl chloride (3.8 g, 2.33 mL, 32 mmol) dropwise to the cooled suspension, ensuring the internal temperature does not exceed -10°C.
-
Causality: The dropwise addition and temperature control are crucial to manage the exothermic reaction and prevent the formation of byproducts.
-
-
Step 3: Reaction Progression
-
After the addition is complete, stir the mixture at 40°C for 30 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: n-Hexane 80% : Ethyl acetate 20%).
-
-
Step 4: Work-up and Purification
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the solid thoroughly with distilled water to remove any unreacted thionyl chloride and other water-soluble impurities.
-
Wash the product with a 10% sodium carbonate (Na₂CO₃) solution to neutralize any remaining acidic species.
-
Collect the residue by filtration and recrystallize from an ethanol/water mixture to yield the pure product.
-
-
Step 5: Characterization
-
The final product, Ethyl 4-amino-3-chlorobenzoate, should be characterized to confirm its identity and purity.
-
Yield: ~80%[7]
-
Melting Point: 80–82°C[7]
-
¹H NMR (300 MHz, DMSO-d₆): δ 7.75 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 6.83 (s, 1H, Ar-H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H, CH₂), 1.27 (t, 3H, CH₃)[7].
-
IR (KBr, cm⁻¹): 3487, 3356 (NH₂ stretch), 1689 (C=O ester stretch), 759 (C-Cl stretch)[7].
-
Synthetic Strategies for Derivatization
The synthesized Ethyl 4-amino-3-chlorobenzoate is a launchpad for creating a diverse library of potential EGFR inhibitors. The primary reactive sites are the aniline amino group and the ethyl ester. The ester is often converted into a more reactive benzohydrazide, which serves as a key intermediate for several heterocyclic scaffolds.[7]
Formation of 4-amino-3-chlorobenzohydrazide (N2)
Reacting the ethyl ester with hydrazine hydrate is a standard and effective method to produce the corresponding hydrazide. This nucleophilic acyl substitution reaction replaces the ethoxy group with a hydrazinyl group. The hydrazide is a versatile building block for synthesizing heterocycles like oxadiazoles and for creating hydrazones.[7]
-
Protocol: Reflux Ethyl 4-amino-3-chlorobenzoate (N1) with an excess of hydrazine hydrate in ethanol overnight. Evaporate the solvent and wash the resulting precipitate with distilled water. Recrystallize from methanol.[7]
Synthesis of Heterocyclic Derivatives
From the benzohydrazide intermediate (N2), various derivatives can be synthesized. A recent study explored the synthesis of 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides as potential EGFR inhibitors.[7][8][9]
-
1,3,4-Oxadiazole-2-thione (N3): The benzohydrazide (N2) can be cyclized using carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and ethanol. This reaction proceeds through a dithiocarbazate intermediate which then cyclizes upon heating to form the oxadiazole ring.[7]
-
Hydrazine-1-carbothioamide Derivatives (N5a-d): These are formed by reacting the benzohydrazide (N2) with various isothiocyanates. This reaction provides a straightforward way to introduce diverse aromatic or aliphatic side chains (R-groups) to the core scaffold.[7]
Towards Quinazoline-Based Inhibitors
The quinazoline core is a privileged scaffold in the design of EGFR inhibitors, present in drugs like gefitinib and erlotinib.[3][10][11] While direct conversion is complex, the 4-amino-3-chlorobenzoate structure is conceptually a key component of the 'aniline' portion that binds in the hinge region of the EGFR kinase domain. More complex syntheses often involve building the quinazoline ring first and then performing a nucleophilic aromatic substitution at the C4 position with a substituted aniline.
For example, a common route involves the cyclization of a 2-aminobenzonitrile or 2-aminobenzoic acid derivative to form a 4-chloroquinazoline, which is then reacted with a substituted aniline (like our core structure, or derivatives thereof) to yield the final 4-anilinoquinazoline product.[10][12]
Structure-Activity Relationship (SAR) Insights
The goal of derivatization is to optimize the molecule's interaction with the target protein. For EGFR inhibitors based on an aniline core, SAR studies provide crucial guidance.
-
The Quinazoline Scaffold: The quinazoline ring system acts as a bioisostere of the adenine portion of ATP, allowing it to anchor in the hinge region of the kinase domain, typically via a hydrogen bond between the N1 of the quinazoline and the backbone NH of Met793.[13]
-
The 4-Anilino Moiety: This part of the molecule extends into the hydrophobic pocket of the active site. Substituents on this ring are critical for potency and selectivity. Small, electron-withdrawing groups are often favored. The 3-chloro substituent on our core scaffold is a common feature in many potent inhibitors.
-
Substituents at C6 and C7: Modifications at the 6- and 7-positions of the quinazoline ring extend towards the solvent-exposed region. This position is often functionalized with solubilizing groups or moieties that can form additional interactions to enhance binding affinity or target mutant forms of EGFR.[14] For example, incorporating acrylamide groups at this position can lead to covalent, irreversible inhibitors that target Cys797.[14]
-
Urea/Thiourea Linkers: Introducing urea or thiourea functionalities can provide additional hydrogen bond donors and acceptors, leading to enhanced inhibitory activity against both EGFR and other kinases like VEGFR2.[13][14]
| Modification Site | Observation | Rationale / Impact | Reference |
| Aniline Ring | Small, electron-withdrawing groups (e.g., Cl, Br) at the meta-position are favorable. | Enhances binding in the hydrophobic pocket near the gatekeeper residue. | [14][15] |
| Quinazoline C4 | The anilino linkage is critical for activity. | The secondary amine acts as a key hydrogen bond donor/acceptor. | [10][12] |
| Quinazoline C6/C7 | Introduction of solubilizing groups (e.g., methoxy, morpholinoethoxy). | Improves pharmacokinetic properties and can form additional H-bonds. | [16][17] |
| Quinazoline C6/C7 | Addition of reactive groups (e.g., acrylamide). | Allows for covalent bond formation with Cys797, leading to irreversible inhibition and potency against T790M mutants. | [14] |
| Terminal Groups | Addition of arylureido or thiourea moieties. | Provides additional hydrogen bonding interactions, potentially leading to dual EGFR/VEGFR2 inhibition. | [13][14] |
Biological Evaluation of Derivatives
Once synthesized, the novel compounds must be rigorously tested to determine their biological activity. This involves a tiered approach, starting with enzymatic assays and progressing to cell-based and potentially in vivo models.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay[5][18]
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based detection), inhibitor compounds, and assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of substrate phosphorylation. For radiolabeled assays, this involves measuring incorporated radioactivity. For other methods (e.g., HTRF, ELISA), this involves measuring a fluorescence or colorimetric signal.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. Erlotinib or gefitinib should be used as a positive control.[5]
-
Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)[7][19]
This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines that are dependent on EGFR signaling.
-
Objective: To determine the GI₅₀ or IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Materials: Human cancer cell lines (e.g., A549 [lung], HCT-116 [colorectal], HepG2 [liver], which express EGFR), cell culture medium (e.g., DMEM or RPMI-1640) with FBS, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or gefitinib).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the IC₅₀ value.
-
| Compound ID | Target/Modification | EGFR IC₅₀ (nM) | A549 Cell IC₅₀ (µM) | HCT-116 Cell IC₅₀ (µM) | Reference |
| Erlotinib | Reference Drug | 57 | ~15 | N/A | [5] |
| Gefitinib | Reference Drug | ~3-25 | ~15 | N/A | [14][18] |
| Compound N5a | Hydrazine-1-carbothioamide | N/A (Docking performed) | 1.12 | 1.01 | [7][8] |
| Compound 13j | 4-Anilinoquinazoline-Imine | N/A (Western Blot performed) | <10 | N/A | [18] |
| Compound 7i | 6-Arylureido-4-anilinoquinazoline | 17.32 | 2.25 | 1.72 | [10][12] |
| Compound 19h | Hypoxia-activated 4-anilinoquinazoline | 0.47 | <1 | N/A | [17] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical assay conditions.
Conclusion and Future Outlook
The Ethyl 4-amino-3-chlorobenzoate scaffold is a valuable and versatile starting point for the synthesis of novel EGFR inhibitors. Through straightforward chemical modifications, it can be converted into a variety of heterocyclic systems, including those that mimic the core structures of clinically successful drugs. The derivatization strategies outlined in this guide, particularly those leading to 4-anilinoquinazoline and related structures, provide a robust framework for generating compound libraries for screening.
Future work should focus on leveraging SAR insights to design molecules with improved potency, particularly against clinically relevant resistance mutations like T790M. The incorporation of hypoxia-activated moieties or the design of dual-target inhibitors (e.g., EGFR/c-Met or EGFR/VEGFR2) represent promising strategies to overcome the complexities of tumor biology and therapeutic resistance.[4][17] The combination of rational design, efficient synthesis, and rigorous biological evaluation will continue to drive the discovery of the next generation of targeted cancer therapies.
References
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. Available from: [Link]
-
Moga, M. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6586. Available from: [Link]
-
Wang, Z., et al. (2023). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. ACS Omega, 8(2), 2095-2104. Available from: [Link]
-
Kumar, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 24(1), 1-20. Available from: [Link]
-
Shinde, S. S., et al. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Current Pharmacogenomics and Personalized Medicine, 22(1). Available from: [Link]
-
Wang, Z., et al. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Yao Xue Xue Bao, 50(12), 1613-21. Available from: [Link]
-
de Oliveira, R. B., et al. (2021). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic Chemistry, 115, 105230. Available from: [Link]
-
Sun, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676839. Available from: [Link]
-
Sun, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676839. Available from: [Link]
-
Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. Available from: [Link]
-
Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. Available from: [Link]
-
Zhang, J., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. ACS Medicinal Chemistry Letters, 8(11), 1147-1151. Available from: [Link]
-
Batran, R. Z., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1493-1514. Available from: [Link]
-
Li, D., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 734. Available from: [Link]
-
Almássy, L., et al. (2014). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. Journal of Medicinal Chemistry, 57(4), 1333-1355. Available from: [Link]
-
Beyett, T. S., et al. (2019). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 14(14), 1358-1372. Available from: [Link]
-
Hussain, S., et al. (2022). Machine learning facilitated structural activity relationship approach for the discovery of novel inhibitors targeting EGFR. Journal of Receptors and Signal Transduction, 42(6), 613-625. Available from: [Link]
-
Bao, X., et al. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 87, 609-621. Available from: [Link]
-
Zhang, Y., et al. (2017). Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line. RSC Advances, 7(79), 50198-50213. Available from: [Link]
-
Singh, T., & Akhtar, M. J. (2018). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. Current Drug Targets, 19(11), 1259-1268. Available from: [Link]
-
Angene. (2026). Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. Available from: [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available from: [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. ResearchGate. Available from: [Link]
-
Abd Al Rahim, N. A. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. SciSpace. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation [mdpi.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 11. brieflands.com [brieflands.com]
- 12. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Amino Group in Ethyl 4-amino-3-chlorobenzoate
This guide offers a comprehensive exploration of the chemical reactivity of the amino group in Ethyl 4-amino-3-chlorobenzoate (EAC). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to provide a thorough understanding of this versatile chemical intermediate.
Core Principles: Understanding the Electronic Landscape of Ethyl 4-amino-3-chlorobenzoate
The reactivity of the amino group in Ethyl 4-amino-3-chlorobenzoate is not governed in isolation. Instead, it is the result of a complex interplay between the inherent properties of the amino group and the electronic influences of the other substituents on the benzene ring: the chloro group and the ethyl benzoate group.
The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through a resonance effect (+M).[1] This increases the electron density at the ortho and para positions. Conversely, the chloro (-Cl) and ethyl carboxylate (-COOEt) groups are electron-withdrawing. The chloro group withdraws electron density inductively (-I) but can donate slightly through resonance (+M). The ethyl carboxylate group is strongly deactivating due to both inductive (-I) and resonance (-M) effects.[2]
In EAC, the amino group is para to the strongly deactivating ester and ortho to the deactivating chloro group. This electronic tug-of-war reduces the electron-donating capacity of the amino group's lone pair into the ring, making it less basic and less nucleophilic than aniline itself.[2][3] However, the amino group remains the most nucleophilic site on the molecule and a potent director for electrophilic attack, albeit with attenuated reactivity.
Caption: Electronic effects of substituents on EAC.
Physicochemical and Spectroscopic Data
A foundational understanding begins with the key physical and spectral properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [4] |
| Molecular Weight | 199.63 g/mol | [4] |
| CAS Number | 82765-44-4 | [5] |
| Appearance | Solid | [6] |
| ¹H NMR (DMSO-d₆) | δ: 7.96 (d, 2H), 7.86 (s, 1H), 7.39 (d, 2H), 6.89 (d, 1H), 6.16 (s, 2H, NH₂), 5.30 (s, 2H), 2.40 (s, 3H) | [7] |
| ¹³C NMR (DMSO-d₆) | δ: 192.35, 164.72, 161.73, 148.03, 144.63, 132.49, 129.57, 129.27, 129.00, 128.41, 116.76, 115.20, 110.54, 38.51, 21.15 | [7] |
| IR (KBr, cm⁻¹) | 3444, 3340 (NH₂ stretch), 1674 (C=O stretch), 725 (C-Cl stretch) | [7] |
Key Transformations of the Amino Group
The amino group of EAC is a versatile handle for a variety of chemical transformations, crucial for building molecular complexity in drug discovery and materials science.
Acylation: Formation of Amides
Acylation of the amino group is a fundamental reaction, often employed to protect the amine, introduce new functionalities, or synthesize amide-based target molecules. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like triethylamine or pyridine is used to neutralize the HCl byproduct, preventing protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acylating agent.
-
Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 4-amino-3-chlorobenzoate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Caption: Mechanism of Diazotization.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
While EAC already possesses an amino group, this group can be further functionalized through N-arylation to form diarylamines, which are important structures in medicinal chemistry and materials science. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds. [8][9]In this context, the amino group of EAC acts as the nucleophile, and an aryl halide or triflate serves as the electrophilic partner.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
-
Amine Coordination & Deprotonation: The amine (EAC) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. [10] Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, XPhos) is critical. Bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps. [11][12]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine within the catalytic cycle. [9]* Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
Setup: To a dry Schlenk tube or glovebox, add the aryl halide (1.0 eq), Pd precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-5 mol%).
-
Reagents: Add Ethyl 4-amino-3-chlorobenzoate (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Conclusion: A Versatile Building Block
The amino group of Ethyl 4-amino-3-chlorobenzoate, while electronically modulated by its neighboring substituents, remains a highly reactive and synthetically valuable functional group. Its ability to undergo acylation, diazotization, and N-arylation provides medicinal and materials chemists with a robust platform for molecular construction. A thorough understanding of the electronic factors governing its reactivity is paramount for the rational design of synthetic routes and the successful development of novel chemical entities. By carefully selecting reaction conditions, catalysts, and reagents, researchers can effectively harness the synthetic potential of this important building block.
References
- Effect of Substituents on the Basicity of Anilines. (2020). YouTube.
- Reactions of Aniline. Chemistry Steps.
- Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline.
- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing.
- Basicity of Arylamines. (2025). Chemistry LibreTexts.
- Ethyl 4-amino-3-chlorobenzo
- Buchwald–Hartwig amin
- Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Benchchem.
- Buchwald-Hartwig Amin
- Ethyl 4-amino-3-chlorobenzo
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central.
- Diazotis
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-amino-3-chlorobenzoate [oakwoodchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Introduction: The Strategic Importance of a Substituted Benzene Ring
An In-Depth Technical Guide to Ethyl 4-amino-3-chlorobenzoate as a Pivotal Chemical Intermediate
In the landscape of synthetic organic chemistry, particularly within pharmaceutical development, the strategic value of an intermediate is measured by its versatility and the efficiency with which it can be elaborated into complex, high-value molecules. Ethyl 4-amino-3-chlorobenzoate (CAS No: 82765-44-4) is a prime exemplar of such a pivotal building block.[1][2][3] This disubstituted aminobenzoate ester serves as a highly functionalized scaffold, offering multiple reactive sites that can be selectively manipulated. Its core structure, featuring an aniline moiety, a chloro substituent, and an ethyl ester, provides chemists with a robust platform for constructing intricate molecular architectures, most notably in the synthesis of targeted therapeutics.
The presence of the amino group ortho to a chlorine atom and para to an ethyl ester group creates a unique electronic and steric environment. The amino group acts as a powerful directing group and a nucleophilic center, while the chloro atom can participate in cross-coupling reactions or serve to modulate the electronic properties of the ring. The ester functionality provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or conversion into amides and hydrazides. This guide, intended for researchers and drug development professionals, will explore the synthesis, characterization, and critical applications of Ethyl 4-amino-3-chlorobenzoate, providing field-proven insights and detailed protocols to underscore its role as a key chemical intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. The data below, compiled from various authoritative sources, provides a comprehensive overview of Ethyl 4-amino-3-chlorobenzoate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][5][6] |
| Molecular Weight | 199.63 g/mol | [4][6][7] |
| CAS Number | 82765-44-4 | [1][2][4][5] |
| Appearance | White to orange powder/solid | [8][9] |
| Melting Point | 80-84°C | [5][7][8] |
| Boiling Point | 333°C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| SMILES | CCOC(=O)C1=CC=C(N)C(Cl)=C1 | [6][10] |
| InChIKey | MFDTVONVIRHHBR-UHFFFAOYSA-N | [4][7] |
Table 2: Spectroscopic Data for Structural Verification
| Technique | Wavenumber (ν, cm⁻¹) / Chemical Shift (δ, ppm) | Interpretation | Source |
| FT-IR (KBr) | 3487, 3356 | Asymmetric & Symmetric N-H stretching of primary amine | [8] |
| 2985, 2900 | Asymmetric & Symmetric C-H stretching of CH₃ | [8] | |
| 1689 | C=O stretching of the ester | [8] | |
| 1624, 1593, 1508 | Aromatic C=C stretching | [8] | |
| 759 | C-Cl stretching | [8] | |
| ¹H NMR (300 MHz, DMSO-d₆) | 7.75 (d, 1H) | Ar-H | [8] |
| 7.63 (dd, 1H) | Ar-H | [8] | |
| 6.83 (s, 1H) | Ar-H | [8] | |
| 6.21 (s, 2H) | NH₂ | [8] | |
| 4.23 (q, 2H) | -O-CH₂-CH₃ | [8] | |
| 1.27 (t, 3H) | -O-CH₂-CH₃ | [8] |
Synthesis Protocol: Esterification of 4-amino-3-chlorobenzoic acid
The most direct and widely adopted method for preparing Ethyl 4-amino-3-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid. The use of thionyl chloride (SOCl₂) as a catalyst and dehydrating agent is a common and efficient variation of this process.
Experimental Workflow: Synthesis of Ethyl 4-amino-3-chlorobenzoate
Caption: Workflow for the synthesis of Ethyl 4-amino-3-chlorobenzoate.
Detailed Step-by-Step Methodology
Materials: 4-amino-3-chlorobenzoic acid, absolute ethanol (EtOH), thionyl chloride (SOCl₂), sodium carbonate (Na₂CO₃), distilled water.
-
Reaction Setup: A suspension of 4-amino-3-chlorobenzoic acid (e.g., 4.56 g, 0.0266 mol) in absolute ethanol (50 mL) is prepared in a round-bottom flask.[8]
-
Cooling: The suspension is cooled to -15°C using an appropriate cooling bath. This is a critical step to control the initial exothermic reaction upon addition of thionyl chloride, preventing potential side reactions.
-
Reagent Addition: Thionyl chloride (e.g., 3.8 g, 0.032 mol) is added dropwise to the cooled mixture.[8] The temperature must be carefully maintained below -10°C during the addition. SOCl₂ reacts with ethanol to form ethyl chlorosulfite, which is the reactive species, but also generates HCl gas. This in-situ generation of HCl protonates the amino group, preventing its acylation, and catalyzes the esterification of the carboxylic acid.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 40°C for 30 minutes, followed by refluxing for 3 hours to drive the esterification to completion.[8]
-
Isolation: The mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification:
-
The crude product is first washed with distilled water to remove any excess SOCl₂ and other water-soluble impurities.[8]
-
A subsequent wash with a 10% aqueous solution of sodium carbonate (Na₂CO₃) is performed.[8] This step is crucial to neutralize any remaining acidic species, particularly the HCl salt of the product's amino group, thereby yielding the free amine.
-
The final product is obtained after recrystallization from an ethanol/water mixture to achieve high purity.[8]
-
Application as a Core Intermediate: Synthesis of Bioactive Molecules
The true utility of Ethyl 4-amino-3-chlorobenzoate is demonstrated in its conversion to more complex heterocyclic systems with therapeutic potential. It serves as a precursor for various pharmacophores, including those designed as enzyme inhibitors.
Case Study: Synthesis of 4-amino-3-chlorobenzohydrazide, a Precursor for EGFR Inhibitors
A prominent application is its use in synthesizing novel derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.[8][11] The first step in this synthetic route is the conversion of the ethyl ester to a benzohydrazide.
Caption: Conversion to a key benzohydrazide intermediate.
Protocol: Synthesis of 4-amino-3-chlorobenzohydrazide
This protocol details the nucleophilic acyl substitution reaction at the ester carbonyl, replacing the ethoxy group with a hydrazinyl group.
Materials: Ethyl 4-amino-3-chlorobenzoate, hydrazine hydrate (80%), ethanol.
-
Reaction Setup: In a 100 mL round-bottom flask, Ethyl 4-amino-3-chlorobenzoate (e.g., 0.53 g, 0.008 mol) is combined with an excess of 80% hydrazine hydrate (e.g., 5 mL, 0.0215 mol) in ethanol (50 mL).[8] The large excess of hydrazine hydrate drives the equilibrium towards the product.
-
Reflux: The reaction mixture is refluxed overnight at 80°C.[8] The elevated temperature provides the necessary activation energy for the nucleophilic attack of hydrazine on the less electrophilic ester carbonyl.
-
Isolation: After the reflux period, the solvent is completely removed by evaporation under reduced pressure.
-
Purification: The resulting precipitate is washed with distilled water to remove excess hydrazine hydrate and other water-soluble impurities. The solid is then collected by filtration, dried, and recrystallized from methanol (MeOH) to yield pure 4-amino-3-chlorobenzohydrazide.[8]
Causality and Significance: The resulting benzohydrazide is a significantly more versatile intermediate than the starting ester for building certain heterocyclic rings. The terminal -NH₂ of the hydrazide moiety is highly nucleophilic, enabling cyclization reactions with reagents like carbon disulfide to form 1,3,4-oxadiazoles or condensation reactions with aldehydes to form Schiff bases (benzohydrazones), which are classes of compounds investigated for their anti-proliferative properties.[8][11]
Conclusion
Ethyl 4-amino-3-chlorobenzoate is more than a simple chemical; it is a strategic starting material that provides an efficient entry point into a diverse range of complex molecular targets. Its well-defined synthesis and the orthogonal reactivity of its functional groups—the nucleophilic amine, the modifiable ester, and the reactive chloro position—make it an invaluable tool for medicinal chemists and process development scientists. The detailed protocols and mechanistic insights provided in this guide underscore its established role and highlight its continuing potential in the discovery and development of novel therapeutics. As the demand for targeted and structurally complex APIs grows, the importance of versatile and reliable intermediates like Ethyl 4-amino-3-chlorobenzoate will only increase.
References
-
Al-Sultani, A. A., Al-Saad, H. N., & Abbas, A. S. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]
-
National Center for Biotechnology Information (n.d.). Ethyl 4-amino-3-chlorobenzoate. PubChem Compound Database. [Link]
-
Chemsrc (n.d.). Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4. [Link]
-
Oakwood Chemical (n.d.). Ethyl 4-amino-3-chlorobenzoate. [Link]
-
Singh, R., et al. (2015). Alectinib Synthesis through Formal α-Arylation of Enone. Organic Letters, 27(35), 9777-9781. [Link]
-
Muthu, S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
-
Cabri, W., et al. (2019). Process for the preparation of alectinib. (EP Patent 3556754A1). [Link]
- Google Patents (2017). Method for preparing alectinib.
- Google Patents (n.d.). Synthesis method of alectinib.
-
Pharmaffiliates (n.d.). CAS No : 82765-44-4 | Product Name : Ethyl 4-amino-3-chlorobenzoate. [Link]
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem Compound Database. [Link]
-
Al-Sultani, A. A., Al-Saad, H. N., & Abbas, A. S. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
-
Pharmaffiliates (n.d.). CAS No : 16017-69-9 | Product Name : Ethyl 4-amino-2-chlorobenzoate. [Link]
-
Al-Masoudi, W. A. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(2). [Link]
-
National Center for Biotechnology Information (n.d.). Ethyl 4-amino-3-methylbenzoate. PMC. [Link]
Sources
- 1. 82765-44-4|Ethyl 4-amino-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 2. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-amino-3-chlorobenzoate [oakwoodchemical.com]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 4-aminobenzoate 0.98 Et-PABA [sigmaaldrich.com]
- 10. 82765-44-4 | Ethyl 4-amino-3-chlorobenzoate - AiFChem [aifchem.com]
- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling precautions for Ethyl 4-amino-3-chlorobenzoate
An In-depth Technical Guide to the Safe Handling of Ethyl 4-amino-3-chlorobenzoate
This guide provides comprehensive safety and handling protocols for Ethyl 4-amino-3-chlorobenzoate (CAS No. 82765-44-4), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each precaution, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is critical for anticipating its behavior and implementing appropriate safety measures. Ethyl 4-amino-3-chlorobenzoate is a substituted aromatic amine and ester with the following key characteristics:
| Property | Value | Source |
| CAS Number | 82765-44-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][3] |
| Molecular Weight | 199.63 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [4][5] |
| Melting Point | 83-84°C | [2][6] |
| Boiling Point | ~333.0 °C at 760 mmHg | [2][6] |
| Density | ~1.3 g/cm³ | [2][6] |
| Flash Point | ~155.2 °C | [2][6] |
| Solubility | Insoluble in water. Soluble in ethanol, ether, and dilute acids. | [5] |
Expert Insight: The compound's high melting point and solid form at room temperature are significant. The primary exposure risk during handling is not from vapors at ambient temperature but from the inhalation of airborne dust or direct skin/eye contact with the powder. Its insolubility in water means that spills will not readily dissolve and spread with water, but it also makes decontamination of surfaces with water alone less effective.
Hazard Identification and Risk Assessment
Ethyl 4-amino-3-chlorobenzoate is classified as a hazardous substance. The following GHS hazard statements have been associated with this compound or its close structural analogs, necessitating stringent control measures.[7][8]
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.[4]
-
H335: May cause respiratory irritation.[8]
Trustworthiness through Causality:
-
Irritation (Skin, Eye, Respiratory): As a fine crystalline solid, the sharp, small particles can cause mechanical irritation. Chemically, aromatic amines can be irritants, reacting with biological macromolecules in the skin, eyes, and respiratory tract.
-
Skin Sensitization: Certain individuals may develop an allergic contact dermatitis upon repeated exposure. The chloro- and amino- substitutions on the benzene ring create a molecule that can act as a hapten, binding to skin proteins and triggering an immune response.[4]
-
Methemoglobinemia Risk (Inferred from Analogs): A critical, though less immediate, risk associated with aromatic amines is the potential to cause methemoglobinemia upon significant absorption.[9][10][11] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (bluish skin), dizziness, and headache.[9] While specific data for this compound is lacking, the presence of the amino group warrants this precaution.
Logical Framework for Risk Mitigation
The core of a robust safety protocol is the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of controls for handling chemical hazards.
Exposure Controls and Personal Protection
Based on the risk assessment, the following engineering controls and personal protective equipment (PPE) are mandatory.
Engineering Controls
-
Primary Handling: All weighing and transfers of solid Ethyl 4-amino-3-chlorobenzoate must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in preventing the generation of inhalable dust.
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-10 air changes per hour to keep airborne concentrations low.[9][12]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[9][12]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[9] | Protects against airborne dust and accidental splashes. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Inspect for tears before each use. | Prevents direct skin contact, irritation, and potential sensitization.[9] |
| Skin/Body Protection | Full-length laboratory coat, closed-toe shoes. | Protects skin from spills and contamination.[9] |
| Respiratory Protection | Not required for routine handling inside a fume hood. For spill cleanup or if dust is generated outside of a hood, a NIOSH-approved N95 dust mask or equivalent is necessary.[10] | Prevents inhalation of irritating and potentially harmful dust particles. |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for safety and reproducibility.
Routine Handling and Weighing Protocol
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the fume hood sash is at the proper working height.
-
Staging: Place all necessary equipment (spatulas, weigh paper/boats, secondary containers) inside the fume hood before introducing the chemical.
-
Dispensing: Open the main container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.
-
Closure: Securely close the primary container immediately after dispensing.
-
Transport: If moving the weighed material, place it in a labeled, sealed secondary container (e.g., a vial or beaker covered with parafilm) before removing it from the fume hood.
-
Cleanup: Gently wipe down the spatula and work surface inside the hood with a damp paper towel to collect any residual dust. Dispose of the towel in the designated solid chemical waste container.
-
Doffing: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[9]
Storage Protocol
-
Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[4][9][13] Recommended storage temperatures are between 2-8°C.[2][14] Some suppliers recommend storage at 4°C with protection from light.[1]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][5][15]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][9][16] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention. | [4][9][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [9][12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][9][10] |
Accidental Release (Spill) Protocol
The following workflow outlines the decision-making and response process for a spill.
Caption: Decision workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps (for small, manageable spills):
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill site.
-
Don PPE: Wear your standard PPE plus an N95 respirator if not in a fume hood.[17]
-
Contain Dust: Gently cover the solid spill with damp paper towels or a chemical absorbent pad to avoid making the dust airborne.[5] Do not pour water directly on the spill.
-
Collect Material: Working from the outside edge of the spill towards the center, carefully wipe or scoop the material and damp towels into a heavy-duty plastic bag or a designated waste container.[9][17]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Seal the waste bag/container, label it as "Hazardous Waste: Ethyl 4-amino-3-chlorobenzoate," and arrange for disposal according to your institution's hazardous waste procedures.[17]
-
Report: Report the spill to your supervisor and EH&S department as per institutional policy.[17]
References
-
Chemsrc. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4. [Link]
-
PubChem. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285. [Link]
-
West Liberty University. Material Safety Data Sheet - Ethyl 4-aminobenzoate. [Link]
-
Acros Organics. Material Safety Data Sheet Ethyl 4-aminobenzoate, 98%. [Link]
-
Pharmaffiliates. Ethyl 4-amino-2-chlorobenzoate. [Link]
-
PubChem. Ethyl 4-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13287887. [Link]
-
University of New Mexico. Standard Operating Procedure for Custodial Chemical Spill Cleanup. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 3. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl 4-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13287887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 82765-44-4 | Ethyl 4-amino-3-chlorobenzoate - AiFChem [aifchem.com]
- 9. westliberty.edu [westliberty.edu]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. ehs.unm.edu [ehs.unm.edu]
A Senior Application Scientist's Guide to Procuring High-Purity Ethyl 4-amino-3-chlorobenzoate for Advanced Research & Development
For researchers and drug development professionals, the integrity of a starting material is the bedrock of experimental success. The procurement of a chemical intermediate like Ethyl 4-amino-3-chlorobenzoate (CAS No. 82765-44-4) is not a mere transaction but the foundational step in a complex discovery workflow. Its utility as a key building block in the synthesis of pharmacologically active molecules, notably as a precursor to certain Epidermal Growth Factor Receptor (EGFR) inhibitors, demands an uncompromising approach to purity and supplier validation.[1][2] This guide provides a comprehensive framework for navigating the procurement process, from initial supplier identification to in-house quality verification, ensuring that the material you introduce into your workflow is of the highest possible standard.
Strategic Supplier Identification and Initial Vetting
The landscape of chemical suppliers is vast, ranging from large-scale distributors to specialized boutique labs. The primary objective is to identify vendors who not only list the compound but also provide transparent, verifiable data on its quality.
The Initial Search: Beyond the Name
A robust search strategy utilizes the compound's Chemical Abstracts Service (CAS) number, 82765-44-4 , as the primary identifier. This unique numerical identifier is universal and language-independent, eliminating ambiguity associated with chemical names (e.g., 4-amino-3-chloro-benzoic acid ethyl ester, ethyl 3-chloro-4-aminobenzoate).[3][4] Initial searches on platforms like PubChem, ChemSpider, and aggregated commercial directories will yield a list of potential suppliers.
Criteria for Supplier Shortlisting
A preliminary list of vendors should be vetted against the following critical criteria:
-
Availability of Technical Documentation: The supplier's website must provide easy access to a Safety Data Sheet (SDS) and, most importantly, a representative Certificate of Analysis (CoA) or clear specifications.
-
Stated Purity Levels: Look for suppliers offering purities of ≥97% or higher, as this is a common threshold for research and pharmaceutical applications.[5][6]
-
Focus on Research and Pharma Markets: Prioritize suppliers who explicitly cater to the pharmaceutical and life sciences industries, as their quality control systems are generally more rigorous.
-
Traceability: The ability to request lot-specific CoAs is a hallmark of a trustworthy supplier.
The following table summarizes a selection of representative suppliers based on these initial criteria.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Available Documentation | Notes |
| BLD Pharm | Specification-based | 82765-44-4 | C₉H₁₀ClNO₂ | Technical Data (NMR, HPLC, etc.) available | Research use only designation.[7] |
| ChemScene | ≥97% | 82765-44-4 | C₉H₁₀ClNO₂ | General specifications provided | Offers custom synthesis and production services.[5] |
| Oakwood Chemical | 97% | 82765-44-4 | C₉H₁₀ClNO₂ | SDS, CofA (lot-specific) | Provides key physical properties like melting point (83-84°C).[3][6] |
| SynQuest Labs | 95.0% | 82765-44-4 | C₉H₁₀ClNO₂ | Purity and basic details listed | Lower purity option, may be suitable for initial screening.[8] |
| Ivy Fine Chemicals | In stock | 82765-44-4 | C₉H₁₀ClNO₂ | Pricing for various quantities available | Bulk/commercial quotes available upon request.[9] |
Deconstructing the Certificate of Analysis (CoA): A Self-Validating System
The CoA is the single most important document in the procurement process. It is the supplier's attestation of the product's identity and quality for a specific batch. A Senior Scientist must treat this document not as a guarantee, but as a set of claims to be understood and, if necessary, verified.
Essential Components of a Comprehensive CoA:
-
Identity Confirmation: This is typically verified by ¹H NMR (Proton Nuclear Magnetic Resonance) and/or Mass Spectrometry (MS). The data should be consistent with the known structure of Ethyl 4-amino-3-chlorobenzoate. A recent publication provides detailed NMR and MS data for this compound, which can serve as an authoritative reference.[1]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[10] The CoA should specify the method (e.g., column type, mobile phase) and show a chromatogram where the main peak area corresponds to the stated purity (e.g., >98%).
-
Residual Solvents: Gas Chromatography (GC) is often used to test for residual solvents from the synthesis and purification steps (e.g., ethanol, ethyl acetate).[11] The presence of unexpected or high levels of solvents can interfere with sensitive reactions.
-
Physical Properties: Data such as melting point (reported as 83-84°C) and appearance (e.g., white to orange powder) should be consistent with literature values.[1][3]
The causality behind this scrutiny is clear: impurities, such as starting materials from the synthesis (e.g., 4-amino-3-chlorobenzoic acid) or by-products, can lead to failed reactions, difficult purification, and misleading biological data.[1][10]
In-House Verification: The Principle of Trust but Verify
Upon receiving a new batch of Ethyl 4-amino-3-chlorobenzoate, prudence dictates that a minimal, in-house verification is performed before committing the material to critical experiments. This protocol serves as a self-validating system to confirm the supplier's claims.
Experimental Protocol: Rapid Quality Control Verification
-
Documentation Review: Immediately match the received lot number with the provided CoA.
-
Solubility & Appearance Check: Confirm the material's appearance matches the description. Test its solubility in a common solvent like DMSO or ethanol to ensure it behaves as expected.
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Causality: This is the fastest and most powerful method to confirm the compound's core structure. The chemical shifts, splitting patterns, and integration values should match the reference data.[1][12] For example, one would expect to see signals corresponding to the aromatic protons, the amine (NH₂) protons, and the ethyl ester (CH₂ and CH₃) protons in the correct ratios.[1]
-
-
HPLC Purity Check:
-
Prepare a dilute solution of the compound in the mobile phase.
-
Inject the sample onto a suitable reversed-phase HPLC system (e.g., C18 column).
-
Causality: This orthogonal check confirms the purity value reported on the CoA. While a full method validation is not required, a single injection can quickly reveal gross impurities or a significant deviation from the supplier's claim.[10]
-
The following workflow diagram illustrates this essential in-house validation process.
Caption: In-house quality control workflow for incoming chemical reagents.
Safe Handling and Storage: Preserving Integrity
Proper handling and storage are crucial to maintain the high purity of the compound. Information from Safety Data Sheets (SDS) provides the authoritative guidance for laboratory practice.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[13][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[5][14] Some suppliers recommend storage at 4°C, protected from light, to ensure long-term stability.[5] Keep away from incompatible substances such as strong oxidizing agents.
By adhering to this structured approach—from diligent supplier selection and critical data analysis to robust in-house verification and proper handling—researchers can ensure that the Ethyl 4-amino-3-chlorobenzoate used in their experiments is of the requisite high purity, thereby safeguarding the integrity and reproducibility of their scientific outcomes.
References
-
Ivy Fine Chemicals. Ethyl 4-amino-3-chlorobenzoate [CAS: 82765-44-4]. [Link]
-
Oakwood Chemical. Ethyl 4-amino-3-chlorobenzoate. [Link]
-
MetaSci Inc. Safety Data Sheet Ethyl 4-aminobenzoate. [Link]
-
Chemsrc. Ethyl 4-amino-3-chlorobenzoate. [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
-
Expert Insights. (2026). Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
-
Wuhan Chemwish Technology Co., Ltd. Ethyl4-amino-3-chlorobenzoate CAS NO.82765-44-4. [Link]
-
PubChem. Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
-
Asiri, A. M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. [Link]
-
Li, J. (2010). Ethyl 4-amino-3-methylbenzoate. PubMed Central. [Link]
-
International Laboratory USA. ETHYL 3-AMINO-4-CHLOROBENZOATE. [Link]
-
Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Khuhawar, M. Y., & Majidano, S. A. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. ResearchGate. [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. Ethyl 4-amino-3-chlorobenzoate [oakwoodchemical.com]
- 7. 82765-44-4|Ethyl 4-amino-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 8. CAS 82765-44-4 | 4630-5-0L | MDL MFCD06411007 | 4-Amino-3-chlorobenzoic acid ethyl ester | SynQuest Laboratories [synquestlabs.com]
- 9. ivychem.com [ivychem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Purification of Crude Ethyl 4-amino-3-chlorobenzoate via Recrystallization
Abstract
This document provides a detailed guide for the purification of crude Ethyl 4-amino-3-chlorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein leverages the robust and scalable technique of mixed-solvent recrystallization. A comprehensive, step-by-step procedure is outlined, grounded in the fundamental principles of solubility and crystal growth. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a method, but a framework for understanding and optimizing the purification of this and structurally related compounds.
Introduction: The Imperative for Purity
Ethyl 4-amino-3-chlorobenzoate is a pivotal building block in medicinal chemistry. The purity of this intermediate directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, side reactions, or degradation, must be meticulously removed. Recrystallization stands as a powerful, economical, and environmentally conscious technique for achieving high purity of solid compounds.[1][2][3] This application note details a reliable recrystallization protocol for Ethyl 4-amino-3-chlorobenzoate, elucidating the scientific rationale behind each step to empower the user to adapt and troubleshoot the process effectively.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[4][5] The ideal solvent will dissolve the target compound to a great extent at an elevated temperature, but only sparingly at a lower temperature.[6] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble at all temperatures (allowing for their removal by hot filtration).
For Ethyl 4-amino-3-chlorobenzoate, a mixed-solvent system of ethanol and water is proposed. This choice is based on the structural characteristics of the molecule and solubility data for analogous compounds.[7][8][9][10][11][12]
-
Ethanol (the "good" solvent): The ethyl ester and the aromatic amine functionalities of the target molecule render it soluble in a polar protic solvent like ethanol, especially when heated.
-
Water (the "anti-solvent" or "bad" solvent): The overall organic character of the molecule, including the benzene ring and ethyl group, limits its solubility in a highly polar solvent like water.
By dissolving the crude solid in a minimal amount of hot ethanol and then gradually adding hot water, the polarity of the solvent system is increased to a point where the solution becomes supersaturated with respect to Ethyl 4-amino-3-chlorobenzoate as it cools, inducing crystallization. Most organic impurities are expected to remain dissolved in the ethanol-water mixture.
Physical and Chemical Properties
A thorough understanding of the physical properties of Ethyl 4-amino-3-chlorobenzoate is crucial for a successful recrystallization.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 83-84 °C |
| Boiling Point | 333 °C at 760 mmHg |
Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude Ethyl 4-amino-3-chlorobenzoate. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude Ethyl 4-amino-3-chlorobenzoate
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Powder funnel
-
Fluted filter paper
-
Short-stemmed glass funnel
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath
Recrystallization Workflow
Caption: Workflow for the recrystallization of Ethyl 4-amino-3-chlorobenzoate.
Step-by-Step Procedure
-
Dissolution:
-
Place 10.0 g of crude Ethyl 4-amino-3-chlorobenzoate into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with constant stirring. Bring the solution to a gentle boil.
-
Continue adding ethanol in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery. Avoid adding a large excess of ethanol.
-
-
Decolorization (Optional):
-
If the solution is significantly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approximately 0.5 g) of activated carbon to the solution.
-
Bring the solution back to a gentle boil for 5-10 minutes with stirring. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration (if activated carbon was used or if insoluble impurities are present):
-
Set up a hot gravity filtration apparatus by placing a short-stemmed funnel with fluted filter paper into the neck of a 500 mL Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of hot ethanol through the funnel. Discard this ethanol.
-
Quickly pour the hot solution containing the dissolved product through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
If hot filtration was performed, gently reheat the filtrate to ensure everything is dissolved.
-
While the ethanol solution is still hot, begin adding hot deionized water dropwise with continuous stirring.
-
Continue adding hot water until the solution becomes faintly and persistently cloudy. This indicates that the saturation point has been reached.[13][14][15]
-
To redissolve the fine precipitate and ensure slow crystal growth, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and is wetted with a small amount of cold ethanol-water mixture.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals in the funnel with two small portions of ice-cold ethanol-water (in approximately the same ratio as the final crystallization mixture) to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, air-dry the crystals until all solvent has evaporated.
-
Purity and Yield Assessment
-
Yield Calculation: Weigh the final dried product and calculate the percentage recovery.
-
Melting Point Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (83-84 °C) is indicative of high purity.
-
Spectroscopic Analysis: For rigorous quality control, techniques such as ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the structure and purity of the final product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and repeat the cooling process. |
| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling out (liquid droplets form instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Add more of the "good" solvent (ethanol) to lower the saturation temperature. |
| The solution is cooling too rapidly. | Ensure slow, gradual cooling. | |
| High concentration of impurities. | Consider a preliminary purification step or use of activated carbon. | |
| Low Recovery | Too much solvent was used. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is adequately preheated and the filtration is performed quickly. | |
| Crystals washed with warm solvent. | Always use ice-cold solvent for washing the crystals. |
Conclusion
The mixed-solvent recrystallization procedure detailed in this application note provides a robust and efficient method for the purification of crude Ethyl 4-amino-3-chlorobenzoate. By understanding the underlying principles of solubility and crystallization, researchers can effectively remove impurities and obtain a high-purity product essential for downstream applications in pharmaceutical development. The provided protocol and troubleshooting guide serve as a comprehensive resource to achieve consistent and reliable results.
References
-
ChemBK. Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Brainly. Is ethyl-4-aminobenzoate polar or non-polar? Is it soluble in HCl? Retrieved from [Link]
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
PubChem. Ethyl benzoate. Retrieved from [Link]
-
Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ACS Publications. Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. Retrieved from [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. Retrieved from [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Unknown Source. recrystallization-2.doc.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. Retrieved from [Link]
-
AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. Retrieved from [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). Retrieved from [Link]
-
Unknown Source. Experiment 9 — Recrystallization. Retrieved from [Link]
-
PubChem. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]
-
Stenutz. ethyl benzoate. Retrieved from [Link]
-
RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. scispace.com [scispace.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chembk.com [chembk.com]
- 8. Ethyl 4-aminobenzoate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. brainly.com [brainly.com]
- 10. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ocw.mit.edu [ocw.mit.edu]
Application Note & Protocol: High-Purity Isolation of Ethyl 4-amino-3-chlorobenzoate via Normal-Phase Flash Chromatography
Abstract and Introduction
Ethyl 4-amino-3-chlorobenzoate is a key chemical intermediate in the synthesis of various pharmaceutical agents and advanced materials. The purity of this compound is critical, as impurities such as regioisomers, unreacted starting materials, or degradation products can significantly impact the yield, safety, and efficacy of the final product. This application note provides a detailed, field-proven protocol for the purification of Ethyl 4-amino-3-chlorobenzoate using normal-phase flash column chromatography. We will delve into the causality behind the methodological choices, focusing on overcoming the common challenges posed by the compound's basic amino functionality and its interaction with silica gel. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification strategy.
Compound Analysis and Purification Strategy
The successful design of a purification protocol hinges on a thorough understanding of the target molecule's physicochemical properties.
Physicochemical Characteristics
The chromatographic behavior of Ethyl 4-amino-3-chlorobenzoate is dictated by its distinct functional groups: a basic primary amine, a moderately polar ethyl ester, and an electron-withdrawing chlorine atom on an aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1][2] |
| Melting Point | 83-84 °C | [2][3] |
| Polar Surface Area (PSA) | 52.32 Ų | [2][4] |
| LogP | ~2.1 - 2.98 | [2][4] |
The molecule's polarity is a balance between the nonpolar aromatic ring and the polar amino and ester groups.[5] This profile makes it an ideal candidate for normal-phase chromatography.
The Core Challenge: Amine-Silica Interaction
The primary obstacle in purifying basic amines on standard silica gel is the strong interaction between the Lewis basic amine group and the acidic silanol (Si-OH) groups on the silica surface.[6][7] This interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The product "sticks" to the column, resulting in significant yield loss.[6]
-
Peak Tailing: The compound elutes slowly and asymmetrically from the active sites, leading to broad fractions and poor separation from closely eluting impurities.[8]
-
On-Column Degradation: The acidic nature of the silica can potentially catalyze the degradation of sensitive compounds.
The Strategic Solution: Deactivation of Silica
To ensure a clean and efficient separation, the acidic silanol sites must be neutralized. This is most effectively achieved by introducing a small amount of a volatile competing base, such as triethylamine (TEA), into the mobile phase.[6][9] The TEA preferentially binds to the active sites on the silica, creating a more inert surface for the target compound to traverse, thereby preventing tailing and improving recovery.
Caption: Key functional groups of Ethyl 4-amino-3-chlorobenzoate influencing chromatographic behavior.
Part 1: Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to optimize the separation conditions on a small scale using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.35 , which generally translates well to flash chromatography.
Protocol: TLC Screening
-
Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add different solvent systems for equilibration.
-
Solvent Systems: Prepare 10 mL of the following mobile phases in separate vials. The standard for compounds of this polarity is a Hexane/Ethyl Acetate system.[10]
-
System A: 80:20 Hexane/Ethyl Acetate (+ 0.5% TEA)
-
System B: 70:30 Hexane/Ethyl Acetate (+ 0.5% TEA)
-
System C: 60:40 Hexane/Ethyl Acetate (+ 0.5% TEA) Note: Always add the triethylamine (e.g., 50 µL for a 10 mL solution) to the mobile phase to mirror the column conditions.
-
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of three separate silica gel TLC plates.
-
Development: Place one plate in each equilibrated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Identify the system that gives the best separation between the product spot and its impurities, with the product Rƒ in the target range (0.2-0.35).
Part 2: Preparative Flash Chromatography Protocol
This protocol assumes a standard glass flash chromatography setup. The scale can be adjusted based on the amount of crude material.
Caption: General workflow for the flash chromatography purification of Ethyl 4-amino-3-chlorobenzoate.
Materials and Reagents
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): HPLC-grade Hexane and Ethyl Acetate, Triethylamine (TEA)
-
Crude Product: Ethyl 4-amino-3-chlorobenzoate
-
Apparatus: Glass chromatography column, rotary evaporator, fraction collection tubes, TLC plates, and chambers.
Step-by-Step Methodology
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica-to-crude mass).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis (e.g., 80:20 Hexane/EtOAc + 0.5% TEA).[6]
-
Pour the slurry into the column and use gentle air pressure or tapping to pack a uniform bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Column Equilibration:
-
Drain the solvent down to the level of the sand.
-
Flush the packed column with 2-3 column volumes of the mobile phase. This is a critical step to ensure the entire silica bed is deactivated by the triethylamine before the sample is loaded.[6]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
-
Gently add the dry-loaded sample to the top of the packed column, again protecting it with a thin layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions of a consistent volume.
-
If using a gradient, start with the low-polarity system identified by TLC and gradually increase the percentage of the more polar solvent (ethyl acetate). A typical gradient might be increasing from 20% to 40% ethyl acetate over several column volumes.
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
-
Product Isolation:
-
Develop the TLC plates used for monitoring. Identify the fractions containing only the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 4-amino-3-chlorobenzoate.
-
Place the flask under high vacuum to remove any residual solvent.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery / Product Stuck on Column | Strong interaction of the basic amine with acidic silica gel.[6] | Ensure the mobile phase contains 0.5-1% triethylamine (TEA).[6] Pre-treat/equilibrate the column thoroughly with the TEA-containing eluent before loading the sample. |
| Poor Separation / Peak Tailing | 1. Strong amine-silica interaction.[8]2. Column overload. | 1. Add TEA to the mobile phase.[8]2. Reduce the amount of sample loaded onto the column. |
| Product Elutes Too Quickly (Rƒ near 1.0) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in your eluent system. |
| Product Elutes Too Slowly (Rƒ near 0) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate) in your eluent system. |
| Presence of a Dehalogenated Impurity | Potential instability of the compound on the silica gel. | Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Consider alternative purification methods like recrystallization if the issue persists.[6] |
Conclusion
This application note details a systematic and reliable protocol for the purification of Ethyl 4-amino-3-chlorobenzoate. By understanding the key interaction between the compound's basic amine and the acidic silica stationary phase, and by mitigating this effect through the addition of triethylamine, researchers can achieve high purity and excellent recovery. The foundational step of method development via TLC ensures an efficient and successful preparative separation, minimizing solvent waste and time.
References
- Benchchem Technical Support Center. (n.d.). Purification of Halogenated Anilines.
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Benchchem Technical Support Center. (n.d.). Purification of Halogenated Organic Compounds.
-
USGS Publications Warehouse. (n.d.). Reversed-phase high-performance liquid chromatography of unsubstituted aminobenzoic acids. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Is benzoic acid or ethyl 4-aminobenzoate more polar?. Retrieved from [Link]
-
ETERA. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. Retrieved from [Link]
-
Expert Insights. (2026, January 5). Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
Sources
- 1. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
Application Notes & Protocols: Leveraging Ethyl 4-amino-3-chlorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Ethyl 4-amino-3-chlorobenzoate
Ethyl 4-amino-3-chlorobenzoate is a highly valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a unique confluence of structural features: an aryl chloride, a primary amino group, and an ethyl ester. This trifecta of functional groups on a single aromatic scaffold allows for sequential and regioselective modifications.
The inherent challenge and opportunity in using this substrate lie in the reactivity of the C-Cl bond. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions due to the high C-Cl bond dissociation energy.[3][4] This makes the initial oxidative addition of the aryl chloride to the palladium(0) center the rate-determining step of the catalytic cycle.[5][6][7] However, the electronic nature of the ring—influenced by the electron-donating amino group and the electron-withdrawing ester group—modulates this reactivity.[8][9] The development of sophisticated palladium catalysts, particularly those employing bulky, electron-rich ligands, has transformed these challenging substrates into viable and cost-effective coupling partners.[4][10][11]
This guide provides an in-depth exploration of the application of Ethyl 4-amino-3-chlorobenzoate in several key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development and synthetic chemistry.
Core Mechanistic Principle: The Palladium Catalytic Cycle
All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which begins with an active Pd(0) species. Understanding this cycle is critical to troubleshooting and optimizing reactions involving less reactive substrates like Ethyl 4-amino-3-chlorobenzoate.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The critical step for aryl chlorides is Oxidative Addition . The electron-richness and steric bulk of modern phosphine ligands (e.g., biarylphosphines) and N-heterocyclic carbenes (NHCs) are essential. They stabilize the electron-deficient Pd(0) center, promoting its insertion into the strong C-Cl bond and accelerating the overall catalytic turnover.[4][12]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an aryl halide with an organoboron reagent. Its tolerance of diverse functional groups makes it a workhorse in medicinal chemistry.[13][14]
Causality Behind Experimental Choices
-
Catalyst System (Precatalyst + Ligand): For an unactivated aryl chloride like our substrate, a highly active catalyst system is non-negotiable. Precatalysts like Pd₂(dba)₃ combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are industry standards.[12] These ligands form monoligated Pd(0) species in solution, which are highly reactive towards oxidative addition.[15][16]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[17] For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Boronic Acid (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | Phenylboronic acid (1.2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | >90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | 4-Methoxyphenylboronic acid (1.2) | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 85-95 |
| 3 | XPhos Pd G2 (2) | - | 3-Pyridinylboronic acid (1.3) | K₂CO₃ (3.0) | THF/H₂O | 80 | 80-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of Ethyl 4-amino-3-chlorobenzoate with phenylboronic acid.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed for 30 minutes via nitrogen sparging
Procedure:
-
To a dry oven-dried Schlenk flask, add Ethyl 4-amino-3-chlorobenzoate, phenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals.[18][19][20] The reaction couples an aryl halide with a primary or secondary amine.[19]
Causality Behind Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, highly active catalyst systems are required. The choice of ligand is paramount and can be tailored to the specific amine coupling partner.[20][21] Sterically hindered biarylphosphine ligands are generally effective.
-
Base: A strong, non-nucleophilic base is essential. Its role is to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species, which precedes the final reductive elimination step.[20][21] Sodium tert-butoxide (NaOtBu) is the most common choice for this transformation. Weaker bases are typically insufficient for the coupling of aryl chlorides.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base. Rigorous degassing is mandatory.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Amine (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BrettPhos (3) | Morpholine (1.2) | NaOtBu (1.5) | Toluene | 110 | >95 |
| 2 | RuPhos Pd G3 (1.5) | - | Aniline (1.1) | K₂CO₃ (2.0) | t-Amyl Alcohol | 100 | 88-96 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Benzylamine (1.2) | LHMDS (1.5) | Dioxane | 100 | 85-92 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of Ethyl 4-amino-3-chlorobenzoate with morpholine.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
BrettPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
Glovebox Recommended: Due to the air-sensitive nature of the catalyst components and base, setting up this reaction in a glovebox is highly recommended.
-
To a dry oven-dried vial, add Pd(OAc)₂, BrettPhos, and NaOtBu.
-
Add Ethyl 4-amino-3-chlorobenzoate.
-
Add the degassed toluene, followed by the morpholine.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C. Stir vigorously.
-
Monitor the reaction by LC-MS (typically complete in 6-18 hours).
-
Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a reliable method for forming a bond between an sp² carbon (of an aryl halide) and an sp carbon (of a terminal alkyne), yielding valuable arylalkyne products.[22][23][24]
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) source and a copper(I) co-catalyst (typically CuI).[24] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. For challenging aryl chlorides, "copper-free" Sonogashira conditions have been developed using highly active palladium/phosphine systems, which avoid issues related to copper-mediated alkyne homocoupling (Glaser coupling).[25][26]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves two purposes: it neutralizes the HX acid produced during the reaction and it acts as a solvent or co-solvent.[24]
-
Ligand: Triphenylphosphine (PPh₃) is sufficient for reactive aryl iodides and bromides, but for aryl chlorides, more electron-rich and bulky ligands are often necessary to promote the oxidative addition step, especially under copper-free conditions.[22]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Alkyne (equiv) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Phenylacetylene (1.2) | Et₃N | THF | 65 | 75-85 |
| 2 | Pd(OAc)₂ (2) | - | SPhos (4) | Trimethylsilylacetylene (1.5) | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| 3 | PdCl₂(dppf) (3) | CuI (5) | - | 1-Heptyne (1.3) | DIPA | DMF | 80 | 70-80 |
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
This protocol details the coupling of Ethyl 4-amino-3-chlorobenzoate with phenylacetylene.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), degassed
-
Anhydrous Tetrahydrofuran (THF), degassed
Procedure:
-
To a dry Schlenk flask, add Ethyl 4-amino-3-chlorobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and degassed Et₃N via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the reaction by TLC. A fine precipitate of triethylammonium chloride will form as the reaction progresses.
-
Upon completion, cool to room temperature and filter the mixture through Celite to remove the salt and catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate.
-
Wash the organic solution with dilute aqueous NH₄Cl (to remove copper salts), water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[27][28] It is a powerful tool for C-C bond formation and subsequent functionalization.[29]
Causality Behind Experimental Choices
-
Catalyst System: While simple Pd(OAc)₂ can catalyze the Heck reaction, the coupling of aryl chlorides often requires the addition of phosphine ligands or the use of pre-formed palladacycle catalysts to achieve reasonable yields and reaction times.[28][30]
-
Base: The base is required to neutralize the HCl generated in the catalytic cycle and to facilitate the regeneration of the Pd(0) catalyst in the final step.[31] Common bases include organic amines like Et₃N or inorganic bases like K₂CO₃ or NaOAc. The choice of base can influence the regioselectivity of the alkene insertion.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used as they can dissolve the catalyst and reagents and tolerate the higher temperatures often required for Heck reactions with aryl chlorides.
Data Presentation: Heck Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand/Additive (mol%) | Alkene (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Ethyl acrylate (1.5) | Et₃N (2.0) | DMF | 120 | 80-90 |
| 2 | Herrmann's Catalyst (1) | - | Styrene (1.3) | NaOAc (2.0) | DMAc | 130 | 75-85 |
| 3 | PdCl₂(PPh₃)₂ (3) | TBAB (1.0 equiv) | n-Butyl acrylate (1.5) | K₂CO₃ (2.0) | NMP | 140 | >90 |
TBAB = Tetrabutylammonium bromide, often used as a phase-transfer catalyst.
Experimental Protocol: Heck Reaction
This protocol describes the coupling of Ethyl 4-amino-3-chlorobenzoate with ethyl acrylate.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, sealable reaction tube, add Ethyl 4-amino-3-chlorobenzoate, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF, Et₃N, and finally ethyl acrylate via syringe.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture until completion (monitor by GC-MS or LC-MS, typically 12-24 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the trans-substituted alkene.
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
References
-
University of Windsor. Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. Available at: [Link]
-
American Chemical Society. Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Available at: [Link]
-
ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]
-
Wiley Online Library. Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Available at: [Link]
-
Royal Society of Chemistry. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Available at: [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Available at: [Link]
-
RSC Publishing. Palladium decorated on a new dendritic complex with nitrogen ligation grafted to graphene oxide: fabrication, characterization, and catalytic application. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]
-
YouTube. Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Available at: [Link]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. [No valid URL found]
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
-
ResearchGate. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
MDPI. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Available at: [Link]
-
ResearchGate. A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
- The Role of palladium catalyst in cross-coupling reactions. [No valid URL found]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
PubMed. Palladium-catalyzed coupling reactions of aryl chlorides. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [No valid URL found]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Palladium decorated on a new dendritic complex with nitrogen ligation grafted to graphene oxide: fabrication, characterization, and catalytic applicat ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04511B [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 14. youtube.com [youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Heck reaction - Wikipedia [en.wikipedia.org]
- 28. Heck Reaction [organic-chemistry.org]
- 29. soc.chim.it [soc.chim.it]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 4-amino-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3] The resulting biaryl motifs are privileged structures found in numerous biologically active compounds and advanced materials.
This application note provides a detailed guide to the Suzuki-Miyaura coupling of Ethyl 4-amino-3-chlorobenzoate, a valuable building block in medicinal chemistry. The presence of the chloro-, amino-, and ethyl ester functionalities presents a unique set of challenges and opportunities for optimization. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both success and a deeper understanding of the reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ethyl 4-amino-3-chlorobenzoate) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[5]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Note & Protocol: Buchwald-Hartwig Amination of Ethyl 4-amino-3-chlorobenzoate
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized access to aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide focuses on a particularly instructive and challenging substrate: Ethyl 4-amino-3-chlorobenzoate . This molecule presents a trifecta of synthetic hurdles that require a carefully considered and optimized approach:
-
An Electron-Deficient Aryl Chloride: The presence of the electron-withdrawing ethyl ester group deactivates the aromatic ring, making the critical initial step of the catalytic cycle—oxidative addition—notoriously difficult.[3]
-
A Base-Sensitive Functional Group: The ethyl ester is susceptible to hydrolysis under the strongly basic conditions often employed in Buchwald-Hartwig reactions.[4][5]
-
A Potentially Coordinating Group: The free 4-amino group can potentially coordinate to the palladium center, possibly interfering with the catalytic cycle.
Successfully navigating these challenges provides a robust template for tackling a wide range of complex, functionalized substrates. This document provides a deep dive into the mechanistic rationale, a guide to parameter selection, a detailed experimental protocol, and troubleshooting advice for researchers aiming to perform this transformation.
The Catalytic Engine: Mechanistic Rationale
Understanding the catalytic cycle is paramount to rational protocol design. The reaction proceeds through a sequence of well-defined steps involving Pd(0) and Pd(II) intermediates. The generally accepted mechanism facilitates the choice of reagents and conditions to favor the productive pathway.[1][6]
The key stages are:
-
Oxidative Addition: An active Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-chlorine bond of the substrate. This is often the rate-limiting step, especially for electron-poor aryl chlorides.[7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[6]
-
Reductive Elimination: The final, bond-forming step where the aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol Design: Selection of Critical Parameters
Success with Ethyl 4-amino-3-chlorobenzoate hinges on the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent.
Palladium Source & Ligand: The Heart of the Catalyst
For challenging aryl chlorides, the choice of ligand is more critical than the specific Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). The ligand must be sufficiently electron-rich to facilitate the difficult oxidative addition step and sterically bulky to promote the final reductive elimination.[3][9]
-
Recommended Ligands: The dialkylbiaryl phosphines are the gold standard for this type of transformation.[9] We recommend screening ligands known for their high activity with aryl chlorides.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand for a wide variety of C-N couplings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for electron-deficient substrates.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for coupling primary amines and shows high selectivity.[4]
-
Base Selection: A Critical Balance
The base must be strong enough to deprotonate the incoming amine but not so harsh as to cause hydrolysis of the ethyl ester. While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are common, they pose a significant risk to the ester functionality.[4][10]
-
Recommended Bases: Weaker, non-nucleophilic inorganic bases are the preferred starting point to ensure functional group tolerance.[5]
-
Potassium Phosphate (K₃PO₄): An excellent choice for sensitive substrates, providing sufficient basicity without promoting hydrolysis.
-
Cesium Carbonate (Cs₂CO₃): Another effective and mild base often used in challenging coupling reactions.
-
Solvent Selection
The solvent must solubilize the reactants and catalyst system while remaining inert. Aprotic solvents with relatively high boiling points are typically used.[11]
-
Recommended Solvents:
-
Toluene: A common and effective solvent with a good balance of solubility properties and a high boiling point.[12]
-
1,4-Dioxane: Frequently used, but its status as a high-impact solvent should be considered.[11]
-
tert-Butanol (t-BuOH): Can be effective, particularly in combination with phosphate bases.[8]
-
Initial Screening Conditions
A small-scale screen is the most efficient way to identify the optimal conditions. The following table outlines a logical starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100-110 |
| 2 | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-110 |
| 3 | BrettPhos Pd G3 (2.0) | - | K₃PO₄ (2.0) | t-BuOH | 100 |
Detailed Experimental Protocol
This protocol is a representative example based on Entry 1 from the screening table. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Reagents & Equipment
-
Ethyl 4-amino-3-chlorobenzoate (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Standard glassware for workup and purification
Reaction Setup & Execution
Caption: A typical experimental workflow for the amination reaction.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), finely ground K₃PO₄ (2.0 equiv), and Ethyl 4-amino-3-chlorobenzoate (1.0 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride. Then, add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[13]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table addresses common issues.[14][15]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (reagents exposed to air/moisture).2. Insufficiently active ligand/base combination.3. Poor solubility of the base. | 1. Ensure rigorous inert atmosphere techniques and use anhydrous solvents.2. Screen a more electron-rich ligand (e.g., RuPhos) or a stronger, compatible base.3. Ensure the base is finely ground and stir the reaction vigorously. |
| Ester Hydrolysis | The base is too strong or nucleophilic. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃. Avoid alkoxide bases. |
| Hydrodehalogenation (Replacement of -Cl with -H) | 1. Presence of water.2. β-hydride elimination from the amido complex is competing with reductive elimination.[1] | 1. Use rigorously dried reagents and solvents.2. Change the ligand to one that favors reductive elimination (e.g., a more sterically hindered ligand). |
| Multiple Products / Difficult Purification | 1. Side reactions (e.g., diarylation of primary amine).2. Degradation of starting material or product. | 1. Adjust the stoichiometry (use a slight excess of the aryl halide if coupling a primary amine).2. Lower the reaction temperature and monitor closely to avoid over-running the reaction. |
Conclusion
The Buchwald-Hartwig amination of Ethyl 4-amino-3-chlorobenzoate is a challenging yet highly achievable transformation. Success relies on a mechanistically informed approach, prioritizing a highly active catalyst system featuring a bulky, electron-rich phosphine ligand and a base that is carefully chosen to be compatible with the sensitive ester functionality. By employing rigorous inert techniques and systematic optimization, this powerful C-N bond-forming reaction can be effectively applied to produce valuable, highly functionalized aniline derivatives.
References
A curated list of authoritative sources cited in this document.
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
-
Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute URL: [Link]
-
Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL: [Link]
-
Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: ACS Publications URL: [Link]
-
Title: Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction Source: ACS Publications URL: [Link]
-
Title: Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: ResearchGate URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Buchwald-Hartwig coupling troubleshooting Source: Chemistry Stack Exchange URL: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Derivatization of Ethyl 4-amino-3-chlorobenzoate
Introduction: The Strategic Importance of Ethyl 4-amino-3-chlorobenzoate in Medicinal Chemistry
Ethyl 4-amino-3-chlorobenzoate (EAC) is a substituted para-aminobenzoic acid (PABA) derivative that serves as a critical starting material and building block in modern drug discovery.[1][2] Its aromatic core, substituted with a reactive primary amino group, an electron-withdrawing chloro group, and an ethyl ester, provides a versatile scaffold for chemical modification. The strategic derivatization of the nucleophilic amino group is a cornerstone of medicinal chemistry efforts, enabling the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities, including anticancer and antimicrobial agents.[1][3]
This guide provides an in-depth exploration of the principal methods for derivatizing the amino group of EAC. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic rationale for each transformation. The protocols for N-acylation, N-sulfonylation, and N-alkylation (via reductive amination) are presented as robust, self-validating systems to ensure reproducibility and success in the laboratory.
Core Derivatization Pathways
The primary amino group of Ethyl 4-amino-3-chlorobenzoate is a versatile handle for a variety of chemical transformations. This guide focuses on three of the most fundamental and widely utilized derivatization reactions in drug discovery.
Caption: Key derivatization pathways for the amino group of Ethyl 4-amino-3-chlorobenzoate.
Part 1: N-Acylation – Synthesis of Amide Derivatives
Principle and Rationale
N-acylation is a fundamental reaction that converts the primary amino group of EAC into a more complex and functionally diverse amide linkage.[4] The amide bond is a ubiquitous feature in pharmaceuticals, contributing to molecular stability, defining structural conformation, and participating in crucial hydrogen bonding interactions with biological targets.[4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. A non-nucleophilic base is typically employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Detailed Protocol: Synthesis of Ethyl 4-acetamido-3-chlorobenzoate
This protocol details the N-acetylation of EAC using acetyl chloride. The procedure is designed to be a reliable method for generating the corresponding acetamide derivative.
| Parameter | Value |
| Starting Material | Ethyl 4-amino-3-chlorobenzoate (EAC) |
| Reagent | Acetyl Chloride (AcCl) |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM), anhydrous |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Materials and Equipment:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel and separatory funnel
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Ethyl 4-amino-3-chlorobenzoate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of EAC).
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x). Trustworthiness Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure Ethyl 4-acetamido-3-chlorobenzoate as a white to off-white solid.
-
Part 2: N-Sulfonylation – Synthesis of Sulfonamide Derivatives
Principle and Rationale
The reaction of EAC with a sulfonyl chloride in the presence of a base yields a sulfonamide. The sulfonamide group is a key pharmacophore in many marketed drugs. It is a stable, non-basic nitrogen functional group that can act as a hydrogen bond donor and, due to its tetrahedral geometry and acidic N-H proton, can serve as a bioisosteric replacement for carboxylic acids or phenols, enhancing binding affinity and modifying physicochemical properties. Pyridine is an excellent choice of base as it also serves as a catalyst for the reaction.
Detailed Protocol: Synthesis of Ethyl 3-chloro-4-(phenylsulfonylamino)benzoate
This protocol describes a standard procedure for the synthesis of a sulfonamide derivative using benzenesulfonyl chloride.
| Parameter | Value |
| Starting Material | Ethyl 4-amino-3-chlorobenzoate (EAC) |
| Reagent | Benzenesulfonyl Chloride |
| Base/Solvent | Pyridine |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Materials and Equipment:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (anhydrous)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve Ethyl 4-amino-3-chlorobenzoate (1.0 eq) in anhydrous pyridine in a round-bottom flask. Expertise Note: Pyridine acts as both the solvent and the acid scavenger, ensuring the reaction environment remains basic.
-
Reagent Addition: Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours (overnight).
-
Work-up:
-
Pour the reaction mixture into ice-cold 2 M HCl. This will precipitate the product and neutralize the pyridine.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Alternatively, if a precipitate does not form, extract the acidified mixture with ethyl acetate (3x).
-
-
Purification:
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford pure Ethyl 3-chloro-4-(phenylsulfonylamino)benzoate.
-
Part 3: N-Alkylation via Reductive Amination
Principle and Rationale
Reductive amination is one of the most powerful and versatile methods for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[5][6] The process involves two key steps that can be performed in a single pot: first, the condensation of the primary amine (EAC) with an aldehyde or ketone to form a transient imine intermediate. Second, the in-situ reduction of this imine to the corresponding N-alkylated amine using a selective reducing agent.[7] Sodium borohydride (NaBH₄) is a cost-effective and common choice, although milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity, as they do not readily reduce the starting aldehyde.[7]
Detailed Protocol: Synthesis of Ethyl 4-(benzylamino)-3-chlorobenzoate
This protocol outlines a one-pot, two-step procedure for the N-benzylation of EAC using benzaldehyde and sodium borohydride.
| Parameter | Value |
| Starting Material | Ethyl 4-amino-3-chlorobenzoate (EAC) |
| Reagents | Benzaldehyde, Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Time | 3-5 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Materials and Equipment:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stir bar
-
Ice bath
Step-by-Step Procedure:
-
Imine Formation: Dissolve Ethyl 4-amino-3-chlorobenzoate (1.0 eq) and benzaldehyde (1.05 eq) in methanol in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Causality Note: The slow, portion-wise addition of NaBH₄ is critical to control the evolution of hydrogen gas and the exothermic nature of the reduction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the solvent to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure Ethyl 4-(benzylamino)-3-chlorobenzoate.
-
General Experimental Workflow
The successful synthesis and validation of these derivatives follow a standardized logical progression, ensuring both the integrity of the experiment and the purity of the final compound.
Caption: A generalized workflow for the synthesis, purification, and analysis of EAC derivatives.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Haroon, F., Farwa, U., Ashfaq, M., Raza, M. A., & Sandhu, Z. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available from: [Link]
-
Kracmarova, A., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 12, 2026, from [Link]
-
Ghorai, P., et al. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. Available from: [Link]
-
Gawas, P., et al. (2023). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 28(14), 5431. Available from: [Link]
-
Haroon, F., Farwa, U., Ashfaq, M., Raza, M. A., & Sandhu, Z. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Semantic Scholar. Available from: [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl 4-amino-3-chlorobenzoate as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Importance of Ethyl 4-amino-3-chlorobenzoate
Ethyl 4-amino-3-chlorobenzoate is a highly functionalized aromatic compound that has emerged as a cornerstone in the synthesis of diverse heterocyclic scaffolds. Its strategic arrangement of an amino group, a chlorine atom, and an ethyl ester on a benzene ring provides multiple reactive sites for cyclization and substitution reactions. The ortho-positioning of the chlorine and amino groups is particularly advantageous, enabling the construction of fused heterocyclic systems with significant biological and pharmacological relevance. This guide, intended for researchers and professionals in drug development, provides an in-depth exploration of the utility of this building block, focusing on practical, field-proven protocols for the synthesis of key heterocyclic families, including 1,3,4-oxadiazoles, benzimidazoles, and quinazolinones.
The derivatization of Ethyl 4-amino-3-chlorobenzoate has led to the discovery of potent therapeutic agents, including inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] The protocols detailed herein are designed not just as a series of steps but as a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Safety Data
Before commencing any synthetic work, it is crucial to be familiar with the physical properties and safety requirements of the starting material.
| Property | Value | Source |
| CAS Number | 82765-44-4 | [3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4] |
| Molecular Weight | 199.63 g/mol | [4] |
| Appearance | White to orange powder | [1] |
| Melting Point | 80–82 °C | [1] |
| Purity | Typically ≥97% | [3] |
Safety and Handling:
Ethyl 4-amino-3-chlorobenzoate should be handled in accordance with standard laboratory safety procedures.
-
Hazards: May cause an allergic skin reaction and is harmful to aquatic life.[5]
-
Precautions: Avoid breathing dust and ensure adequate ventilation.[5] Wear protective gloves, and eye protection.[5] Contaminated work clothing should not be allowed out of the workplace.[5]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[5] For eye contact, rinse thoroughly with water.[5]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[6]
Synthetic Application: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] The synthesis from ethyl 4-amino-3-chlorobenzoate proceeds through a key benzohydrazide intermediate.
Reaction Workflow
The overall workflow involves a two-step process: first, the conversion of the ethyl ester to a hydrazide, followed by cyclization to form the oxadiazole ring.
Caption: Workflow for 1,3,4-Oxadiazole Synthesis.
Protocol 1: Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
This protocol is adapted from the procedure described by Abd Al Rahim et al.[1]
Part A: Synthesis of 4-amino-3-chlorobenzohydrazide (Intermediate N2)
-
Materials & Reagents:
-
Ethyl 4-amino-3-chlorobenzoate (N1)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Methanol (for recrystallization)
-
Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer.
-
-
Procedure:
-
To a 100 mL round-bottom flask, add ethyl 4-amino-3-chlorobenzoate (0.008 mol, ~1.6 g) and 50 mL of ethanol.
-
Add an excess of hydrazine hydrate 80% (0.0215 mol, ~1.1 mL).
-
The mixture is refluxed at 80°C overnight with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure until completely dry.
-
Wash the resulting precipitate with distilled water, filter, and allow it to air dry.
-
Recrystallize the crude product from methanol to obtain pure 4-amino-3-chlorobenzohydrazide.[1]
-
Part B: Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (Product N3)
-
Materials & Reagents:
-
4-amino-3-chlorobenzohydrazide (Intermediate N2)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware.
-
-
Procedure:
-
Dissolve 4-amino-3-chlorobenzohydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in 50 mL of ethanol.
-
Cool the solution in an ice bath and add carbon disulfide (0.015 mol) dropwise with vigorous stirring.
-
Allow the mixture to stir at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure product.
-
| Reactant | Intermediate | Product | Conditions | Yield | M.P. |
| Ethyl 4-amino-3-chlorobenzoate | 4-amino-3-chlorobenzohydrazide | 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | See protocol | ~50% (for N3) | 235–238°C |
Characterization (N3, from[1]):
-
¹H NMR (DMSO-d₆, ppm): δ 14.50 (s, 1H, NH), 7.64–7.52 (d, 2H, Ar-H), 6.89 (s, 1H, Ar-H), 6.27 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, ppm): δ 176.74 (C=S), 160.30 (C=N), 148.33 (C-NH₂), 127.02, 126.13, 116.76, 115.13, 109.85 (Ar-C).
Synthetic Application: Synthesis of Benzimidazoles
Benzimidazoles are a vital heterocyclic motif found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[8] The synthesis typically involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. While ethyl 4-amino-3-chlorobenzoate is not a diamine itself, it can be converted to the necessary precursor through reduction of a nitro group introduced at the 3-position (starting from 4-chloro-3-nitrobenzoic acid) or by other synthetic routes. A generalized protocol for the key cyclization step is presented.
Reaction Scheme
The core of benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde followed by oxidative cyclization.
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 4. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijpsm.com [ijpsm.com]
HPLC and GC-MS methods for analyzing Ethyl 4-amino-3-chlorobenzoate purity
An Application Note and Protocol for the Purity Determination of Ethyl 4-amino-3-chlorobenzoate by HPLC and GC-MS
Authored by: A Senior Application Scientist
Abstract
This document provides comprehensive methodologies for the purity analysis of Ethyl 4-amino-3-chlorobenzoate, a critical intermediate in pharmaceutical synthesis. Purity assurance is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). We present two orthogonal and robust analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of the main component and non-volatile impurities, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile and semi-volatile impurities. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, emphasizing the scientific rationale behind procedural choices and adherence to regulatory standards.
Introduction and Strategic Rationale
Ethyl 4-amino-3-chlorobenzoate (CAS No. 82765-44-4) is a key building block in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate directly impacts the quality and impurity profile of the final drug substance. Therefore, robust analytical methods are required to quantify its purity and identify potential impurities, including process-related impurities and degradation products.
The selection of both HPLC and GC-MS provides a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing non-volatile and thermally labile compounds.[3] A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from its potential degradation products and non-volatile process impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled for the separation and identification of volatile and semi-volatile compounds.[6] Due to the polar nature of the amino group in Ethyl 4-amino-3-chlorobenzoate, which can cause poor chromatographic performance, a derivatization step is incorporated to enhance volatility and improve peak shape.[7][8]
This dual-method approach ensures that a wide spectrum of potential impurities is covered, providing a high degree of confidence in the material's quality. All methodologies are designed with reference to established pharmacopeial principles, such as those outlined in USP General Chapter <621> Chromatography, and validation guidelines from the International Council for Harmonisation (ICH).[9][10]
Stability-Indicating HPLC Method for Purity and Impurity Profiling
The core objective of this HPLC method is to accurately quantify Ethyl 4-amino-3-chlorobenzoate while separating it from any impurities and degradation products. To prove its utility as a "stability-indicating" method, forced degradation studies are an integral part of the method development and validation process.[11]
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases. A gradient elution is employed to ensure the effective elution of compounds with a wide range of polarities.
Instrumentation and Materials
-
Instrumentation : HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS) : For data acquisition and processing.
-
Analytical Balance : Capable of weighing to 0.01 mg.
-
Volumetric Glassware : Class A.
-
Reagents : Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (ACS grade).
-
Reference Standard : Ethyl 4-amino-3-chlorobenzoate of known purity.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (100 µg/mL) :
-
Accurately weigh approximately 10 mg of Ethyl 4-amino-3-chlorobenzoate reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (v/v). This is the stock solution.
-
-
Sample Solution Preparation (100 µg/mL) :
-
Accurately weigh approximately 10 mg of the Ethyl 4-amino-3-chlorobenzoate sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (v/v).
-
-
Chromatographic Conditions :
-
The parameters are summarized in the table below. These serve as a starting point and may require optimization.
-
| Parameter | Recommended Setting | Causality and Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Formic acid improves peak shape by protonating silanols and the analyte. |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B | A gradient is essential to elute potential impurities with different polarities and ensure a clean column post-injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 245 nm (or PDA 200-400 nm) | Wavelength of maximum absorbance for the chromophore. PDA allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
-
Data Analysis and System Suitability :
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable for use if it meets the criteria outlined in USP <621>.[12][13]
-
Tailing Factor (T) for the main peak: ≤ 2.0.
-
Relative Standard Deviation (RSD) for peak area: ≤ 2.0%.
-
Theoretical Plates (N) : ≥ 2000.
-
-
Calculate the purity of the sample using the area percent method.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of Ethyl 4-amino-3-chlorobenzoate.
GC-MS Method for Volatile Impurity Identification
This method is designed to identify and quantify volatile or semi-volatile impurities that may not be detected by HPLC. A critical step is the derivatization of the analyte to overcome its inherent polarity and low volatility.[14]
Principle of the Method
The analysis involves a chemical modification (derivatization) of the sample to convert the polar amine group into a less polar, more volatile derivative.[15] This derivative is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Instrumentation and Materials
-
Instrumentation : GC-MS system with a capillary column, autosampler, and an electron ionization (EI) source.
-
GC Column : A low- to mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents : Dichloromethane (GC grade), Pyridine (anhydrous), Ethyl Chloroformate (ECF) as the derivatizing agent.[16]
-
Reference Standard : Ethyl 4-amino-3-chlorobenzoate of known purity.
Experimental Protocol: GC-MS with ECF Derivatization
-
Standard/Sample Preparation (approx. 1 mg/mL) :
-
Accurately weigh about 10 mg of the standard or sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Dichloromethane.
-
-
Derivatization Protocol :
-
Transfer 100 µL of the prepared solution into a 2 mL autosampler vial.
-
Add 50 µL of anhydrous Pyridine (acts as a catalyst and acid scavenger).
-
Add 50 µL of Ethyl Chloroformate (ECF).
-
Cap the vial tightly and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 15 minutes.
-
The sample is now ready for injection. The derivatization reaction converts the primary amine (-NH₂) to an ethyl carbamate derivative, which is significantly more volatile and thermally stable.
-
-
Chromatographic Conditions :
| Parameter | Recommended Setting | Causality and Rationale |
| Column | DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm | A robust, general-purpose column providing good separation for a wide range of organic compounds. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the derivatized analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for the main component. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Initial: 100 °C, hold 2 minRamp: 15 °C/min to 300 °CHold: 5 min | The temperature program separates compounds based on boiling points, from volatile to less volatile species. |
| MS Source Temp. | 230 °C | Standard temperature for EI source stability. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 500 amu | Covers the expected mass range of the derivative and potential impurities. |
-
Data Analysis and Interpretation :
-
Identify the peak for the derivatized Ethyl 4-amino-3-chlorobenzoate by its retention time and mass spectrum.
-
Identify unknown impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST/Wiley).
-
Quantify impurities relative to the main peak using area percent, assuming similar response factors.
-
Workflow for GC-MS Impurity Analysis
Sources
- 1. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijpsr.com [ijpsr.com]
- 5. scispace.com [scispace.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. jordilabs.com [jordilabs.com]
- 11. scispace.com [scispace.com]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from Ethyl 4-amino-3-chlorobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Ethyl 4-amino-3-chlorobenzoate in Medicinal Chemistry
Ethyl 4-amino-3-chlorobenzoate is a versatile and highly valuable starting material in the synthesis of novel bioactive molecules. Its unique trifunctionalized aromatic scaffold, featuring an amino group, a chloro substituent, and an ethyl ester, offers a rich platform for a diverse array of chemical transformations. The electronic and steric properties of these functional groups can be strategically exploited to construct complex heterocyclic and acyclic structures with significant therapeutic potential. The aniline moiety is a well-established pharmacophore present in numerous approved drugs, and its strategic modification is a cornerstone of modern drug discovery.[1][2] This guide provides detailed application notes and protocols for the synthesis of various classes of bioactive molecules, including kinase inhibitors, and potential antimicrobial and anti-inflammatory agents, using Ethyl 4-amino-3-chlorobenzoate as a key building block.
Core Chemical Principles and Reactivity of Ethyl 4-amino-3-chlorobenzoate
The synthetic utility of Ethyl 4-amino-3-chlorobenzoate stems from the distinct reactivity of its three primary functional groups:
-
Amino Group (-NH₂): As a nucleophilic center, the amino group is the primary site for a wide range of reactions, including acylation, alkylation, diazotization, and condensation reactions. Its reactivity is moderated by the electron-withdrawing effects of the adjacent chloro and ester groups.
-
Chloro Group (-Cl): The chloro substituent serves as a useful handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, enabling the introduction of various aryl and alkyl moieties to modulate the pharmacological profile of the target molecule.
-
Ethyl Ester Group (-COOEt): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which is a key functional group in many bioactive compounds, or it can be converted to other functional groups such as amides or hydrazides.
Table 1: Physicochemical Properties of Ethyl 4-amino-3-chlorobenzoate
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 199.63 g/mol | [3][4] |
| CAS Number | 82765-44-4 | [3][4] |
| Appearance | White to orange powder | [5] |
| Melting Point | 80-82 °C | [5] |
| Solubility | Soluble in ethanol, DMSO, and other organic solvents | General Knowledge |
Synthetic Pathway I: Synthesis of Novel Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
Recent research has demonstrated the successful synthesis of a series of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors starting from Ethyl 4-amino-3-chlorobenzoate.[5][6] EGFR is a crucial target in cancer therapy, and its inhibition can effectively block tumor cell proliferation and survival.[7] The following protocols detail the synthesis of key intermediates and final compounds with demonstrated anti-proliferative activity.
Workflow for the Synthesis of EGFR Inhibitors
Caption: Synthetic workflow for EGFR inhibitors.
Protocol 1: Synthesis of 4-amino-3-chlorobenzohydrazide (Intermediate)
This protocol describes the conversion of the ethyl ester to a hydrazide, a crucial step for subsequent heterocycle formation.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve Ethyl 4-amino-3-chlorobenzoate (0.008 mol, 1.60 g) in 50 mL of ethanol.[5]
-
Add an excess of hydrazine hydrate (80%) (0.0215 mol, 1.08 g, 1.05 mL).[5]
-
Reflux the reaction mixture at 80°C overnight.[5]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Wash the resulting precipitate with distilled water, filter, and dry.
-
Recrystallize the crude product from methanol to obtain pure 4-amino-3-chlorobenzohydrazide.
Expected Yield: ~75-85%
Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol details the cyclization of the hydrazide to form a 1,3,4-oxadiazole ring, followed by substitution.
Materials:
-
4-amino-3-chlorobenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Substituted phenacyl bromides
-
Triethylamine (TEA)
Procedure:
-
Dissolve 4-amino-3-chlorobenzohydrazide (0.002 mol, 0.37 g) in absolute ethanol (20 mL) and cool to 20°C in an ice bath.[5]
-
Add a solution of KOH (0.002 mol, 0.11 g) in ethanol (10 mL) and stir for 15 minutes.[5]
-
Slowly add carbon disulfide (0.002 mol, 0.15 g, 0.12 mL).[5]
-
Reflux the mixture for 12 hours.[5]
-
Reduce the solvent volume and acidify with 10% HCl to precipitate the 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione intermediate.
-
To a suspension of the intermediate (0.000366 mol) in 10 mL of ethanol, add triethylamine (0.000366 mol).[5]
-
Add the desired substituted phenacyl bromide (0.000366 mol) and stir at room temperature for 2 hours.[5]
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the final product.
Protocol 3: Synthesis of Benzohydrazone Derivatives
This protocol describes the condensation reaction between the hydrazide and an aromatic aldehyde to form a Schiff base.
Materials:
-
4-amino-3-chlorobenzohydrazide
-
Substituted aromatic aldehydes
-
Methanol
-
Glacial acetic acid
Procedure:
-
To a solution of the desired substituted aromatic aldehyde (0.001 mol) in 20 mL of methanol, add a few drops of glacial acetic acid.
-
Add a solution of 4-amino-3-chlorobenzohydrazide (0.001 mol, 0.19 g) in 10 mL of methanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitate by filtration.
-
Wash the product with cold methanol and dry to obtain the pure benzohydrazone derivative.[5]
Table 2: In Vitro Anti-proliferative Activity of a Representative Hydrazine-1-carbothioamide Derivative (N5a) [6]
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Cancer) | 1.5 ± 0.2 |
| HepG2 (Liver Cancer) | 2.1 ± 0.3 |
| HCT-116 (Colorectal Cancer) | 3.4 ± 0.5 |
Synthetic Pathway II: Proposed Synthesis of Potential Antimicrobial Agents
The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in antimicrobial agents.[8] The following is a proposed synthetic route for novel antimicrobial agents based on established methodologies.
Workflow for the Synthesis of Potential Antimicrobial Agents
Caption: Proposed workflow for anti-inflammatory agents.
Protocol 6: Synthesis of Ethyl 4-isothiocyanato-3-chlorobenzoate
Materials:
-
Ethyl 4-amino-3-chlorobenzoate
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Caution! Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve Ethyl 4-amino-3-chlorobenzoate (0.01 mol) in 50 mL of dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of thiophosgene (0.011 mol) in 20 mL of dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isothiocyanate.
Protocol 7: Synthesis of a Substituted Benzothiazole Derivative
Materials:
-
Ethyl 4-isothiocyanato-3-chlorobenzoate
-
2-Aminophenol
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-isothiocyanato-3-chlorobenzoate (0.01 mol) and 2-aminophenol (0.01 mol) in 30 mL of DMF.
-
Heat the reaction mixture at 100-120°C for 4-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent to obtain the desired benzothiazole derivative.
Conclusion
Ethyl 4-amino-3-chlorobenzoate is a readily accessible and highly versatile building block for the synthesis of a wide range of novel bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of potent kinase inhibitors, as well as potential antimicrobial and anti-inflammatory agents. The strategic manipulation of the functional groups on this starting material opens up a vast chemical space for the discovery and development of new therapeutic agents.
References
-
PubChem. Ethyl 4-amino-3-chlorobenzoate. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. 2024. Available from: [Link]
-
Abd Al Rahim NA, Mahmood AAR, Tahtamouni LH, et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Med Chem. 2024 Dec;16(24):2647-2662. Available from: [Link]
-
Abd Al Rahim NA, Mahmood AAR, Tahtamouni LH, et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Med Chem. 2024. Available from: [Link]
-
RSC Advances. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 2020. Available from: [Link]
-
MDPI. Design and Synthesis of Novel Antimicrobial Agents. 2023. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. 2018. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 4-amino-3-methylbenzoate. Available from: [Link]
-
ResearchGate. Site-selective functionalization of aniline and bioactive molecules containing N,N'-acetals. 2023. Available from: [Link]
-
ZPharM. The synthesis, anti-inflammatory, analgesic and antimicrobial activities of ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2c]b[1][3]enzothiazin-3-carboxylate 5,5-dioxides and triethylammonium 3-[(4-hydroxy-1-ethyl-2,2-dioxido-1h-2,1-benzothiazin-3-yl)alkyl]-1-ethyl-1H-2,1-benzothiazin-5-olat 2,2-dioxides. 2016. Available from: [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]
-
PubMed. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. 2005. Available from: [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]
-
PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. 1998. Available from: [Link]
-
PubMed. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. 2021. Available from: [Link]
-
National Center for Biotechnology Information. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. 2019. Available from: [Link]
-
National Center for Biotechnology Information. Amino Acid Based Antimicrobial Agents – Synthesis and Properties. 2019. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. 2023. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-amino-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Ethyl 4-amino-3-chlorobenzoate, a key intermediate in the pharmaceutical industry.[1][2] The focus is on the practical considerations and strategic adjustments required when transitioning from a laboratory-scale procedure to a larger, kilogram-scale production.
Introduction: The Importance of Ethyl 4-amino-3-chlorobenzoate
Ethyl 4-amino-3-chlorobenzoate is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[2] Its structure, featuring an aromatic amine, a halogen substituent, and an ester functional group, provides multiple reactive sites for the construction of more complex chemical entities. A common synthetic route to this intermediate is the esterification of 4-amino-3-chlorobenzoic acid.[1][3] While this reaction is straightforward on a small scale, scaling up production presents significant challenges that require careful planning and process control to ensure safety, efficiency, and product quality.[4][5]
Synthetic Pathway: Fischer-Speier Esterification
The most common method for preparing Ethyl 4-amino-3-chlorobenzoate is the Fischer-Speier esterification of 4-amino-3-chlorobenzoic acid using ethanol in the presence of an acid catalyst.[1][6] Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with ethanol to form sulfur dioxide and hydrogen chloride in situ, the latter of which acts as the catalyst. This method has the advantage of driving the reaction to completion by removing water as it is formed.[1][7]
Reaction Scheme:
Laboratory-Scale Synthesis Protocol
This protocol details a typical laboratory-scale synthesis of Ethyl 4-amino-3-chlorobenzoate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-3-chlorobenzoic acid | ≥97% | e.g., Sigma-Aldrich | Starting material[8] |
| Ethanol (Absolute) | Anhydrous | Various | Reactant and solvent |
| Thionyl chloride (SOCl₂) | Reagent Grade | Various | Reactant and catalyst precursor[9][10] |
| Sodium Carbonate (Na₂CO₃) | Reagent Grade | Various | For neutralization |
| Deionized Water | For washing | ||
| Ethyl Acetate | Reagent Grade | Various | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Cooling: Cool the suspension to -15°C using an ice-salt bath.[1]
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, ensuring the internal temperature is maintained below -10°C.[1] Caution: This addition is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.[9][11][12]
-
Reaction: After the addition is complete, stir the mixture at 40°C for 30 minutes, then heat to reflux (approximately 78°C) for 3 hours.[1][7]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it with distilled water to remove any excess thionyl chloride.[1]
-
Wash the solid with a 10% sodium carbonate solution to neutralize any remaining acid.[1][13]
-
Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 4-amino-3-chlorobenzoate.[1][7]
-
Scale-up Synthesis Considerations
Transitioning the laboratory procedure to a pilot plant or industrial scale requires a thorough analysis of several critical factors to maintain safety, efficiency, and product consistency.[4][5][14]
4.1. Process Safety Management:
Scaling up chemical reactions introduces significant safety risks that must be rigorously managed.[15][16][17] A comprehensive process safety assessment is essential to identify and mitigate potential hazards.[18]
-
Hazard Analysis: The use of thionyl chloride presents a major hazard due to its corrosivity, toxicity upon inhalation, and violent reaction with water.[9][10][11][12][19] The reaction also produces sulfur dioxide and hydrogen chloride gases, which are toxic and corrosive.[11]
-
Mitigation Strategies:
-
The reaction should be conducted in a closed system with appropriate scrubbing systems to handle off-gassing.
-
Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.[9][10][12]
-
Emergency procedures, including access to safety showers and eyewash stations, must be in place.[9]
-
Compliance with OSHA's Process Safety Management (PSM) standards is crucial when handling highly hazardous chemicals above threshold quantities.[15][20]
-
4.2. Reaction Kinetics and Thermodynamics:
-
Heat Transfer: The esterification reaction is exothermic, particularly during the addition of thionyl chloride.[7] In large-scale reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][21] This can lead to thermal runaways if not properly controlled.
-
Control Measures: Utilize jacketed reactors with efficient cooling systems. The rate of thionyl chloride addition must be carefully controlled to manage the heat evolution.[21]
-
-
Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields.[4]
-
Control Measures: Employ appropriate agitation systems (e.g., mechanical stirrers with suitable impeller designs) to ensure homogeneity.
-
4.3. Reagent and Solvent Selection:
-
Cost and Availability: On a large scale, the cost and availability of reagents and solvents become significant factors.[5][22] While ethanol is a relatively inexpensive and readily available solvent, the cost of high-purity, anhydrous grades should be considered.
-
Solvent Recovery: Implementing procedures for solvent recovery and recycling can significantly reduce costs and environmental impact.
4.4. Work-up and Purification:
-
Filtration and Washing: Large-scale filtration may require specialized equipment like a filter press or a centrifugal filter. The efficiency of washing the product cake to remove impurities is critical for achieving the desired purity.
-
Drying: Industrial-scale drying is typically performed in vacuum ovens or rotary dryers to efficiently remove residual solvents.
-
Crystallization: The crystallization process must be carefully controlled to ensure a consistent crystal size distribution and high purity. This involves optimizing cooling rates, agitation, and solvent composition.
Visualizing the Scale-Up Workflow
The following diagram illustrates the key stages and decision points in the scale-up synthesis of Ethyl 4-amino-3-chlorobenzoate.
Caption: General workflow for the scale-up synthesis.
Conclusion
The successful scale-up of the synthesis of Ethyl 4-amino-3-chlorobenzoate requires a multidisciplinary approach that integrates chemistry, chemical engineering, and process safety management. By carefully considering the challenges associated with heat and mass transfer, reagent handling, and purification at a larger scale, it is possible to develop a robust, safe, and efficient manufacturing process.
References
- Vertex AI Search. (n.d.).
- Al-Sultani, A. A., Abed, S. M., Al-Obaidi, A. T., Hassan, A. A., Al-Shawi, A. A., Yahya, W. B., ... & Abdel-Wahab, B. F. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?
- Sigma-HSE. (2023, June 16). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry.
- FESS Group. (n.d.). Process Safety in the Pharmaceutical Industry.
- Veriforce. (2023, April 14). Process Safety Management in Manufacturing: A Primer.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
- Sigma-Aldrich. (n.d.).
- Lanxess. (n.d.). Thionyl chloride.
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- Huber USA. (n.d.). Scale up and scale down in chemical syntheses.
- Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager Magazine.
- NOAA. (n.d.). Thionyl Chloride - CAMEO Chemicals.
- AZoM. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up.
- Inchem.org. (n.d.). ICSC 1409 - Thionyl Chloride.
- BenchChem. (2026, January 5). Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid.
- Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
- Banik, B. K., Banik, I., & Becker, F. F. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Synthesis routes of 4-Amino-3-chlorobenzoic acid.
- Al-Sultani, A. A., Abed, S. M., Al-Obaidi, A. T., Hassan, A. A., Al-Shawi, A. A., Yahya, W. B., ... & Abdel-Wahab, B. F. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
- BenchChem. (n.d.).
- ResearchGate. (2025, August 6). The chlorination of 4‐aminobenzoic acid and its methyl ester.
- BenchChem. (n.d.).
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- BLD Pharm. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid.
- Sigma-Aldrich. (n.d.). 4-Amino-3-chlorobenzoic acid 97 2486-71-7.
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- Chemsrc. (2025, August 25).
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. primescholars.com [primescholars.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-アミノ-3-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. lanxess.com [lanxess.com]
- 12. ICSC 1409 - THIONYL CHLORIDE [inchem.org]
- 13. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
- 14. Scale up and scale down in chemical syntheses [huber-usa.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. sigma-hse.com [sigma-hse.com]
- 17. fessgroup.co.uk [fessgroup.co.uk]
- 18. contractpharma.com [contractpharma.com]
- 19. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. veriforce.com [veriforce.com]
- 21. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 22. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Ethyl 4-amino-3-chlorobenzoate: A Versatile Precursor in Advanced Materials Science
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-amino-3-chlorobenzoate (EAC) is an aromatic amine derivative characterized by the presence of three key functional groups: a primary amine (-NH₂), an ethyl ester (-COOC₂H₅), and a chlorine atom (-Cl) attached to a benzene ring. This unique combination of reactive sites and substituents makes EAC a highly valuable and versatile building block in the field of materials science. The amine and ester functionalities allow it to serve as an A-B type monomer for step-growth polymerization, while the chloro-substituent can be leveraged to impart specific properties such as enhanced thermal stability, flame retardancy, and modified electronic characteristics to the final material.
This document serves as a detailed guide for researchers and scientists, providing both the theoretical rationale and practical protocols for utilizing Ethyl 4-amino-3-chlorobenzoate in the synthesis of high-performance polymers and functional materials. We will explore its application in creating robust polyamides and its role as a precursor for developing advanced corrosion inhibitors.
Physicochemical Properties of Ethyl 4-amino-3-chlorobenzoate
A foundational understanding of the precursor's properties is critical for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| CAS Number | 82765-44-4 | [1] |
| IUPAC Name | ethyl 4-amino-3-chlorobenzoate | [1] |
Core Application I: Synthesis of High-Performance Aromatic Polyamides
Scientific Rationale
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of these materials from EAC is predicated on its bifunctional nature. The nucleophilic amine group can react with the electrophilic carbonyl carbon of the ester group (or its activated form, an acyl chloride) of another monomer in a polycondensation reaction.
The presence of the chlorine atom on the aromatic ring offers distinct advantages:
-
Increased Thermal Stability: The C-Cl bond is strong, and its presence can increase the glass transition temperature (Tg) and decomposition temperature of the polymer.
-
Enhanced Flame Retardancy: Halogenated compounds are known to act as flame retardants.
-
Improved Solubility: The chlorine atom can disrupt the planarity and packing of polymer chains, sometimes leading to better solubility in organic solvents, which facilitates processing.
The direct polycondensation of EAC requires high temperatures to drive the reaction between the amine and the less reactive ester group. A more common and efficient laboratory-scale approach involves a two-step process: first, hydrolyzing the ester to a carboxylic acid, converting it to a highly reactive acyl chloride, and then performing the polymerization. For simplicity and direct use of EAC, the following protocol outlines a direct self-polycondensation method.
Experimental Workflow: From Monomer to Characterized Polyamide
This workflow outlines the critical stages for synthesizing and validating a polyamide derived from Ethyl 4-amino-3-chlorobenzoate.
Caption: Workflow for Polyamide Synthesis and Characterization.
Detailed Protocol: Direct Melt Polycondensation of EAC
This protocol describes the self-condensation of EAC to form a polyamide. This method is challenging but illustrates the direct use of the monomer.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (EAC)
-
Antimony (III) oxide (Sb₂O₃) or another suitable polycondensation catalyst
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone, NMP), for purification
-
Methanol, for precipitation
-
Argon or Nitrogen gas (inert atmosphere)
-
Polymerization reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a vacuum system.
Procedure:
-
Reactor Setup: Charge the polymerization reactor with Ethyl 4-amino-3-chlorobenzoate and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer).
-
Inert Atmosphere: Purge the reactor with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove all oxygen, which can cause side reactions and discoloration at high temperatures.
-
Heating Stage 1 (Melt & Pre-polymerization): While maintaining a slow flow of inert gas, begin heating the reactor with stirring. Gradually increase the temperature to 180-200°C. Ethanol, a byproduct of the condensation, will begin to distill off. Maintain this temperature for 2-3 hours.
-
Heating Stage 2 (High-Temperature Polymerization): Slowly increase the temperature to 250-280°C. The viscosity of the reaction mixture will noticeably increase as the molecular weight of the polymer grows.
-
Vacuum Stage: Once the rate of ethanol distillation slows, connect the reactor to a vacuum system. Gradually reduce the pressure to below 1 Torr. This critical step removes the final traces of ethanol, driving the polymerization reaction to completion and achieving a high molecular weight. Maintain these conditions for another 3-5 hours.
-
Polymer Extrusion & Cooling: Once the desired viscosity is reached (indicated by the stirrer torque), extrude the molten polymer from the reactor under inert gas pressure into a water bath to cool and solidify.
-
Purification: Dissolve the crude polymer in a suitable solvent like NMP. Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol with vigorous stirring.
-
Drying: Filter the purified polymer and dry it in a vacuum oven at 80-100°C for 24 hours to remove all residual solvent.
Polymer Characterization and Validation
Validation of the synthesized polyamide is crucial. The following techniques provide a comprehensive analysis of the material's structure and properties.
| Technique | Parameter Measured | Expected Result & Interpretation |
| FTIR Spectroscopy | Vibrational modes of chemical bonds | Disappearance of the primary amine N-H stretch (~3400 cm⁻¹). Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹), confirming amide linkage formation. |
| ¹H and ¹³C NMR | Chemical environment of protons and carbons | Complex aromatic signals consistent with the polymer backbone. Confirmation of the repeating unit structure and absence of monomer signals. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Provides the decomposition temperature (Td), indicating the polymer's thermal stability. A high Td is expected for aromatic polyamides. |
| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature | Determines the glass transition temperature (Tg), which characterizes the transition from a rigid to a more flexible state. |
Core Application II: Precursor for Advanced Corrosion Inhibitors
Scientific Rationale
Corrosion is an electrochemical process that causes significant economic losses.[2] The use of organic molecules as corrosion inhibitors is a highly effective protection strategy.[3] These inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) reactions.[3][4]
The effectiveness of an organic inhibitor is closely tied to its molecular structure.[3] Molecules containing heteroatoms like nitrogen (N) and oxygen (O), along with aromatic rings, are particularly effective.[2] These features provide lone-pair electrons and π-electrons that can coordinate with the vacant d-orbitals of the metal surface, facilitating strong adsorption. The planar geometry of these molecules also promotes greater surface coverage.[2]
Ethyl 4-amino-3-chlorobenzoate is an excellent starting material for synthesizing more complex and effective corrosion inhibitors, such as Schiff bases. Reacting the primary amine of EAC with an aldehyde introduces an imine (-C=N-) group, which provides an additional site for adsorption onto the metal surface.
Workflow for Inhibitor Synthesis and Electrochemical Evaluation
The process involves synthesizing a derivative of EAC and then quantitatively measuring its ability to protect a metal surface in a corrosive environment.
Caption: Workflow for Corrosion Inhibitor Synthesis and Evaluation.
Detailed Protocol: Synthesis of a Schiff Base from EAC
This protocol details the synthesis of Ethyl 4-((2-hydroxybenzylidene)amino)-3-chlorobenzoate, a potential corrosion inhibitor, from EAC and salicylaldehyde.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (EAC)
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: In the round-bottom flask, dissolve Ethyl 4-amino-3-chlorobenzoate (1 mole equivalent) in a minimal amount of absolute ethanol with gentle warming.
-
Addition of Aldehyde: To this solution, add salicylaldehyde (1 mole equivalent) and a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Cooling: After the reaction is complete, cool the flask to room temperature, and then further cool it in an ice bath. The Schiff base product will precipitate as a solid.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C. Characterize the final product using FTIR and NMR to confirm the formation of the imine bond.
Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol uses standard electrochemical techniques to measure the effectiveness of the synthesized inhibitor.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Mild steel coupon of a known surface area
-
Counter Electrode (CE): Platinum or graphite rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl)
Procedure:
-
Electrode Preparation: Polish the mild steel working electrode with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Blank Measurement: Assemble the three-electrode cell with the polished WE, CE, and RE in the 1 M HCl solution without the inhibitor. Allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.
-
Electrochemical Tests (Blank):
-
Electrochemical Impedance Spectroscopy (EIS): Perform an EIS measurement at OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Potentiodynamic Polarization: Scan the potential from approx. -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Inhibitor Measurement: Add the desired concentration of the synthesized Schiff base inhibitor to a fresh portion of the 1 M HCl solution.
-
Repeat Tests: Introduce a newly polished WE into the inhibitor-containing solution, allow the OCP to stabilize, and repeat the EIS and potentiodynamic polarization measurements.
-
Data Analysis:
-
From the polarization curves, extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
From the EIS Nyquist plots, determine the charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (%IE) using the following formulas:
-
From polarization data: %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100
-
From EIS data: %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
-
-
| Parameter | Significance | Favorable Result with Inhibitor |
| Corrosion Current (icorr) | Directly proportional to the corrosion rate | Significant decrease |
| Charge Transfer Resistance (Rct) | Resistance to charge transfer at the metal/solution interface; inversely related to corrosion rate | Significant increase |
| Inhibition Efficiency (%IE) | Percentage reduction in corrosion rate | High value (typically > 90%) |
References
-
Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. National Institutes of Health (NIH). Available at: [Link]
-
Ethyl 4-amino-3-chlorobenzoate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Available at: [Link]
- Process for preparing polyamides. Google Patents.
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
Ethyl 4-amino-3-chlorobenzoate. Oakwood Chemical. Available at: [Link]
-
Ethyl 4-amino-3-methylbenzoate. National Institutes of Health (NIH). Available at: [Link]
-
Ethyl 4-amino-3-methylbenzoate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Chemical Synthesis and Characterization of Poly(aniline-co-ethyl 3-aminobenzoate) Copolymers. ResearchGate. Available at: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed, National Institutes of Health (NIH). Available at: [Link]
-
Recent developments in amino acid-based corrosion inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Azo Dyes Using Ethyl 4-amino-3-chlorobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their widespread industrial importance stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through simple structural modifications.[2][3] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, primarily relying on a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]
This document provides a detailed guide to the use of Ethyl 4-amino-3-chlorobenzoate as a key starting material—the diazo component—in the synthesis of specialized azo dyes. The presence of the electron-withdrawing chloro group and the ethyl ester functionality on the aromatic ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final properties of the dye, such as its color, lightfastness, and affinity for various substrates.
Principle of the Reaction: A Mechanistic Overview
The synthesis is a classic example of electrophilic aromatic substitution and proceeds through two critical, sequential stages.
Part A: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[4] This reaction involves treating Ethyl 4-amino-3-chlorobenzoate with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5]
Causality: The reaction must be conducted at low temperatures (typically 0–5 °C) because the resulting aryldiazonium salt is thermally unstable.[4][6] At higher temperatures, it readily decomposes, losing nitrogen gas (N₂) and forming undesired phenolic byproducts, which drastically reduces the yield of the target azo dye. The strong acid serves both to generate nitrous acid and to protonate the primary amine, making it soluble and ready to react.
Part B: Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion, a weak electrophile, attacks an activated, electron-rich aromatic compound known as the coupling component.[7][8][9]
Causality and pH Control: The reactivity of the coupling component is highly pH-dependent.
-
Phenols and Naphthols: These compounds are most reactive under mildly alkaline conditions (pH 8-10).[10] The basic medium deprotonates the hydroxyl group to form a highly activating phenoxide or naphthoxide ion, which is a much stronger nucleophile for the coupling reaction.[9]
-
Aromatic Amines: Coupling with amines is typically performed in mildly acidic conditions (pH 5-7).[9] This pH range ensures that a sufficient concentration of the free amine (which is the reactive nucleophile) is present, while also maintaining the concentration of the electrophilic diazonium ion.
The substitution typically occurs at the para-position of the activating group on the coupling component, unless this position is already blocked, in which case ortho-coupling occurs.[8]
Experimental Workflow Diagram
The overall process from starting materials to the final purified dye is summarized below.
Caption: Experimental workflow for azo dye synthesis.
Detailed Synthesis Protocol: Ethyl 4-((4-hydroxy-1-naphthyl)diazenyl)-3-chlorobenzoate
This protocol details the synthesis of a representative orange-red azo dye using 2-naphthol as the coupling component.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| Ethyl 4-amino-3-chlorobenzoate | 199.64 | 3.99 | 20.0 |
| Concentrated HCl (~37%) | 36.46 | ~6.0 mL | ~72.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.45 | 21.0 |
| 2-Naphthol | 144.17 | 2.88 | 20.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.60 | 40.0 |
| Distilled Water | - | As needed | - |
| Ice | - | As needed | - |
Protocol Part A: Diazotization of Ethyl 4-amino-3-chlorobenzoate
-
Preparation of Amine Solution: In a 250 mL beaker, suspend 3.99 g (20.0 mmol) of Ethyl 4-amino-3-chlorobenzoate in 50 mL of distilled water. Add 6.0 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring using a magnetic stirrer.
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 1.45 g (21.0 mmol) of sodium nitrite in 15 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
Confirmation (Optional): After addition, stir for an additional 10 minutes in the ice bath. A drop of the solution can be tested with starch-iodide paper; a positive test (blue-black color) indicates a slight excess of nitrous acid and the completion of diazotization.
-
The resulting clear solution of ethyl 4-diazo-3-chlorobenzoate chloride should be kept cold and used immediately in the next step.
Protocol Part B: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Solution: In a 500 mL beaker, dissolve 2.88 g (20.0 mmol) of 2-naphthol in 80 mL of a 5% aqueous sodium hydroxide solution (containing 1.60 g NaOH). Stir until the 2-naphthol is fully dissolved to form sodium 2-naphthoxide.
-
Cooling: Cool this solution to 5–10 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold naphthoxide solution with continuous, efficient stirring.[11] A brightly colored orange-red precipitate of the azo dye will form immediately.
-
Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
Protocol Part C: Isolation and Purification
-
Filtration: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid filter cake with several portions of cold distilled water until the filtrate is neutral. This removes unreacted salts and acids/bases.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator. Do not heat the diazonium salt at any stage.
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.
Reaction Mechanism and Characterization
The chemical transformation is illustrated below.
Caption: High-level overview of the reaction steps.
Characterization of the Final Product
To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point range is indicative of a pure compound.[3][12]
-
FT-IR Spectroscopy: Look for characteristic absorption bands. Key peaks include the N=N stretch (azo group) around 1600 cm⁻¹ and the C=O stretch (ester group) around 1710 cm⁻¹.[13]
-
UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol or DMSO) and record the spectrum. The wavelength of maximum absorbance (λ_max) corresponds to the electronic transition responsible for the dye's color.[12][13]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information, confirming the aromatic proton and carbon environments and the successful formation of the new C-N bond.[12][13][14]
-
Thin Layer Chromatography (TLC): Use a suitable solvent system to check the purity of the product against the starting materials. A single spot for the product indicates high purity.[3]
Safety and Handling Precautions
Adherence to safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15][16]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[17]
-
Reagent Hazards:
-
Ethyl 4-amino-3-chlorobenzoate: May cause skin and serious eye irritation. May cause an allergic skin reaction.[15][18] Avoid inhalation of dust.
-
Sodium Nitrite: Strong oxidizer and toxic if ingested.
-
Concentrated HCl and NaOH: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
-
Diazonium Salt Instability: Aryldiazonium salts are unstable and can be explosive when isolated in a dry, solid state. NEVER attempt to isolate the diazonium salt. Keep it in a cold aqueous solution and use it immediately after preparation.[4]
References
-
Wikipedia. Azo coupling. [Link]
-
IJRSR Journal. Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. [Link]
-
YouTube. COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]
-
Organic Chemistry Portal. Azo Coupling. [Link]
-
Hassan, Q. M. A., et al. (2022). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. SN Applied Sciences. [Link]
-
JoVE. Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]
-
ResearchGate. A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. [Link]
-
Salters. Preparation of a diazo dye. [Link]
-
The Synthesis of Azo Dyes. [Link]
-
Bairagi, G. & Mondal, P. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical Sciences Reviews. [Link]
-
Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. International Journal of Drug Delivery Technology. [Link]
-
MDPI. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Journal of University of Shanghai for Science and Technology. Synthesis, Characterization of Azo Dyes and their Biological Studies. [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recentscientific.com [recentscientific.com]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
Synthesis of Ethyl 4-amino-3-chlorobenzoate: An Application Note and Laboratory Protocol
Abstract: This document provides a detailed experimental protocol for the laboratory-scale synthesis of Ethyl 4-amino-3-chlorobenzoate, a key intermediate in the development of advanced therapeutic agents.[1][2] The primary method described is the Fischer-Speier esterification of 4-amino-3-chlorobenzoic acid using ethanol in the presence of thionyl chloride.[3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, safety protocols, and characterization methods.
Introduction: The Significance of Ethyl 4-amino-3-chlorobenzoate
Ethyl 4-amino-3-chlorobenzoate is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an aniline moiety, a halogen substituent, and an ester functional group, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. Notably, it serves as a crucial intermediate in the preparation of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, which are a class of targeted cancer therapeutics.[2][3] The precise and efficient synthesis of this compound is therefore of significant interest to the pharmaceutical industry.
This application note details a robust and reproducible method for the synthesis of Ethyl 4-amino-3-chlorobenzoate, emphasizing safety, efficiency, and high purity of the final product.
Reaction Scheme and Mechanism
The synthesis proceeds via an acid-catalyzed esterification of 4-amino-3-chlorobenzoic acid with ethanol. In this protocol, thionyl chloride (SOCl₂) serves as the activating agent for the carboxylic acid.
Reaction:
4-amino-3-chlorobenzoic acid + Ethanol --(SOCl₂)--> Ethyl 4-amino-3-chlorobenzoate + SO₂ + HCl
Mechanism Insight: Thionyl chloride reacts with ethanol to form ethyl chlorosulfite and hydrogen chloride in situ. The hydrogen chloride then protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl) and by using an excess of ethanol which also acts as the solvent.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of Ethyl 4-amino-3-chlorobenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-amino-3-chlorobenzoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Absolute Ethanol (EtOH) | Anhydrous | Various | Acts as both reactant and solvent |
| Thionyl chloride (SOCl₂) | ≥99% | e.g., Sigma-Aldrich | Catalyst/Activating Agent. Handle with extreme care in a fume hood. [4][5][6][7][8] |
| 10% Sodium Carbonate (Na₂CO₃) solution | Reagent Grade | Various | For neutralization |
| Distilled Water | For washing | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase |
| n-Hexane | Reagent Grade | Various | For recrystallization |
| Ethyl acetate | Reagent Grade | Various | For recrystallization and TLC |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Reaction Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. bionium.miami.edu [bionium.miami.edu]
- 8. westliberty.edu [westliberty.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-3-chlorobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this synthesis. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Initiation & Reagents
Question 1: My reaction to esterify 4-amino-3-chlorobenzoic acid is not starting or appears sluggish. What are the likely causes?
Answer: A sluggish or non-starting esterification reaction is a common issue that can often be traced back to the quality of reagents and the initial reaction setup.
-
Moisture Contamination: The most frequent culprit is the presence of water in your reagents or solvent. Fischer esterification is a reversible reaction, and any water present will push the equilibrium back towards the starting materials, significantly reducing your yield.[1] Thionyl chloride (SOCl₂), often used to facilitate this esterification, reacts violently with water to produce SO₂ and HCl, consuming your reagent and introducing unwanted byproducts.
-
Troubleshooting Steps:
-
Ensure your ethanol is absolute (anhydrous). Consider using freshly opened solvent or drying it over molecular sieves.
-
Dry the 4-amino-3-chlorobenzoic acid in a vacuum oven before use, especially if it has been stored for a long time.
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or in a desiccator before use.
-
-
-
Purity of Starting Material: The purity of 4-amino-3-chlorobenzoic acid is crucial. Impurities can interfere with the reaction. It is recommended to use a starting material with a purity of ≥97%.[1][2]
-
Verification: Check the melting point of your starting material and consider running a proton NMR to confirm its identity and purity.
-
-
Thionyl Chloride Quality: Thionyl chloride can decompose over time. Use a freshly opened bottle or distill it before use for optimal results.
Question 2: I am observing the formation of a precipitate immediately after adding thionyl chloride. Is this normal?
Answer: Yes, the formation of a precipitate upon the addition of thionyl chloride to the solution of 4-amino-3-chlorobenzoic acid in ethanol is expected. This precipitate is likely the hydrochloride salt of the amino ester or the starting amino acid. The amino group on the benzene ring is basic and will react with the hydrogen chloride (HCl) generated in situ from the reaction of thionyl chloride with ethanol to form the salt. This salt is often less soluble in the organic solvent and precipitates out. As the reaction progresses and is heated to reflux, the precipitate should redissolve.
Reaction Conditions & Monitoring
Question 3: What are the optimal reaction temperature and time for the esterification of 4-amino-3-chlorobenzoic acid with thionyl chloride in ethanol?
Answer: The reaction is typically carried out in two stages:
-
Initial Addition of Thionyl Chloride: This should be done at a low temperature, between -15°C and -10°C.[3] This is to control the exothermic reaction between thionyl chloride and ethanol and to minimize potential side reactions.
-
Reflux: After the addition of thionyl chloride, the reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40°C) for a short period before being heated to reflux for several hours.[3] A reflux time of 3 to 10 hours is commonly reported.[3][4]
It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.[3]
| Parameter | Recommended Condition | Rationale |
| SOCl₂ Addition Temp. | -15°C to -10°C | Controls exothermic reaction, minimizes side products.[3] |
| Initial Stirring Temp. | 40°C | Allows for gradual progression of the reaction before reflux.[3] |
| Reflux Time | 3 - 10 hours | Drives the reaction to completion. Monitor by TLC for endpoint.[3][4] |
Question 4: I am concerned about potential side reactions. What are the common byproducts in this synthesis?
Answer: While the esterification is generally a clean reaction, several side reactions can occur, leading to a lower yield of the desired product.
-
N-Acylation: The amino group can potentially react with the activated carboxylic acid (acyl chloride intermediate) to form an amide dimer. This is generally minimized by the protonation of the amino group in the acidic conditions.
-
Over-chlorination: While less common under these conditions, harsh reaction conditions could potentially lead to further chlorination of the aromatic ring.
-
Reaction with Solvent: If the reaction is heated for an excessively long time, degradation of the product or solvent-related byproducts can form.
Work-up & Purification
Question 5: My yield is significantly lower after the work-up and purification steps. What could be going wrong?
Answer: Product loss during work-up and purification is a common source of low yield. Here are some key areas to focus on:
-
Neutralization Step: After the reaction is complete, the excess acid is neutralized, typically with a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3][4]
-
Incomplete Neutralization: If the solution is not sufficiently neutralized (pH 7-8), your product may remain as the hydrochloride salt, which is water-soluble and will be lost in the aqueous phase during extraction.
-
Excessive Basicity: Making the solution too basic can lead to the hydrolysis of the ester product back to the carboxylic acid. Carefully monitor the pH during neutralization.
-
-
Extraction:
-
Insufficient Extraction: Ethyl 4-amino-3-chlorobenzoate has some solubility in water. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of your product from the aqueous layer.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
-
Recrystallization:
-
Incorrect Solvent System: Using a solvent system where your product is too soluble will result in significant loss. A common recrystallization solvent system for this compound is a mixture of ethanol and water.[3] The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the recovery of pure crystals.
-
Experimental Protocols
Synthesis of Ethyl 4-amino-3-chlorobenzoate
This protocol is adapted from a published procedure.[3]
Materials:
-
4-amino-3-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Distilled Water
Procedure:
-
Suspend 4-amino-3-chlorobenzoic acid (1 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to -15°C using an appropriate cooling bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the temperature remains below -10°C.
-
After the addition is complete, stir the mixture at 40°C for 30 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter the precipitate.
-
Wash the precipitate with distilled water to remove any excess thionyl chloride.
-
Wash the product with a 10% sodium carbonate solution to neutralize any remaining acid.
-
Collect the residue by filtration and recrystallize from an ethanol/water mixture to obtain pure Ethyl 4-amino-3-chlorobenzoate.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of Ethyl 4-amino-3-chlorobenzoate.
General Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of Ethyl 4-amino-3-chlorobenzoate.
References
-
Al-Sultani, A. J., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]
-
Morningside Contract Manufacturing. (2026). Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. [Link]
-
Kubba, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2533-2545. [Link]
-
Banik, B. K., et al. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. [Link]
-
Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. [Link]
- CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
Identifying and removing impurities from Ethyl 4-amino-3-chlorobenzoate
Welcome to the technical support center for the purification of Ethyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Ethyl 4-amino-3-chlorobenzoate?
A1: The impurity profile of Ethyl 4-amino-3-chlorobenzoate is heavily dependent on its synthetic route. A prevalent method is the esterification of 4-amino-3-chlorobenzoic acid using ethanol in the presence of an acid catalyst or thionyl chloride.[1][2]
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin |
| Starting Material | 4-amino-3-chlorobenzoic acid | Incomplete esterification reaction. |
| Reagents | Thionyl chloride, ethanol | Excess reagents from the synthesis. |
| By-products | Diethyl ether (from ethanol) | Side reactions under acidic conditions. |
| Isomers | Ethyl 2-amino-3-chlorobenzoate, etc. | Impurities in the starting material or side reactions. |
| Oxidation Products | Various colored compounds | Exposure of the amine to air and light.[3][4] |
Understanding the potential impurities is the first critical step in devising an effective purification strategy.
Q2: My Ethyl 4-amino-3-chlorobenzoate product is a dark oil instead of a solid. What causes this and how can I fix it?
A2: A dark, oily product is a common issue when working with anilines and is typically indicative of oxidation.[3] The amino group is susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities.
Causality and Troubleshooting:
-
Cause: Exposure to atmospheric oxygen, particularly at elevated temperatures or in the presence of light, can oxidize the aniline functionality.
-
Solution:
-
Inert Atmosphere: Conduct your reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]
-
Activated Carbon: During recrystallization, the addition of a small amount of activated carbon to the hot solution can help adsorb these colored impurities.[3][4] After a short period of gentle boiling, the carbon is removed by hot filtration.
-
Prompt Purification: Purify the crude product as soon as possible after synthesis to prevent prolonged exposure to air.[3]
-
Q3: How can I effectively remove the unreacted 4-amino-3-chlorobenzoic acid from my product?
A3: The most straightforward and efficient method to remove the acidic starting material is through an acid-base extraction . This technique leverages the difference in the acidic/basic properties of the starting material and the final product.
Workflow for Acid-Base Extraction:
Sources
Optimizing reaction conditions for the synthesis of Ethyl 4-amino-3-chlorobenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-3-chlorobenzoate. It is designed to provide not only procedural steps but also the underlying chemical rationale to empower users to troubleshoot and optimize their experimental outcomes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered before and during the synthesis.
Q1: What is the most effective and common laboratory-scale method for synthesizing Ethyl 4-amino-3-chlorobenzoate?
The most prevalent and reliable method is the esterification of 4-amino-3-chlorobenzoic acid using thionyl chloride (SOCl₂) in absolute ethanol.[1] This approach is often favored over traditional Fischer-Speier esterification (using a catalytic acid like H₂SO₄) for its high efficiency and the fact that it is not a reversible equilibrium-limited reaction.
Q2: Why is thionyl chloride in ethanol a superior reagent system for this specific esterification compared to a standard acid catalyst?
The superiority of the thionyl chloride method lies in its mechanism. Thionyl chloride reacts with ethanol to form ethyl chlorosulfite, and it also converts the carboxylic acid to a highly reactive acyl chloride intermediate. The subsequent reaction to form the ester is rapid and irreversible. Furthermore, the byproducts of the initial reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the process to completion according to Le Châtelier's principle. In contrast, Fischer-Speier esterification is an equilibrium process that requires a large excess of alcohol or the continuous removal of water to achieve high yields.[2]
Q3: How can I effectively monitor the progress of the reaction?
The most straightforward and common method is Thin-Layer Chromatography (TLC).[1] A typical mobile phase would be a mixture of n-Hexane and Ethyl Acetate (e.g., 80:20 or 60:40 v/v). The starting material, being a carboxylic acid, is significantly more polar and will have a lower Rf value than the less polar ester product. The reaction is considered complete when the spot corresponding to 4-amino-3-chlorobenzoic acid is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Q4: What are the most critical safety precautions for this synthesis?
The primary hazard is thionyl chloride. It is a volatile, corrosive liquid that reacts violently with water to release toxic and corrosive gases (SO₂ and HCl). All operations involving thionyl chloride must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure all glassware is thoroughly dried before use to prevent an uncontrolled reaction.
Section 2: Optimized Experimental Protocol
This protocol is based on established and peer-reviewed procedures for the synthesis of Ethyl 4-amino-3-chlorobenzoate.[1]
Materials:
-
4-amino-3-chlorobenzoic acid (≥98% purity)
-
Absolute Ethanol (Anhydrous, ≥99.5%)
-
Thionyl Chloride (SOCl₂, ≥99%)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Cool the suspension to between -15°C and -10°C using an ice-salt or dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled, stirring suspension via a dropping funnel over 30-45 minutes. Critical: Maintain the internal temperature below -10°C during the addition to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 3-4 hours. Monitor the reaction's completion by TLC.[1]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product hydrochloride salt may form.
-
Filter the precipitate and wash it with a small amount of cold diethyl ether to remove non-polar impurities.
-
To isolate the free amine, suspend the solid in deionized water and carefully add 10% sodium carbonate solution portion-wise until the pH is neutral to slightly basic (pH 7-8). This neutralizes the HCl salt.[1][4]
-
Collect the resulting white precipitate by vacuum filtration.
-
-
Purification:
-
Wash the collected solid thoroughly with deionized water to remove any remaining inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Ethyl 4-amino-3-chlorobenzoate as a white solid.[1]
-
Dry the final product under a vacuum.
-
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| 1. Low or No Product Yield | a) Presence of Water: Reagents (especially ethanol) or glassware were not anhydrous. | Thionyl chloride reacts preferentially and violently with water, consuming the reagent before it can react with the carboxylic acid. Solution: Use anhydrous grade ethanol and ensure all glassware is oven-dried immediately before use. |
| b) Incomplete Reaction: Insufficient reflux time or temperature. | The reaction may require more time to reach completion. Solution: Extend the reflux period and monitor hourly with TLC until the starting material is consumed. Ensure the heating mantle is set to maintain a steady reflux. | |
| c) Loss During Work-up: Product may remain dissolved if too much solvent is used or if neutralization is incomplete. | Solution: During neutralization, add the base slowly until precipitation ceases. Cool the mixture in an ice bath to maximize precipitation before filtering. Minimize the amount of solvent used for washing. | |
| 2. Reaction Stalls (Incomplete Conversion) | a) Sub-stoichiometric Thionyl Chloride: An insufficient amount of SOCl₂ was used. | The stoichiometry is critical for converting the entire starting material to the reactive acyl chloride intermediate. Solution: Use a slight excess of thionyl chloride (1.1-1.2 molar equivalents) to ensure complete conversion. |
| b) Poor Quality Starting Material: The 4-amino-3-chlorobenzoic acid is impure. | Impurities can interfere with the reaction. Solution: Verify the purity of the starting material using techniques like melting point determination or HPLC.[3] Purify if necessary before starting the synthesis. | |
| 3. Product is Off-Color (Yellow/Brown) or an Oil | a) High Reaction Temperature: The initial addition of SOCl₂ was too fast, or the reflux temperature was too high. | Excessive heat can cause decomposition and the formation of colored polymeric side products. The amino group is also susceptible to oxidation at high temperatures. Solution: Strictly control the temperature during the SOCl₂ addition (below -10°C).[1] Use a temperature-controlled heating mantle for a steady, gentle reflux. |
| b) Impurities Remaining: The product is contaminated with colored impurities from the starting material or side reactions. | Solution: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize. | |
| 4. Final Product Contains Impurities by NMR/HPLC | a) Unreacted Starting Material: The reaction was stopped prematurely. | The carboxylic acid starting material will appear as a distinct peak in HPLC and will have characteristic NMR signals (e.g., a broad carboxylic acid proton). Solution: Ensure the reaction goes to completion via TLC monitoring. If present in the final product, it can often be removed by a more thorough basic wash during work-up or by recrystallization. |
| b) Hydrolysis During Work-up: The ester product hydrolyzed back to the carboxylic acid. | Prolonged exposure to strongly basic conditions, especially at elevated temperatures, can hydrolyze the ester. Solution: Perform the neutralization step with the 10% Na₂CO₃ solution at room temperature or below, and do not let the mixture sit for an extended period after it has been basified. |
Section 4: Data Summary and Visualizations
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Absolute Ethanol | Serves as both the reactant and the solvent. Must be anhydrous. |
| Temperature (SOCl₂ Addition) | -15°C to -10°C | Controls the initial exothermic reaction and prevents side product formation.[1] |
| Temperature (Reflux) | ~78°C | Standard reflux temperature for ethanol to ensure sufficient energy for the reaction. |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.2 | A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. |
| Reaction Time | 3-4 hours | Typical time required for completion, but should be confirmed by TLC.[1] |
| Typical Yield | >85% | High yields are expected with this optimized, non-equilibrium process. |
Reaction Mechanism & Workflow Diagrams
Caption: A logical troubleshooting workflow for synthesis optimization.
References
-
Al-Sultani, A. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]
-
Pharmaffiliates. (2026). Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. Pharmaffiliates. Available at: [Link]
-
Banik, B. K., et al. ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available at: [Link]
-
Al-Obaidi, A. M. J., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. Available at: [Link]
-
Al-Sultani, A. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]
-
Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
National Center for Biotechnology Information. Ethyl 4-amino-3-chlorobenzoate. PubChem. Available at: [Link]
-
Havinga, E., et al. (2025). The chlorination of 4-amino-2-hydroxy-benzoic acid. ResearchGate. Available at: [Link]
-
Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. Available at: [Link]
-
Havinga, E., et al. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. Available at: [Link]
- Google Patents. (2012). Synthetic method of ethyl p-aminobenzoate.
-
zts16. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness.org. Available at: [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
Common side reactions in the synthesis of Ethyl 4-amino-3-chlorobenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compound.
I. Synthesis via Esterification of 4-amino-3-chlorobenzoic acid
This is a direct and common approach to Ethyl 4-amino-3-chlorobenzoate. The two most prevalent methods are the Fischer-Speier esterification and the use of thionyl chloride.
A. Fischer-Speier Esterification
This classic method involves reacting 4-amino-3-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Question 1: My reaction is very slow or appears to have stalled. What are the likely causes?
Answer:
Several factors can contribute to a sluggish or incomplete Fischer esterification of 4-amino-3-chlorobenzoic acid:
-
Insufficient Catalyst: The amino group on the aromatic ring is basic and will be protonated by the acid catalyst, forming an ammonium salt.[1] This consumption of the catalyst means that a catalytic amount is often insufficient. A stoichiometric amount of the acid catalyst is typically required to ensure enough is available to protonate the carbonyl group of the carboxylic acid, which is the key step in the esterification mechanism.[1][2]
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.[1][2] The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials.
-
Poor Solubility: While 4-amino-3-chlorobenzoic acid has some solubility in ethanol, it may not be fully dissolved, especially at the start of the reaction.
Troubleshooting Protocol:
-
Increase Catalyst Loading: If you are using a catalytic amount of acid, consider increasing it to at least one equivalent relative to the 4-amino-3-chlorobenzoic acid.
-
Drive the Equilibrium:
-
Ensure Proper Mixing: Vigorous stirring is essential to keep the reactants in contact, especially if the starting material is not fully soluble.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.[1]
Question 2: I'm observing a significant amount of a high-molecular-weight byproduct. What could it be?
Answer:
At elevated temperatures, a common side reaction is the formation of a polyamide byproduct through N-acylation .[1] In this reaction, the amino group of one molecule of 4-amino-3-chlorobenzoic acid acts as a nucleophile and attacks the activated carbonyl group of another molecule.
Reaction Pathway and Side Reaction
Caption: Fischer esterification pathway and N-acylation side reaction.
Troubleshooting Protocol:
-
Control Reaction Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the internal temperature of the reaction.
-
Optimize Reaction Time: Do not prolong the reaction unnecessarily once TLC indicates the consumption of the starting material.
B. Thionyl Chloride (SOCl₂) Method
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with ethanol.
Question 1: The reaction mixture has turned dark, and I'm getting a complex mixture of products. What is happening?
Answer:
Thionyl chloride is a highly reactive reagent. Side reactions can occur with the amino group. While the nucleophilicity of the aniline is reduced by its attachment to the electron-withdrawing benzene ring, it can still react with thionyl chloride to form a sulfinylamine (-N=S=O) intermediate, which can lead to further complex reactions.[3] Additionally, any moisture present will rapidly decompose thionyl chloride and can lead to the formation of HCl gas, which can cause other side reactions.[4]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the ethanol is anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Add the thionyl chloride dropwise to the cooled solution of 4-amino-3-chlorobenzoic acid in ethanol.[5] Maintaining a low temperature during the addition helps to control the exothermic reaction and minimize side reactions.
-
Order of Addition: Adding the thionyl chloride to the ethanol first to form the esterification agent in situ can sometimes be a better approach.[6]
II. Synthesis via Reduction of Ethyl 3-chloro-4-nitrobenzoate
This two-step approach involves the initial synthesis of Ethyl 3-chloro-4-nitrobenzoate followed by the reduction of the nitro group to an amine.
A. Synthesis of Ethyl 3-chloro-4-nitrobenzoate
This is typically achieved by the esterification of 3-chloro-4-nitrobenzoic acid with ethanol, often under acidic conditions. The troubleshooting for this step is similar to the Fischer esterification discussed above, but without the complication of the amino group.
B. Reduction of the Nitro Group
The reduction of the nitro group is a critical step, and several methods are available, each with its own set of potential side reactions.
Question 1: My reduction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a common issue and can be caused by several factors:
-
Inactive Reducing Agent/Catalyst: The activity of your reducing agent is crucial. Metal powders can oxidize on the surface, and catalysts like Palladium on carbon (Pd/C) can lose activity over time.[7]
-
Insufficient Stoichiometry: For metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl), an insufficient amount of the reducing agent will lead to incomplete conversion.[7]
-
Poor Solubility: The nitro-ester may have limited solubility in the reaction solvent, hindering its interaction with the reducing agent.[7]
Troubleshooting Protocol:
| Reducing Agent | Troubleshooting Steps |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | - Use fresh, high-quality catalyst. - Increase catalyst loading. - Increase hydrogen pressure. - Add a protic co-solvent like ethanol or acetic acid to improve solubility and aid in the reaction.[8] |
| Metal/Acid (e.g., SnCl₂/HCl, Fe/HCl) | - Use a sufficient excess of the metal and acid. - Activate the metal surface if necessary (e.g., by washing with dilute acid). - Ensure vigorous stirring to maintain a good suspension of the metal powder. |
Question 2: I am observing byproducts with different colors in my reaction mixture. What are these, and how can I avoid them?
Answer:
The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO), hydroxylamine (-NHOH), azoxy (-N=N(O)-), and azo (-N=N-) compounds.[9] If the reduction is not complete, these intermediates can be present as impurities and are often colored.
Nitro Group Reduction Pathway and Potential Byproducts
Caption: Stepwise reduction of a nitro group and formation of common byproducts.
Troubleshooting Protocol:
-
Ensure Complete Reduction: Use the troubleshooting steps outlined in the previous question to drive the reaction to completion.
-
Choice of Reducing Agent: For substrates with other reducible functional groups, a chemoselective reducing agent is necessary. For instance, catalytic hydrogenation with Raney Nickel is often preferred over Pd/C to avoid dehalogenation.[10] SnCl₂ is also known for its mildness and selectivity.[10]
-
Temperature Control: Some reductions are exothermic. Maintaining a controlled temperature can prevent side reactions.
III. Purification of Ethyl 4-amino-3-chlorobenzoate
Question: What are the common impurities I should look for, and what is the best way to purify the final product?
Answer:
Common impurities will depend on the synthetic route but can include:
-
Unreacted Starting Materials: 4-amino-3-chlorobenzoic acid or Ethyl 3-chloro-4-nitrobenzoate.
-
Byproducts from Side Reactions: Polyamides, nitroso, or azoxy compounds.
-
Dehalogenated Product: Ethyl 4-aminobenzoate (Benzocaine) can be a byproduct, especially if harsh reductive conditions are used (e.g., high-pressure catalytic hydrogenation with Pd/C).
Purification Protocol:
-
Work-up:
-
For Fischer Esterification: After the reaction, the mixture is typically poured into water and neutralized with a weak base like sodium bicarbonate.[11] The product precipitates and can be collected by filtration.
-
For Nitro Reduction: The work-up will depend on the reducing agent used. For metal/acid reductions, the mixture is filtered to remove the metal salts, and the filtrate is neutralized to precipitate the product.
-
-
Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system, such as ethanol/water, can be used.[5]
-
Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.
IV. References
-
Al-Ostath, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]
-
Organic Syntheses Procedure. Ethyl 4-aminobenzoate. [Link]
-
Reaxys. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Al-Obaidi, A. M., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2533-2543. [Link]
-
RSC Publishing (2020). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. RSC Advances, 10(42), 25064-25072. [Link]
-
Yamabe, S., & Yamazaki, S. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry, 29(12), 727-735. [Link]
-
askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
-
ResearchGate. Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3495-3502. [Link]
-
Reddit. my nitro refuses to be reduced. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Yamabe, S., & Yamazaki, S. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. Journal of Physical Organic Chemistry, 29(12), 727-735. [Link]
-
PrepChem. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
ResearchGate. Reaction network for the catalytic hydrogenation of nitroaromatics. [Link]
-
PubChem. Ethyl 4-amino-3-chlorobenzoate. [Link]
-
Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
National Center for Biotechnology Information. Ethyl 4-amino-3-methylbenzoate. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]
-
Faraday Discussions (RSC Publishing). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]
-
Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
-
OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]
-
Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with?. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reactionweb.io [reactionweb.io]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting "Oiling Out" in the Recrystallization of Ethyl 4-amino-3-chlorobenzoate
Welcome to the technical support center for advanced crystallization challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering the phenomenon of "oiling out" during the purification of Ethyl 4-amino-3-chlorobenzoate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep, mechanistic understanding that empowers you to diagnose and solve this common yet frustrating issue. We will explore the causality behind oiling out and provide robust, field-proven protocols to ensure your crystallizations are successful, repeatable, and yield high-purity material.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Addressing Oiling Out
This section addresses the most common questions our team receives regarding this specific purification challenge.
Q1: What exactly is "oiling out" and why is it a problem for purification?
A1: "Oiling out" is a type of liquid-liquid phase separation (LLPS) that occurs during the cooling of a crystallization solution.[1] Instead of the dissolved solute precipitating as a solid crystalline lattice, it separates as a second, solute-rich liquid phase, which often looks like oil droplets.[2][3]
This phenomenon is a significant problem because it fundamentally undermines the goal of purification. The liquid "oil" is an excellent solvent for impurities that were supposed to remain in the primary solvent (the mother liquor).[2][4] When this oil eventually solidifies, often into an amorphous or glassy state, it traps these impurities within the final solid, leading to a product with poor purity and physical characteristics.[2][3][4]
The core issue is kinetic and thermodynamic. Oiling out happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or, more commonly, the depressed melting point of the impure solute).[2][5] The system finds it easier to form a disordered liquid phase than an ordered solid crystal lattice.[3][4]
Q2: What are the primary causes of oiling out during the recrystallization of Ethyl 4-amino-3-chlorobenzoate?
A2: Several factors can contribute to this issue, often in combination:
-
High Supersaturation Rate: This is the most frequent cause. If the solution is cooled too quickly, it becomes highly supersaturated at a temperature where the solute is still thermodynamically stable as a liquid.[3] This rapid cooling does not allow sufficient time for the ordered process of crystal nucleation and growth.
-
Presence of Impurities: Impurities from the synthesis of Ethyl 4-amino-3-chlorobenzoate can significantly depress its melting point.[2][5][6] This melting point depression broadens the temperature range in which the solute can exist as a liquid, increasing the likelihood of it precipitating as an oil.[6]
-
Inappropriate Solvent Choice: The choice of solvent is critical. A solvent with a boiling point much higher than the solute's melting point can be problematic. Furthermore, a large polarity mismatch between the solute (moderately polar) and the solvent can lead to poor solvation at lower temperatures, favoring phase separation over crystallization.[5][7]
-
High Solute Concentration: Starting with a solution that is too concentrated can lead to the saturation point being reached at a very high temperature, increasing the risk of oiling out.
Q3: I see an oil forming as my solution cools. What is the immediate first step I should take?
A3: Do not continue cooling. The immediate action is to reverse the process to get back to a single, clear phase.
-
Re-heat the Solution: Place the flask back on the heat source and gently heat until the oil droplets completely redissolve, resulting in a clear, homogeneous solution.
-
Add More Solvent: Once redissolved, add a small additional amount (e.g., 10-20% of the original volume) of the same hot solvent.[2][8] This action decreases the overall concentration, thereby lowering the saturation temperature of the solution. The goal is to ensure that when the solution cools, it becomes saturated at a temperature well below the melting point of your compound.
-
Attempt Recrystallization Again: Proceed with a much slower, controlled cooling process as detailed in the protocols below.
Q4: How can I proactively prevent oiling out from occurring in my next experiment?
A4: Prevention is the most effective strategy. Key preventative measures include:
-
Slowing the Cooling Rate: This is the most powerful technique. Instead of leaving the flask on a benchtop, place it within a larger container (like a beaker of warm water or a Dewar flask) to insulate it and ensure very slow, gradual cooling.[5] This allows the system to remain in the metastable zone for longer, promoting controlled crystal growth over oiling.
-
Using a Seed Crystal: Seeding is a highly effective method to bypass the kinetic barrier of nucleation.[1][3] Add one or two tiny, pure crystals of Ethyl 4-amino-3-chlorobenzoate to the solution just as it begins to look faintly cloudy (the saturation point). These seeds provide a perfect template for molecules to deposit onto, guiding the formation of a crystalline solid.
-
Ensuring Lower Concentration: Use the minimum amount of hot solvent necessary to fully dissolve your compound, but then add a slight excess (as described in Q3) to avoid saturation at too high a temperature.[8]
Q5: My compound still oils out despite slow cooling and using a lower concentration. What should I try next?
A5: If the problem persists, you need to modify the chemical environment.
-
Change the Solvent System: The initial solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.[9] For Ethyl 4-amino-3-chlorobenzoate, ethanol or isopropanol are common starting points. If these cause oiling, a mixed solvent system like ethanol-water or ethanol-hexane might be effective. The second solvent (anti-solvent) is added dropwise to the hot solution until turbidity persists, then a drop of the primary solvent is added to clarify before slow cooling.[5][9]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites that can initiate crystallization.[2][9]
Q6: Could impurities from the synthesis of Ethyl 4-amino-3-chlorobenzoate be the primary cause? How do I address this?
A6: Yes, this is a strong possibility, especially if other methods fail.[6]
-
Activated Charcoal Treatment: If you notice colored impurities, they can often be removed with activated charcoal. Add a small amount of charcoal to the dissolved solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[8]
-
Preliminary Purification: For heavily impure samples, a preliminary purification step may be necessary. This could involve an acid-base extraction to isolate the amine from neutral impurities, or a quick filtration through a short plug of silica gel.
Q7: Is there an alternative to direct recrystallization of the freebase amine that might be easier?
A7: Absolutely. For amines, conversion to a salt is a classic and highly effective strategy.
-
Form a Salt: Dissolve the crude Ethyl 4-amino-3-chlorobenzoate in a suitable solvent like diethyl ether or ethyl acetate.
-
Add Acid: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) until precipitation of the hydrochloride salt is complete.
-
Recrystallize the Salt: The resulting amine salt will be significantly more polar and will likely have a much higher melting point and better crystallization properties.[10] This salt can now be recrystallized from more polar solvents like ethanol, methanol, or ethanol/water mixtures, where oiling out is far less likely to occur.[10][11]
-
Regenerate (Optional): After purification, the pure salt can be converted back to the freebase amine by dissolving it in water and neutralizing with a base like sodium bicarbonate.
Part 2: Troubleshooting Workflow & Protocols
Troubleshooting Decision Workflow
The following diagram outlines a logical progression for diagnosing and solving an oiling out event.
Caption: Decision tree for troubleshooting oiling out.
Protocol 1: Systematic Solvent Selection for Ethyl 4-amino-3-chlorobenzoate
This protocol helps identify a suitable recrystallization solvent or solvent pair through small-scale trials.
| Solvent Class | Example Solvents | Expected Solubility of Ethyl 4-amino-3-chlorobenzoate | Role in Recrystallization |
| Alcohols | Ethanol, Isopropanol | Good solubility when hot, moderate when cold | Primary "Good" Solvent |
| Esters | Ethyl Acetate | Good solubility | Primary "Good" Solvent |
| Aromatics | Toluene | Moderate solubility | Primary "Good" Solvent |
| Alkanes | Hexane, Heptane | Poor solubility | Anti-Solvent / "Poor" |
| Aqueous | Water | Very poor solubility | Anti-Solvent / "Poor" |
Methodology:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a potential "Good" solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop. Note the solubility. A good solvent should not dissolve the compound well at room temperature.
-
Gently heat the tubes that showed poor room-temperature solubility in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Observe the result:
-
Ideal Single Solvent: Abundant, well-formed crystals appear upon cooling.
-
Candidate for Mixed Solvent: The compound is too soluble even when cold (low recovery). In this case, use this as the "good" solvent and proceed to step 6.
-
Oiling Out Occurs: This solvent is not suitable under these conditions. Note the result and try a different solvent.
-
-
For Mixed Solvent Trials: Take a tube where the compound was highly soluble (e.g., hot ethanol). While hot, add a miscible "poor" solvent (e.g., water or hexane) dropwise until the solution remains faintly cloudy. Add one or two drops of the "good" solvent to clarify, then cool slowly as in step 4.
Protocol 2: Optimized Recrystallization to Prevent Oiling Out
This protocol incorporates best practices for a compound known to oil out.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a pre-selected hot solvent (e.g., ethanol) to your crude Ethyl 4-amino-3-chlorobenzoate to achieve complete dissolution.
-
Dilution: Add an additional 10-20% volume of the hot solvent to slightly decrease the concentration.
-
Insulation & Slow Cooling: Cover the flask with a watch glass. Place the entire flask into a large beaker filled with hot water (at a temperature just below the solvent's boiling point). Place this assembly on a benchtop where it will not be disturbed. This ensures a very slow and controlled cooling rate.
-
Seeding (Crucial Step): Monitor the solution as it cools. At the very first sign of persistent cloudiness (the nucleation point), add a single, tiny, pure crystal of the product.
-
Maturation: Allow the solution to cool undisturbed to room temperature. Crystal growth should be visible over 30-60 minutes.
-
Final Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Protocol 3: Amine Salt Formation and Recrystallization
-
Dissolve the crude Ethyl 4-amino-3-chlorobenzoate (~1.0 g) in ethyl acetate (~20 mL).
-
While stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding until no further precipitation is observed.
-
Collect the solid salt by vacuum filtration and wash with a small amount of cold ethyl acetate or ether.
-
Perform a solvent screen (Protocol 1) for the salt using polar solvents like ethanol, methanol, or ethanol/water mixtures.
-
Recrystallize the salt using the optimized procedure (Protocol 2) with the newly selected polar solvent system. Oiling out should not occur.
-
Collect the pure, crystalline amine salt. If the freebase is required, it can be regenerated by dissolving the salt in water, adding saturated sodium bicarbonate solution until the pH is ~8, and extracting the pure freebase product with a solvent like ethyl acetate.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Reddit r/chemistry. (2013). Recrystallization (help meeeeee). [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
-
ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]
-
ACS Publications. (2020). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization (Presentation). [Link]
-
KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. [Link]
-
ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. [Link]
-
J-STAGE. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]
-
Macalester College. (n.d.). Recrystallization and Crystallization. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ChemBK. (n.d.). Ethyl 4-aminobenzoate. [Link]
-
ACS Publications. (n.d.). Thermodynamics of Oiling-Out in Antisolvent Crystallization. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. [Link]
-
University of Calgary. (n.d.). Recrystallisation. [Link]
-
ACS Publications. (n.d.). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. [Link]
-
LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]
-
Chemsrc. (2025). Ethyl 4-amino-3-chlorobenzoate. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit r/chemistry. (2011). What can cause "oiling out"?. [Link]
-
NIST/TRC. (n.d.). ethyl 4-aminobenzoate. [Link]
-
Pharmaffiliates. (n.d.). Ethyl 4-amino-2-chlorobenzoate. [Link]
- Google Patents. (n.d.).
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. brainly.com [brainly.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Navigating the Complexities of Ethyl 4-amino-3-chlorobenzoate NMR Spectra
Welcome to the technical support guide for the NMR spectral interpretation of Ethyl 4-amino-3-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. Here, we will delve into the common challenges encountered during the analysis of its NMR spectra and provide detailed troubleshooting strategies and advanced experimental protocols to achieve unambiguous structural elucidation.
The unique substitution pattern of Ethyl 4-amino-3-chlorobenzoate, featuring both an electron-donating amino group and an electron-withdrawing chloro group on the aromatic ring, gives rise to a nuanced and often complex NMR spectrum. Understanding the interplay of these electronic effects is paramount for accurate spectral assignment.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and challenges that arise during the NMR analysis of Ethyl 4-amino-3-chlorobenzoate.
Q1: The aromatic proton signals in my ¹H NMR spectrum are overlapping and difficult to assign. What are the first steps to resolve this?
A1: Peak overlap in the aromatic region is a frequent challenge with substituted benzene rings. A highly effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1][2] Solvents like benzene-d₆ or toluene-d₈ can induce what is known as an Aromatic Solvent-Induced Shift (ASIS), which can alter the chemical shifts of the aromatic protons and often resolve overlapping signals.[1] This occurs because aromatic solvents will interact differently with various parts of the solute molecule, leading to differential shielding and a change in chemical shifts.
Another simple yet effective strategy is to vary the temperature of the NMR experiment. Sometimes, subtle conformational changes or intermolecular interactions that contribute to peak broadening or overlap can be averaged out at higher temperatures, leading to sharper and better-resolved signals.
Q2: I'm struggling to definitively assign the three aromatic protons. How can I confidently determine which signal corresponds to which proton?
A2: Assigning the protons on a 1,2,4-trisubstituted benzene ring requires a systematic approach that combines an understanding of substituent effects, coupling patterns, and, if necessary, 2D NMR techniques.
Understanding Substituent Effects:
The amino group (-NH₂) is a strong electron-donating group, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shifted upfield to lower ppm values).[3][4] Conversely, the chloro (-Cl) and ethyl ester (-COOEt) groups are electron-withdrawing, which decreases electron density and deshields nearby protons (shifting them downfield to higher ppm values).[3][4][5]
Based on these principles, we can predict the relative chemical shifts of the aromatic protons (H-2, H-5, and H-6).
Analyzing Coupling Constants (J-values):
The coupling patterns provide crucial information about the relative positions of the protons.[6][7]
-
Ortho coupling (³J): Occurs between protons on adjacent carbons, typically with a coupling constant of 7-10 Hz.[6]
-
Meta coupling (⁴J): Occurs between protons separated by two carbons, with a smaller coupling constant of 2-3 Hz.[6]
-
Para coupling (⁵J): Occurs between protons on opposite sides of the ring and is often too small to be observed.
For Ethyl 4-amino-3-chlorobenzoate, we expect the following splitting patterns:
-
H-2: Will appear as a doublet due to meta coupling with H-6 (J ≈ 2-3 Hz).
-
H-5: Will appear as a doublet due to ortho coupling with H-6 (J ≈ 7-10 Hz).
-
H-6: Will appear as a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2.
Q3: The NH₂ protons are showing up as a broad singlet. How can I confirm this assignment?
A3: The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. To confirm this assignment, you can perform a simple D₂O exchange experiment .[2]
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
The protons of the amino group will exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the NH₂ signal will disappear or significantly decrease in intensity, confirming its identity.[2]
Q4: My ¹³C NMR spectrum shows the expected number of signals, but I am unsure about the assignments of the quaternary carbons.
A4: Assigning quaternary carbons can be challenging as they do not show up in DEPT-135 experiments and have no directly attached protons for HSQC correlation. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ideal tool for this purpose. HMBC reveals correlations between carbons and protons that are two or three bonds away.
By analyzing the HMBC spectrum, you can identify correlations from known protons to the unknown quaternary carbons, allowing for their unambiguous assignment. For example, the proton at H-2 should show a correlation to the carbon of the ester carbonyl group.
Advanced Spectral Interpretation Workflows
For complex cases or for complete and unambiguous assignment of all signals, a combination of 2D NMR experiments is recommended.
Workflow for Complete ¹H and ¹³C Assignment
The following workflow provides a systematic approach to fully assign the NMR spectra of Ethyl 4-amino-3-chlorobenzoate.
Caption: Workflow for complete NMR spectral assignment.
Detailed Experimental Protocols
1. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9]
-
Purpose: To establish the connectivity of protons within the aromatic ring and the ethyl group.
-
Procedure: A standard COSY pulse sequence is used. The resulting 2D spectrum will show cross-peaks between coupled protons. For example, a cross-peak will be observed between the signals for H-5 and H-6, and between H-2 and H-6.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[10][11]
-
Purpose: To assign the protonated carbons in the molecule.
-
Procedure: A standard HSQC pulse sequence is used. Each cross-peak in the 2D spectrum links a proton signal on one axis to a carbon signal on the other axis.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds.
-
Purpose: To assign quaternary (non-protonated) carbons and to confirm the overall carbon skeleton.
-
Procedure: A standard HMBC pulse sequence is used. For instance, the protons of the ethyl CH₂ group will show a correlation to the carbonyl carbon of the ester.
4. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[12]
-
Purpose: To confirm the substitution pattern by observing through-space interactions.
-
Procedure: A standard NOESY pulse sequence with a suitable mixing time is used. For example, a NOESY cross-peak would be expected between the NH₂ protons and the aromatic proton at the H-5 position.
Expected NMR Data Summary
The following table summarizes the expected chemical shifts and coupling constants for Ethyl 4-amino-3-chlorobenzoate in a common solvent like DMSO-d₆. Note that actual values may vary slightly depending on the solvent and experimental conditions.[13]
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~7.75 | d | J(H2,H6) ≈ 2.1 | C-2: ~129.29 |
| H-5 | ~6.83 | d | J(H5,H6) ≈ 8.4 | C-5: ~114.16 |
| H-6 | ~7.63 | dd | J(H6,H5) ≈ 8.4, J(H6,H2) ≈ 2.1 | C-6: ~130.40 |
| -NH₂ | ~6.21 | br s | - | C-4: ~149.08 |
| -CH₂- | ~4.23 | q | J ≈ 7.1 | -CH₂-: ~60.10 |
| -CH₃ | ~1.27 | t | J ≈ 7.1 | -CH₃: ~14.17 |
| C-1 | - | - | - | ~117.42 |
| C-3 | - | - | - | ~116.00 |
| C=O | - | - | - | ~164.85 |
Data is based on a published spectrum in DMSO-d₆.[13]
Visualizing Key NMR Correlations
The following diagram illustrates the key through-bond (COSY and HMBC) and through-space (NOESY) correlations that are critical for the structural confirmation of Ethyl 4-amino-3-chlorobenzoate.
Caption: Key COSY, HMBC, and NOESY correlations.
By applying the principles and techniques outlined in this guide, researchers can confidently navigate the challenges of interpreting the NMR spectra of Ethyl 4-amino-3-chlorobenzoate and related compounds, ensuring accurate and reliable structural characterization.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Kriz, J., Starovoytova, L., Trchová, M., Konyushenko, E. N., & Stejskal, J. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. The Journal of Physical Chemistry B, 113(19), 6666–6673. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
Al-Mokhtar, M. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Request PDF. (n.d.). Substituent Effects on Chemical Shifts in the Sidechains of Aromatic Systems. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Reference-free NOE NMR analysis. Retrieved from [Link]
-
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 8.7 An Explanation of Substituent Effects. Retrieved from [Link]
-
RSC Publishing - The Royal Society of Chemistry. (2015, April 15). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. Retrieved from [Link]
-
ACS Publications. (n.d.). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]
-
PubMed. (n.d.). Ethyl 4-ethyl-amino-3-nitro-benzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of byproducts in Suzuki coupling with Ethyl 4-amino-3-chlorobenzoate
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Efficiency
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with Ethyl 4-amino-3-chlorobenzoate and encountering challenges with byproduct formation. As a Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the Suzuki coupling of Ethyl 4-amino-3-chlorobenzoate.
Q1: I'm observing a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?
A1: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[1] It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this undesired pathway.[2][3] To minimize homocoupling, it is crucial to ensure your reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[4] Additionally, using a Pd(0) source instead of a Pd(II) precursor can sometimes reduce the likelihood of homocoupling.[5]
Q2: My main byproduct is the dehalogenated starting material, Ethyl 4-aminobenzoate. What leads to this, and what are the solutions?
A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is another frequent side reaction.[1][2] This can be caused by several factors, including the choice of base and solvent.[5][6] Certain bases or solvents can act as hydride sources, leading to the reduction of the aryl halide after oxidative addition to the palladium catalyst.[2] To mitigate this, consider switching to a non-coordinating, milder base.[6] Optimizing the reaction time is also important; shorter reaction times can sometimes reduce the extent of dehalogenation.[6]
Q3: I'm experiencing low yields, and I suspect my boronic acid is decomposing. What is this side reaction, and how can I address it?
A3: The decomposition of the boronic acid, known as protodeboronation, is a major cause of low yields in Suzuki reactions.[4][7][8] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophile.[7][9] Protodeboronation is often accelerated by the presence of water, high temperatures, and certain bases.[8] To prevent this, it is advisable to use anhydrous solvents and reagents where possible.[4] Alternatively, using more stable boronic acid derivatives, such as pinacol esters, can significantly reduce the extent of protodeboronation.[2][5][10]
Q4: The primary amine on my Ethyl 4-amino-3-chlorobenzoate seems to be interfering with the reaction. Is this possible and what can I do?
A4: Yes, the primary amine functionality can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity and leading to low or no conversion.[6] One effective strategy to overcome this is to protect the amine group with a suitable protecting group, such as a tert-Butyloxycarbonyl (Boc) group.[6] This prevents coordination to the palladium center and can be readily removed after the coupling reaction.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a more detailed, step-by-step guide to troubleshooting common problems based on the observable outcomes of your experiment.
Symptom 1: Major Byproduct Detected - Homocoupling of the Boronic Acid
If you observe a significant peak in your analytical data (e.g., LC-MS, GC-MS) corresponding to the dimer of your boronic acid, follow these steps:
Potential Causes & Detailed Solutions:
-
Inadequate Degassing: Oxygen is a key culprit in promoting homocoupling.[2]
-
Protocol: Before adding your catalyst, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. Ensure all reagents are added under a positive pressure of the inert gas.[4] A freeze-pump-thaw cycle is an even more effective degassing method for sensitive reactions.
-
-
Pd(II) Precatalyst Issues: Some Pd(II) precatalysts can be more prone to inducing homocoupling if the reduction to the active Pd(0) species is not efficient.[2]
-
Protocol: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient amount to facilitate the reduction to Pd(0).[2]
-
Symptom 2: Major Byproduct Detected - Dehalogenation of Ethyl 4-amino-3-chlorobenzoate
The presence of a significant amount of Ethyl 4-aminobenzoate indicates a dehalogenation side reaction.
Potential Causes & Detailed Solutions:
-
Inappropriate Base: Some bases can act as hydride donors.[2]
-
Protocol: Switch to a weaker, non-coordinating base. For instance, if you are using a strong base like NaOH or KOH, consider changing to K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
-
Solvent Effects: Certain solvents, particularly alcohols, can also serve as hydride sources.[2]
-
Protocol: If you are using an alcohol as a solvent, try switching to an aprotic solvent system such as dioxane/water or toluene/water.
-
Symptom 3: Low Conversion of Starting Materials & Presence of Protonated Boronic Acid Derivative
If you observe a low yield of your desired product along with a byproduct corresponding to the protonated form of your boronic acid, protodeboronation is the likely issue.[8]
Potential Causes & Detailed Solutions:
-
Presence of Water: Water can facilitate the hydrolysis of the carbon-boron bond.[8]
-
Protocol: Use anhydrous solvents and ensure your solid reagents are dry. While some Suzuki couplings benefit from a small amount of water, excess water can be detrimental.[11]
-
-
Boronic Acid Instability: Some boronic acids are inherently more prone to protodeboronation, especially electron-deficient or some heteroaromatic boronic acids.[8][12]
-
High Temperature or Prolonged Reaction Time: These conditions can accelerate the decomposition of the boronic acid.[8]
-
Protocol: Monitor your reaction closely and aim to work it up as soon as the starting material is consumed. Consider running the reaction at a lower temperature, although this may require a more active catalyst system.
-
Optimizing Your Suzuki Coupling: A Guide to Reaction Parameters
For a challenging substrate like Ethyl 4-amino-3-chlorobenzoate, careful selection of reaction components is critical for success. The electron-donating amino group can make the oxidative addition step more difficult.[11]
Catalyst and Ligand Selection
For electron-rich aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be effective.[11] More robust systems are often required.
-
Bulky, Electron-Rich Phosphine Ligands: These ligands are known to facilitate the challenging oxidative addition step with electron-rich aryl halides.[11][13] Buchwald biaryl phosphine ligands such as SPhos and XPhos are industry standards for this type of transformation.[11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium catalysts.[11] PEPPSI-type precatalysts are commonly used with NHC ligands.[11]
Base Selection
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[4][14]
-
Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[4] The choice of base can significantly impact the reaction outcome, and some empirical screening may be necessary. For substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ can be beneficial.[4]
Solvent System
-
Common Solvents: Mixtures of an organic solvent and water are common, such as 1,4-dioxane/water, THF/water, or DME/water.[15][16] The water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. For water-sensitive substrates, anhydrous conditions can be employed.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki coupling pathway and the common competing side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing side reactions in Suzuki-Miyaura cross-coupling.
Recommended Starting Protocol for Ethyl 4-amino-3-chlorobenzoate
This protocol is a robust starting point for the Suzuki coupling of Ethyl 4-amino-3-chlorobenzoate. Optimization may be necessary for your specific boronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G2 (1-2 mol%) | A highly active and robust precatalyst suitable for challenging substrates.[16] |
| Ligand | XPhos (if not using a precatalyst) | A bulky, electron-rich ligand that facilitates oxidative addition.[11] |
| Base | K₃PO₄ (3.0 equivalents) | A moderately strong, non-nucleophilic base often effective in anhydrous conditions.[4][16] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Aprotic solvents that are generally compatible with a wide range of substrates. |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings.[15] |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxygen-mediated side reactions.[4] |
Experimental Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add Ethyl 4-amino-3-chlorobenzoate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), K₃PO₄ (3.0 eq.), and the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%).
-
Seal the vessel and thoroughly evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Campos, D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Campos, D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization... [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Improving the solubility of Ethyl 4-amino-3-chlorobenzoate for reaction
Technical Support Center: Ethyl 4-amino-3-chlorobenzoate
Introduction
Welcome to the technical support guide for Ethyl 4-amino-3-chlorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during synthetic reactions. As a substituted aromatic amine, Ethyl 4-amino-3-chlorobenzoate's solubility profile can be a critical variable for reaction success, influencing reaction kinetics, yield, and purity. This guide provides a series of troubleshooting steps and in-depth explanations in a direct question-and-answer format to help you overcome these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key physical properties of Ethyl 4-amino-3-chlorobenzoate that influence its solubility?
A1: Understanding the fundamental physicochemical properties of Ethyl 4-amino-3-chlorobenzoate is the first step in troubleshooting solubility issues. The molecule's structure, featuring an aromatic ring, an amino group, a chloro substituent, and an ethyl ester, results in moderate polarity and a crystalline solid nature at room temperature. These characteristics dictate its behavior in various solvents.
The presence of the amino group allows for hydrogen bonding, while the ethyl ester and the chlorinated benzene ring contribute to its hydrophobic character.[1] This duality means that its solubility is often limited in both highly polar (like water) and very non-polar (like hexanes) solvents. The melting point of 83-84°C indicates a stable crystal lattice, which requires sufficient energy to break apart during dissolution.[2]
Table 1: Physicochemical Properties of Ethyl 4-amino-3-chlorobenzoate
| Property | Value | Source |
| CAS Number | 82765-44-4 | [3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 199.63 g/mol | [3][4] |
| Melting Point | 83-84 °C | [2] |
| Boiling Point | 333 °C at 760 mmHg | [2] |
| Appearance | Solid | [5] |
| XLogP3 | 2.5 | [2] |
XLogP3 is a computed octanol-water partition coefficient, suggesting a preference for lipophilic environments.
Q2: I'm struggling to dissolve Ethyl 4-amino-3-chlorobenzoate in my chosen solvent at room temperature. What is the recommended approach?
A2: This is a common challenge. A systematic approach involving solvent screening, thermal energy application, and the use of co-solvents is the most effective strategy.
The principle of "like dissolves like" is your primary guide. Given the molecule's intermediate polarity, solvents of similar character are the best starting points. Avoid highly dissimilar solvents like water or alkanes unless required by the reaction chemistry.
Table 2: Qualitative Solubility Guide for Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amine group without donating their own, effectively solvating the molecule. |
| Polar Protic | Ethanol, Isopropanol, Methanol | Moderate | These solvents can both donate and accept hydrogen bonds, interacting well with the amine and ester groups.[1] However, the hydrophobic backbone may limit high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The polarity is suitable, and these solvents effectively solvate the aromatic ring. |
| Aromatic | Toluene, Xylene | Low to Moderate | While they interact with the benzene ring, their non-polar nature is less effective at solvating the polar amine and ester functional groups. |
| Non-Polar | Hexanes, Heptane | Very Low | These solvents lack the polarity needed to overcome the crystal lattice energy and solvate the polar functional groups. |
For most solids, solubility increases with temperature.[6][7] This is because the added thermal energy helps overcome the intermolecular forces holding the crystal lattice together (the enthalpy of solution is typically positive).[8]
-
Causality: Increasing the temperature provides the system with kinetic energy. Solvent molecules move more rapidly and collide with the solute with greater force, facilitating the breaking of solute-solute bonds and the formation of solute-solvent interactions.[9]
If a single solvent provides suboptimal solubility even with heating, a co-solvent system is a powerful alternative. A co-solvent is a second, miscible solvent added to the primary solvent to modify its overall polarity and improve solubilizing power.[10][11]
-
Mechanism: For Ethyl 4-amino-3-chlorobenzoate, if you are using a moderately non-polar solvent like toluene for your reaction, adding a small amount of a polar aprotic co-solvent like DMF can drastically increase solubility. The DMF will specifically help solvate the polar functional groups of the molecule, while the toluene solvates the aromatic core. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[12]
The following workflow and diagram provide a logical sequence for tackling solubility issues.
Protocol 1: Step-by-Step Solubility Screening
-
Initial Screening (Room Temp):
-
To 10 mg of Ethyl 4-amino-3-chlorobenzoate in a vial, add 0.5 mL of your chosen solvent.
-
Stir vigorously for 5 minutes.
-
Visually inspect for undissolved solid. If fully dissolved, the solubility is >20 mg/mL.
-
-
Application of Heat:
-
If the solid has not dissolved, warm the mixture gently in a water bath to 40-50°C (or approximately 20-30°C below the solvent's boiling point).
-
Stir for another 5 minutes. Observe any changes.
-
Caution: Always be aware of the solvent's boiling point and flash point.
-
-
Co-Solvent Addition:
-
If solubility is still poor, add a co-solvent (e.g., DMF, NMP) dropwise (e.g., 5% v/v) to the heated suspension.
-
Stir and observe. Continue adding small amounts of the co-solvent until the solid dissolves.
-
-
Verification:
-
Once dissolved, allow the solution to cool back to room temperature. Observe if the compound remains in solution or precipitates out. This helps identify if you have a stable solution or a supersaturated one that may crash during a reaction.
-
Caption: A decision-making workflow for improving compound solubility.
Q3: Can sonication be used to dissolve Ethyl 4-amino-3-chlorobenzoate? What are the potential pitfalls?
A3: Yes, sonication is a valuable physical method for accelerating dissolution, but it must be used with a clear understanding of its mechanism.[13]
-
Mechanism of Action: Sonication, or ultrasonication, applies high-frequency sound energy to the liquid.[14] This energy creates and collapses microscopic bubbles in a process called acoustic cavitation.[15][16] The collapse of these bubbles generates intense, localized shockwaves and microjets, which bombard the surface of the solid particles. This action breaks down agglomerates and reduces particle size, dramatically increasing the surface area available for solvation and speeding up the dissolution process.[13][15]
Protocol 2: Using Sonication for Dissolution
-
Create a suspension of the compound in the desired solvent.
-
Place the vial containing the suspension into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial for efficient energy transfer.
-
Sonicate in short bursts (e.g., 2-5 minutes) and then pause to check for dissolution.
-
Monitor the temperature of the sample, as prolonged sonication can cause heating. If temperature control is critical for your reaction, use an ice bath to cool the sample during sonication.
-
False Dissolution (Formation of a Fine Suspension): The primary risk is that intense sonication can create a colloidal suspension of very fine particles that appears to be a true solution to the naked eye.[17] This is problematic because the compound is not molecularly dissolved and will not react as expected.
-
Validation Protocol: To check for a true solution, turn off the sonicator and let the mixture stand for 10-15 minutes. If a fine solid settles, it was not fully dissolved. For a more rigorous check, centrifuge a small aliquot of the mixture. Any pellet formation indicates the presence of undissolved solid.[17]
-
-
Localized Hot Spots: The collapse of cavitation bubbles can generate localized temperatures of thousands of degrees.[17] While the bulk solution temperature may not rise significantly, these "hot spots" can potentially degrade sensitive reagents or the compound itself.
-
Mitigation: Use sonication judiciously and for the shortest time necessary. Always monitor the stability of your compound under sonicating conditions if it is known to be thermally labile.
-
Caption: Advantages and disadvantages of using sonication.
Q4: My compound dissolves completely with heat, but it precipitates out when I add my second reagent. How can I prevent this?
A4: This phenomenon, known as "crashing out," typically occurs for one of two reasons: a drop in temperature or a change in the solvent environment that reduces solubility.
-
Temperature-Induced Precipitation: If you add a room-temperature or cold reagent to a warm, saturated solution of your compound, the overall temperature of the mixture will drop. This temperature decrease reduces the solubility limit, causing the compound to precipitate.[6]
-
Solution: Gently warm the second reagent (if it is thermally stable) to a similar temperature as your dissolved compound before adding it. Alternatively, add the second reagent slowly while maintaining the temperature of the reaction mixture with a heating mantle or oil bath.
-
-
Solvent Polarity Change: Your second reagent might be dissolved in a solvent that is a poor solvent for Ethyl 4-amino-3-chlorobenzoate (an "anti-solvent").[11] When you add it, it changes the overall polarity of the reaction mixture, reducing the compound's solubility.
-
Solution: If possible, dissolve the second reagent in the same solvent (or a miscible co-solvent) as your primary reaction. If this is not feasible, add the second reagent's solution very slowly to the stirred, heated solution of your compound. This slow addition can sometimes maintain a metastable solution long enough for the reaction to proceed without large-scale precipitation. A more robust solution is to re-evaluate your primary solvent system using the co-solvent strategy (Q2) to find a mixture that can accommodate both the starting material and the incoming reagent.
-
References
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
-
ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility? Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. National Institutes of Health. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Retrieved from [Link]
-
YouTube. (2014, February 19). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Ethyl 4-amino-3-chlorobenzoate. Retrieved from [Link]
-
BYJU'S. (n.d.). Amines. Retrieved from [Link]
-
RSC Education. (n.d.). Sonochemistry - beyond synthesis. Royal Society of Chemistry. Retrieved from [Link]
-
DelveInsight. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 11). 9.4: The Effect of Temperature on Solubility. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
IGI Global. (2026, January 3). Sonication: Significance and symbolism. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
-
RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
Sources
- 1. byjus.com [byjus.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 4-aminobenzoate 0.98 Et-PABA [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 14. Sonication: Significance and symbolism [wisdomlib.org]
- 15. hielscher.com [hielscher.com]
- 16. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Incomplete Reactions with Ethyl 4-amino-3-chlorobenzoate
Welcome to the technical support center for Ethyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for incomplete reactions involving this versatile reagent. Here, we will explore the underlying chemical principles and offer practical, field-proven solutions to enhance your synthetic outcomes.
Understanding the Reactivity of Ethyl 4-amino-3-chlorobenzoate
Ethyl 4-amino-3-chlorobenzoate is a substituted aniline derivative with three key functional groups that dictate its reactivity: an amino group (-NH₂), a chloro group (-Cl), and an ethyl ester group (-COOEt).
-
Amino Group (-NH₂): This is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[1] Its basicity also allows for protonation in acidic media, which can significantly alter its reactivity.[2]
-
Chloro Group (-Cl): As a halogen, it is a deactivating, ortho-, para-directing group. Its presence can influence the nucleophilicity of the aromatic ring and provide a handle for cross-coupling reactions.
-
Ethyl Ester Group (-COOEt): This is a meta-directing, deactivating group. It is also susceptible to hydrolysis under both acidic and basic conditions.[3][4]
The interplay of these groups can sometimes lead to challenging reactions. The electron-donating amino group can enhance reactivity, but its ability to be protonated or to coordinate with metal catalysts can also inhibit reactions.[5][6]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when using Ethyl 4-amino-3-chlorobenzoate in various chemical transformations.
Issue 1: Incomplete Acylation of the Amino Group
Q: My acylation reaction with Ethyl 4-amino-3-chlorobenzoate is sluggish and gives low yields. What are the likely causes and how can I improve the conversion?
A: Incomplete acylation is a frequent problem. The primary causes often revolve around the nucleophilicity of the amino group, steric hindrance, and reaction conditions.
Causality and Solutions:
-
Reduced Nucleophilicity: The electron-withdrawing effects of the chloro and ethyl ester groups decrease the electron density on the amino group, making it less nucleophilic than aniline.
-
Steric Hindrance: The chloro group ortho to the amino group can sterically hinder the approach of the acylating agent.
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amino group (or the intermediate) but not so strong as to cause unwanted side reactions like ester hydrolysis.
Troubleshooting Workflow for Incomplete Acylation:
Caption: Troubleshooting workflow for incomplete acylation.
Experimental Protocol: Optimized Acylation of Ethyl 4-amino-3-chlorobenzoate
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-amino-3-chlorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Issue 2: Low Yield in Sandmeyer Reaction
Q: I am performing a Sandmeyer reaction to replace the amino group of Ethyl 4-amino-3-chlorobenzoate, but the yield of the desired product is consistently low. What factors could be contributing to this?
A: The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring.[8] However, its success is highly dependent on the careful control of reaction parameters, especially during the initial diazotization step.
Causality and Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is the critical first step. Low temperatures (0-5 °C) are essential to prevent the premature decomposition of the unstable diazonium salt.
-
Side Reactions: The electron-donating nature of the substituents can sometimes favor side reactions.[9]
-
Catalyst Activity: The copper(I) catalyst must be active. Using freshly prepared Cu(I) salts is often recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C | Prevents decomposition of the diazonium salt. |
| Acid | Excess strong acid (e.g., HCl, H₂SO₄) | Ensures complete protonation of the amino group. |
| NaNO₂ | Slow, dropwise addition of a concentrated solution | Prevents localized overheating and side reactions. |
| Catalyst | Freshly prepared Cu(I) halide | Ensures high catalytic activity.[10] |
Experimental Protocol: High-Yield Sandmeyer Bromination
-
Diazotization: In a beaker, suspend Ethyl 4-amino-3-chlorobenzoate (1.0 eq) in a mixture of concentrated HBr and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (1.2 eq) in concentrated HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography.
Issue 3: Unwanted Ester Hydrolysis
Q: During my reaction, which is performed under basic/acidic conditions, I am observing significant hydrolysis of the ethyl ester. How can I prevent this?
A: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of strong acids or bases and water.[11][12]
Causality and Solutions:
-
Basic Hydrolysis (Saponification): This is an irreversible process where a base, such as NaOH or KOH, attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol.[12]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where an acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3][13]
Strategies to Minimize Ester Hydrolysis:
| Condition | Mitigation Strategy | Rationale |
| Basic | Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU). | These bases are less likely to attack the ester group. |
| Use anhydrous conditions. | Water is a reactant in the hydrolysis reaction. | |
| Acidic | Use a non-aqueous acid source (e.g., HCl in dioxane). | Minimizes the concentration of water. |
| Keep reaction times as short as possible. | Reduces the exposure of the ester to hydrolytic conditions. |
Issue 4: Difficulty in Suzuki Cross-Coupling Reactions
Q: I am attempting a Suzuki cross-coupling reaction with the chloro group of an Ethyl 4-amino-3-chlorobenzoate derivative, but I am getting low to no yield of the coupled product. What are the key parameters to optimize?
A: Suzuki cross-coupling reactions involving halogenated anilines can be challenging due to the electronic properties of the substrate.[5]
Causality and Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate with the palladium catalyst, leading to its deactivation.[5]
-
Poor Oxidative Addition: The electron-donating amino group can decrease the reactivity of the carbon-halogen bond towards oxidative addition, a key step in the catalytic cycle.
-
Incompatible Base: The choice of base is crucial for the transmetalation step and can significantly impact the reaction outcome.
Troubleshooting Decision Tree for Suzuki Coupling:
Caption: Decision tree for optimizing Suzuki coupling reactions.
Analytical Monitoring of Reactions
Effective reaction monitoring is crucial for troubleshooting and optimization.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of products.[7] A co-spot of the starting material and the reaction mixture is highly recommended for accurate comparison.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of conversion and the detection of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ NMR) or by taking aliquots. It provides structural information about the products and intermediates.[2]
References
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]
-
Homework.Study.com. (n.d.). Esters are known to undergo hydrolysis under acidic conditions to form carboxylic acids and alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]
-
Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Quora. (2017). Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. [Link]
-
Chemsrc. (2025). Ethyl 4-amino-3-chlorobenzoate. [Link]
-
NIH. (n.d.). Ethyl 4-amino-3-methylbenzoate. [Link]
-
Pharmaffiliates. (n.d.). Ethyl 4-amino-2-chlorobenzoate. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]
-
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. homework.study.com [homework.study.com]
Technical Support Center: Managing Temperature Control in the Synthesis of Ethyl 4-amino-3-chlorobenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-3-chlorobenzoate. Precise temperature management is not merely a procedural step but the cornerstone of achieving high yield, purity, and reproducibility in this process. This document provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Ethyl 4-amino-3-chlorobenzoate, and how does temperature influence them?
A1: The most common and reliable method is the acid-catalyzed esterification of 4-amino-3-chlorobenzoic acid with ethanol. There are two principal variations of this approach:
-
Fischer-Speier Esterification: This classic method uses a strong protic acid, typically concentrated sulfuric acid (H₂SO₄), as a catalyst.[1] The reaction is an equilibrium, driven to completion by using an excess of ethanol which also serves as the solvent.[1] Temperature is critical at two stages: the initial catalyst addition, which is highly exothermic and requires cooling, and the subsequent reflux period, which requires sustained heating to drive the reaction forward.[1][2]
-
Thionyl Chloride (SOCl₂) Method: In this approach, thionyl chloride reacts with ethanol in situ to form the catalytic species. This method is often faster and can lead to higher yields.[3] It demands stringent low-temperature control (e.g., -15°C to -10°C) during the addition of SOCl₂ to prevent runaway reactions and byproduct formation.[3] This is followed by a controlled heating phase to reflux.[3][4]
Q2: Why is the initial cooling phase so critical, especially with thionyl chloride?
A2: The initial cooling phase is a critical safety and purity control point. The reaction between the acid catalyst (H₂SO₄ or SOCl₂) and the alcohol solvent (ethanol) is intensely exothermic.
-
With sulfuric acid , uncontrolled addition can cause localized boiling, leading to solvent loss and potential degradation of the temperature-sensitive amino-benzoate structure.[1]
-
With thionyl chloride , the exothermic reaction is even more vigorous. Failure to maintain temperatures below -10°C can lead to the formation of undesired byproducts and poses a significant safety risk from the rapid evolution of HCl and SO₂ gases.[3] Precise low-temperature control ensures a controlled reaction rate and maximizes the formation of the desired ester.
Q3: What is the mechanistic role of the acid catalyst in this esterification?
A3: The acid catalyst plays a crucial dual role. First, it protonates the carbonyl oxygen of the carboxylic acid (4-amino-3-chlorobenzoic acid).[5] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[5] Secondly, in the case of sulfuric acid, it acts as a dehydrating agent, sequestering the water molecule formed during the reaction. This shifts the reaction equilibrium towards the product side, thereby increasing the final yield of the ester.[2]
Q4: How can I effectively monitor the reaction's progress?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[6] You will need to develop a suitable solvent system (e.g., n-Hexane:Ethyl Acetate mixtures). A successful reaction is indicated by the consumption of the starting material (4-amino-3-chlorobenzoic acid), which is more polar and will have a lower Rf value, and the appearance of the product spot (Ethyl 4-amino-3-chlorobenzoate), which is less polar and will have a higher Rf value.
Section 2: Troubleshooting Guide: Temperature-Related Issues
Unforeseen challenges are common in synthesis. This guide addresses specific problems rooted in temperature mismanagement.
Problem: My reaction yield is significantly lower than expected.
| Potential Cause | Scientific Explanation & Solution |
| Inadequate Reflux Temperature or Time | The esterification reaction has a significant activation energy. If the reflux temperature is too low (e.g., below 70-75°C) or the duration is too short, the reaction will not proceed to completion. Solution: Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux (typically 72-78°C for ethanol).[4] Extend the reflux time, monitoring progress via TLC every 1-2 hours until the starting material is consumed.[6] |
| Catalyst Degradation During Addition | An uncontrolled temperature spike during the initial exothermic addition of the catalyst can lead to localized charring and degradation of the starting material. Solution: Pre-cool the ethanol and 4-amino-3-chlorobenzoic acid slurry in an ice-salt or dry ice-acetone bath, especially for the SOCl₂ method.[3] Add the catalyst dropwise with vigorous stirring, ensuring the internal temperature does not exceed the recommended limit (e.g., -10°C for SOCl₂ addition).[3] |
| Equilibrium Not Sufficiently Shifted (Fischer-Speier) | Fischer-Speier esterification is an equilibrium-controlled process.[1] If water is not effectively removed or an insufficient excess of ethanol is used, the reverse reaction (hydrolysis) will limit the yield. Solution: Use anhydrous ethanol and a significant excess (10-20 equivalents). Ensure the apparatus is dry. While more complex, removal of water via a Dean-Stark trap can also be employed. |
Problem: The final product is discolored (e.g., brown or yellow) and impure.
| Potential Cause | Scientific Explanation & Solution |
| Thermal Degradation | Aromatic amines are susceptible to oxidation and degradation at high temperatures, especially in the presence of strong acids. A "runaway" exotherm during catalyst addition is a primary cause of discoloration. Solution: Strict adherence to the initial cooling protocol is paramount.[3] Do not rush the dropwise addition of the catalyst. If an unexpected temperature rise occurs, immediate cooling with the pre-prepared bath is necessary. |
| Incomplete Neutralization/Washing | Residual acid catalyst in the final product can cause degradation over time and will appear as an impurity. Solution: After filtering the crude product, wash it thoroughly with distilled water to remove any water-soluble impurities. Follow this with a wash using a mild base, such as 10% sodium carbonate (Na₂CO₃) solution, to neutralize and remove any remaining acid.[3][4] Finally, perform a recrystallization from a suitable solvent system like ethanol/water to obtain pure, colorless crystals.[3] |
Section 3: Detailed Experimental Protocols
These protocols are designed for execution by trained professionals in a controlled laboratory setting.
Protocol A: Synthesis via Thionyl Chloride
This method is adapted from a procedure described for the synthesis of related derivatives.[3]
| Parameter | Value/Instruction |
| Starting Material | 4-amino-3-chlorobenzoic acid (1.0 eq) |
| Reagent | Thionyl chloride (SOCl₂) (1.2 eq) |
| Solvent | Absolute Ethanol (approx. 10 mL per gram of starting material) |
| Step 1: Initial Cooling | Suspend 4-amino-3-chlorobenzoic acid in ethanol in a round-bottom flask. Cool the slurry to -15°C using a dry ice/acetone bath. |
| Step 2: Catalyst Addition | Add thionyl chloride dropwise via a pressure-equalizing dropping funnel. CRITICAL: Maintain the internal reaction temperature below -10°C throughout the addition. |
| Step 3: Stirring & Warming | After addition is complete, stir the mixture at approximately 40°C for 30 minutes. |
| Step 4: Reflux | Heat the reaction mixture to reflux (approx. 75-80°C) for 3 hours . |
| Step 5: Workup | Cool the mixture to room temperature. Filter the resulting precipitate. Wash the solid first with distilled water, then with 10% Na₂CO₃ solution, and finally with water again until the washings are neutral. |
| Step 6: Purification | Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 4-amino-3-chlorobenzoate. |
Protocol B: Fischer-Speier Esterification
This protocol is based on the principles of Fischer-Speier esterification.[1]
| Parameter | Value/Instruction |
| Starting Material | 4-amino-3-chlorobenzoic acid (1.0 eq) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq) |
| Solvent/Reagent | Anhydrous Ethanol (10-20 eq) |
| Step 1: Initial Setup | Dissolve 4-amino-3-chlorobenzoic acid in excess anhydrous ethanol in a round-bottom flask with stirring. |
| Step 2: Catalyst Addition | Cool the mixture in an ice-water bath. Slowly and carefully add concentrated sulfuric acid dropwise. An increase in temperature may be observed. |
| Step 3: Reflux | Once the catalyst is added, heat the mixture to a steady reflux (approx. 75-80°C) for 4-6 hours , or until TLC indicates completion. |
| Step 4: Cooling & Quenching | Allow the mixture to cool to room temperature. Slowly pour the reaction mixture over crushed ice. |
| Step 5: Neutralization | Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. The product should precipitate. |
| Step 6: Isolation & Purification | Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from an ethanol/water mixture if necessary. |
Section 4: Visualization of Workflows and Logic
Caption: General experimental workflow highlighting critical temperature control points.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
Purification strategies for removing starting material from Ethyl 4-amino-3-chlorobenzoate
Welcome to the technical support center for the purification of Ethyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this compound. Our focus is on providing robust, validated methods to effectively remove unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I might need to remove from my crude Ethyl 4-amino-3-chlorobenzoate?
The required purification strategy depends heavily on the synthetic route used. The three most common routes leave distinct starting materials that must be addressed:
-
Chlorination of Ethyl 4-aminobenzoate: The primary contaminant will be the unreacted starting material, Ethyl 4-aminobenzoate (also known as Benzocaine).[1][2]
-
Esterification of 4-amino-3-chlorobenzoic acid: The key impurity to remove is the starting carboxylic acid, 4-amino-3-chlorobenzoic acid .[3]
-
Reduction of Ethyl 3-chloro-4-nitrobenzoate: The main starting material to eliminate is Ethyl 3-chloro-4-nitrobenzoate .
Q2: How can I quickly assess the purity of my crude product and identify the main contaminant?
Thin-Layer Chromatography (TLC) is the most effective initial step.
-
Protocol: Dissolve small amounts of your crude product, the relevant starting material, and the pure product (if available) in a suitable solvent (e.g., Ethyl Acetate). Spot them side-by-side on a silica gel TLC plate.
-
Eluent System: A mobile phase of 7:3 Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
-
Interpretation: Comparing the Rf values will quickly indicate if the starting material is present in your crude mixture. The product, Ethyl 4-amino-3-chlorobenzoate, is generally more polar than the nitro-precursor but less polar than the carboxylic acid precursor. Its polarity is very similar to Ethyl 4-aminobenzoate, which can make chromatographic separation challenging.
Q3: What is the most robust first-line purification strategy to try?
For removing acidic or basic impurities, an acid-base extraction is an exceptionally powerful and scalable first step.[4][5]
-
If your starting material was 4-amino-3-chlorobenzoic acid , a wash with a mild aqueous base (like sodium bicarbonate solution) will deprotonate the acidic starting material, pulling it into the aqueous layer while leaving your desired ester in the organic phase.
-
If your starting material was a more basic amine or you need to remove other basic impurities, a wash with dilute aqueous acid (e.g., 1M HCl) can be effective, though this will also protonate your product. This is useful for separating it from neutral impurities. See the detailed protocol below for a full workflow.
Q4: My product has a very similar polarity to the starting material (e.g., Ethyl 4-aminobenzoate). How do I separate them?
This is a common challenge.
-
Column Chromatography: While difficult, it is possible. Using a less polar solvent system and potentially a modified stationary phase can achieve separation. For basic amines, issues like peak tailing on standard silica gel are common.[6][7] Consider using an amine-functionalized silica column or adding a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the mobile phase to improve peak shape.[6]
-
Recrystallization: This is often the preferred method. The key is to find a solvent system where the solubility of the product and the impurity are sufficiently different. A solvent screen is necessary (see Troubleshooting Guide).
Purification Strategy Decision Workflow
This diagram outlines a logical flow for selecting the appropriate purification method based on the starting material contaminant.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides
| Problem | Probable Cause & Explanation | Recommended Solution |
| Contamination with 4-amino-3-chlorobenzoic acid | The starting acid is insoluble in most organic solvents but soluble in aqueous base due to the deprotonation of its carboxylic acid group (pKa ~4-5). | Perform a basic wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acid will be extracted into the aqueous layer as its sodium salt. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. |
| Contamination with Ethyl 4-aminobenzoate | Both the product and this starting material are esters with a basic aniline group, giving them very similar polarity and solubility profiles, making separation difficult. | Fractional Recrystallization. This is often the most effective method. A meticulous solvent screen is required. Start with solvents like ethanol, isopropanol, or toluene. If a single solvent doesn't work, try a binary system like Ethanol/Water or Toluene/Heptane. Dissolve the crude solid in the minimum amount of hot solvent, then cool slowly. The less soluble compound (ideally your product) should crystallize out first, leaving the more soluble impurity in the mother liquor. |
| Contamination with Ethyl 3-chloro-4-nitrobenzoate | The nitro-ester is neutral and significantly less polar than the amino-ester product. This large difference in polarity makes it amenable to standard purification techniques. | Column Chromatography. This is highly effective. Use a silica gel column with a gradient elution, starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The less polar nitro compound will elute first, followed by your product. Recrystallization from a solvent like ethanol can also be effective. |
| Product is an oil and will not solidify. | This often indicates the presence of significant impurities (especially residual solvent or a mixture of starting material and product) that are depressing the melting point. | 1. Ensure all solvent is removed: Use a high vacuum line for an extended period. 2. Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or pentane). Stir or sonicate the mixture. This can often wash away soluble impurities and induce crystallization of the product. 3. Re-purify: If oiling persists, the impurity level is likely high. Re-subject the material to the appropriate purification method (extraction, chromatography) based on the likely contaminant. |
Physicochemical Data for Purification Design
The design of a robust purification protocol is grounded in the differing physical properties of the product and its potential contaminants.
| Compound | Structure | MW ( g/mol ) | MP (°C) | Solubility | Basicity/Acidity |
| Ethyl 4-amino-3-chlorobenzoate (Product) | ClC₁=CC(N)=C(C=C1)C(=O)OCC | 199.63[8] | ~75-78°C (varies) | Soluble in ethanol, ethyl acetate, chloroform.[2] | Basic (aniline) |
| Ethyl 4-aminobenzoate (Starting Material) | C1=CC(N)=CC=C1C(=O)OCC | 165.19[2] | 88-90°C | Soluble in ethanol, ether, chloroform; sparingly soluble in water.[2] | Basic (aniline, pKa ~2.5)[2] |
| 4-amino-3-chlorobenzoic acid (Starting Material) | C1=C(C(=C(C=C1)N)Cl)C(=O)O | 171.58[3] | ~218-220°C | Soluble in alcohol, ether; very slightly soluble in water. | Amphoteric (Basic aniline, Acidic carboxyl) |
| 4-Chlorobenzoic acid (Potential Impurity) | c1cc(ccc1C(=O)O)Cl | 156.56[9] | ~243°C[9] | Freely soluble in alcohol, ether; very low water solubility.[9] | Acidic |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to separate the basic product from neutral impurities and acidic starting materials like 4-amino-3-chlorobenzoic acid.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash (Optional - for neutral impurities): Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic amine product will move to the aqueous layer as its hydrochloride salt. The neutral impurities (like a nitro-ester) will remain in the organic layer. Separate the layers.
-
Base Wash (for acidic impurities): If the starting material was acidic (e.g., 4-amino-3-chlorobenzoic acid), wash the initial organic solution with saturated NaHCO₃ solution. The acidic impurity will be extracted into the aqueous phase. Separate the layers and proceed with the organic phase.
-
Isolation of Product:
-
If you performed the acid wash (Step 2), take the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10). The free amine product will precipitate.
-
Extract the now-basic aqueous solution with fresh ethyl acetate (3x).
-
-
Final Workup: Combine the organic extracts containing the purified product. Wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified solid.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility at high temperature and low solubility at low temperature. Ethanol, isopropanol, and toluene are good starting points. For solvent pairs, use a "solvent" (e.g., ethanol) in which the compound is soluble and an "anti-solvent" (e.g., water or heptane) in which it is insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a hot plate and stir bar.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- U.S.
-
Al-Jaber, H. I. et al. (2018). "Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate," Oriental Journal of Chemistry. [Link]
-
Gassman, P. G., & van Bergen, T. J. "Ethyl 4-amino-3-methylbenzoate," Organic Syntheses Procedure. [Link]
-
"Ethyl 4-aminobenzoate," ChemBK. [Link]
-
Banik, B. K. et al. "ethyl 4-aminobenzoate," Organic Syntheses Procedure. [Link]
-
"4-Chlorobenzoic Acid," PubChem, National Center for Biotechnology Information. [Link]
-
"Ethyl 4-amino-2-chlorobenzoate," Pharmaffiliates. [Link]
-
"Ethyl 4-amino-3-chlorobenzoate," PubChem, National Center for Biotechnology Information. [Link]
-
"How do I purify ionizable organic amine compounds using flash column chromatography?" Teledyne ISCO. (2023). [Link]
- Chinese Patent CN105936625A, "Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
-
"Analytical Methods," RSC Publishing. [Link]
- U.S.
-
"How to purify Amine?," YouTube. (2022). [Link]
-
"Purification of primary amines using Schiff base immobilization," Chemistry Stack Exchange. (2020). [Link]
-
"Separation, purification and identification of the components of a mixture," The Royal Society of Chemistry. [Link]
-
"Methyl carbamate purification by extraction and recrystallization," ResearchGate. [Link]
-
"Is there an easy way to purify organic amines?," Biotage. (2023). [Link]
-
Bhanger, M. I. et al. (2011). "GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients," ResearchGate. [Link]
-
"Ethyl 4-amino-3-chlorobenzoate," Chemsrc. [Link]
-
Lv, Y. et al. (2020). "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry," PMC, NIH. [Link]
-
"III Analytical Methods," Ministry of the Environment, Government of Japan. [Link]
-
"Ethyl 4-amino-3-chlorobenzoate," Oakwood Chemical. [Link]
-
"3-Amino-4-chlorobenzoic acid," PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of Ethyl 4-amino-3-chlorobenzoate
Welcome to the technical support center for the purification of Ethyl 4-amino-3-chlorobenzoate. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are looking to optimize the recrystallization of this compound. Here, we will address common challenges and provide systematic, evidence-based solutions to achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the selection of an appropriate solvent system for Ethyl 4-amino-3-chlorobenzoate.
Q1: What are the ideal properties of a recrystallization solvent for Ethyl 4-amino-3-chlorobenzoate?
An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C)[1][2]. This differential solubility is the cornerstone of obtaining a high recovery of purified crystals upon cooling[1]. Other critical properties include:
-
Inertness: The solvent must not react with Ethyl 4-amino-3-chlorobenzoate.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after filtration)[1].
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration[3].
-
Safety: Solvents with lower toxicity and flammability are always preferred.
Q2: How does the molecular structure of Ethyl 4-amino-3-chlorobenzoate influence solvent choice?
The structure of Ethyl 4-amino-3-chlorobenzoate (C₉H₁₀ClNO₂) features several functional groups that dictate its polarity and solubility:
-
Aromatic Ring: A nonpolar feature.
-
Ester Group (-COOEt): A polar group capable of acting as a hydrogen bond acceptor.
-
Amino Group (-NH₂): A polar group that can both donate and accept hydrogen bonds.
-
Chlorine Atom (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity.
The presence of both polar (amino, ester) and nonpolar (aromatic ring) regions suggests that solvents of intermediate polarity, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate), are excellent starting points. The principle of "like dissolves like" is a useful guide; solvents that share similar functional groups or polarity with the solute are likely to be effective[4][5].
Q3: What are some good starting solvents to screen for this compound?
Based on the molecule's structure, a logical screening would start with solvents of intermediate polarity and expand to less polar and more polar options. A good initial set includes:
-
Alcohols: Ethanol, Isopropanol (IPA), Methanol. These can engage in hydrogen bonding with the amino group.
-
Esters: Ethyl Acetate. The ester functionality mirrors that of the target compound.
-
Ketones: Acetone.
-
Aromatic Hydrocarbons: Toluene. This may have good solubility for the aromatic ring, especially when hot.
-
Alkanes: Heptane or Hexane. These are typically used as anti-solvents.
-
Water: Due to the polar functional groups, there might be some solubility in hot water, but it's more likely to be used as an anti-solvent in a mixed system with a miscible organic solvent like ethanol or acetone[4][6].
Q4: Should I use a single-solvent or a mixed-solvent system?
The choice depends on the results of your solvent screening.
-
A single-solvent system is ideal if you can find a solvent that provides high solubility when hot and low solubility when cold[7]. This is the most straightforward method.
-
A mixed-solvent system (also called a solvent-anti-solvent system) is employed when no single solvent meets these criteria[1][3]. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then reheated to clarify and allowed to cool slowly[3]. Common pairs include ethanol/water, ethyl acetate/heptane, and toluene/heptane[1][6].
Troubleshooting Guide
This section provides solutions to specific problems encountered during the recrystallization process in a question-and-answer format.
Problem: The compound will not dissolve, even in a large volume of boiling solvent.
-
Q: I've added a significant amount of hot solvent, but my Ethyl 4-amino-3-chlorobenzoate remains a solid. What's wrong?
-
A: The solvent you have selected is likely too nonpolar or otherwise incompatible. The solvent lacks sufficient solvating power to overcome the crystal lattice energy of the compound.
-
Solution:
-
Switch to a More Polar Solvent: If you are using a nonpolar solvent like heptane or toluene, switch to a more polar option like isopropanol, ethanol, or ethyl acetate.
-
Consider a Mixed-Solvent System: If the compound is partially soluble, you may be able to use your current solvent as the "anti-solvent" and add a small amount of a more powerful, miscible "good" solvent to achieve dissolution at high temperatures.
-
-
Problem: The compound dissolves readily in the solvent at room temperature.
-
Q: My compound dissolves completely as soon as I add the solvent, without any heating. What should I do?
-
A: The solvent is too effective a solvent at all temperatures. This will result in poor or no recovery of your compound upon cooling because the solution will not become supersaturated.
-
Solution:
-
Switch to a Less Polar Solvent: If you are using a highly polar solvent like methanol, try a less polar one such as ethyl acetate or toluene.
-
Employ a Mixed-Solvent System: Use the current solvent as the "good" solvent. Dissolve the compound in a minimal amount of it at room temperature, and then slowly add a miscible anti-solvent (like heptane or water) until turbidity is observed. Heat the mixture until it becomes clear, and then allow it to cool slowly.
-
-
Problem: An oil has formed instead of crystals ("oiling out").
-
Q: Upon cooling, my compound separated as an oily liquid instead of solid crystals. How can I fix this?
-
A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. The compound effectively "melts" in the solvent instead of crystallizing. This can also be caused by the solution cooling too rapidly or the presence of impurities that depress the melting point.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a larger volume of the hot solvent to lower the saturation temperature of the solution. Allow it to cool much more slowly.
-
Lower the Boiling Point of the Solvent System: Switch to a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, increase the proportion of the lower-boiling solvent.
-
Promote Slow Cooling: Insulate the flask to ensure the solution cools gradually, giving molecules time to orient themselves into a crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[8].
-
-
Problem: No crystals form, even after extended cooling.
-
Q: The solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared.
-
A: The solution is not supersaturated. This can happen for several reasons: too much solvent was used, the wrong solvent was chosen, or the concentration of the compound is simply too low.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound to the solution. This provides a template for crystal growth.
-
Reduce Solvent Volume: If the solution is clear, you have likely used too much solvent[8]. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.
-
Add an Anti-Solvent: If you suspect the compound is still too soluble even when cold, you can carefully add a miscible anti-solvent dropwise until the solution turns cloudy, then add a drop or two of the original solvent to redissolve before cooling again.
-
-
Problem: The final crystal yield is very low.
-
Q: I recovered very little product after filtration. Where did my compound go?
-
A: A low yield can result from several factors. The most common are using too much solvent (leaving a significant amount of product in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm or too voluminous.
-
Solution:
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the compound[5].
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid appears, your compound has high solubility in the cold solvent. In this case, you may need to concentrate the mother liquor to recover a second crop of crystals or reconsider your choice of solvent.
-
Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product[5][7].
-
Prevent Premature Crystallization: If performing a hot gravity filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
-
Problem: The crystals are colored or appear impure.
-
Q: The final crystals have a distinct color, but the pure compound should be white. How do I remove the color?
-
A: The color is due to highly conjugated impurities that are soluble in the recrystallization solvent.
-
Solution:
-
Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Perform Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. The resulting filtrate should be colorless.
-
Proceed with Cooling: Allow the now-decolorized solution to cool slowly to form pure, colorless crystals. Be aware that using too much charcoal can adsorb your product and reduce the yield.
-
-
Data Presentation & Protocols
Solvent Property Summary
For successful recrystallization, understanding the physical properties of potential solvents is crucial. The following table summarizes key data for common laboratory solvents suitable for screening.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Dielectric Constant (ε) | Notes & Safety |
| Heptane | 98.4 | 0.1 | 1.92 | Flammable, skin irritant. Good anti-solvent.[9][10] |
| Toluene | 110.6 | 2.4 | 2.38 | Flammable, toxic. Good for dissolving aromatic compounds.[9][10] |
| Ethyl Acetate | 77.1 | 4.4 | 6.02 | Flammable, eye irritant. Good general-purpose solvent for esters.[9][11] |
| Acetone | 56.2 | 5.1 | 20.7 | Highly flammable. Very versatile polar aprotic solvent.[9][11] |
| Isopropanol (IPA) | 82.3 | 3.9 | 19.92 | Flammable. Less volatile than ethanol.[9][12] |
| Ethanol | 78.3 | 4.3 (Implied) | 24.55 | Flammable. Excellent choice for polar compounds, often used with water.[9] |
| Methanol | 64.7 | 5.1 | 32.70 | Flammable, toxic. Highly polar, may be too strong a solvent.[9][11] |
| Water | 100.0 | 10.2 | 80.1 | Non-flammable, non-toxic. Excellent anti-solvent for organic compounds.[9][12] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable single solvent or a promising mixed-solvent pair.
Methodology:
-
Place approximately 20-30 mg of crude Ethyl 4-amino-3-chlorobenzoate into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a warm water or sand bath. Observe if the compound dissolves.
-
If the compound dissolves when hot, place the test tube in an ice bath to cool. Observe the quantity and quality of crystal formation.
-
Ideal Single Solvent: Insoluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.
-
Potential Mixed-Solvent Pair: If the compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), this pair is a good candidate for Protocol 3.
Protocol 2: Standard Single-Solvent Recrystallization
Objective: To purify the compound using a pre-determined ideal single solvent.
Methodology:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a boiling chip and the chosen solvent in small portions. Heat the flask on a hot plate until the solvent is gently boiling.
-
Continue adding the minimum amount of boiling solvent until the solid just dissolves completely[7].
-
If the solution contains insoluble impurities or required charcoal decolorization, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point analysis).
Protocol 3: Mixed-Solvent Recrystallization
Objective: To purify the compound when no suitable single solvent is available.
Methodology:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble) in an Erlenmeyer flask.
-
While keeping the solution hot, add the "anti-solvent" (the one in which it is poorly soluble) dropwise until a persistent cloudiness appears.
-
Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent (or a mixture rich in the anti-solvent), and dry.
Visualizations
Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a recrystallization solvent system.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. mt.com [mt.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. reddit.com [reddit.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 12. Polarity Index [macro.lsu.edu]
Technical Support Center: Minimizing Racemization in Chiral Derivatives of Ethyl 4-amino-3-chlorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of maintaining stereochemical integrity in reactions involving chiral derivatives of Ethyl 4-amino-3-chlorobenzoate. Preserving the chirality of these valuable building blocks is paramount for ensuring the desired biological activity and safety profile of pharmaceutical candidates.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern with chiral derivatives of Ethyl 4-amino-3-chlorobenzoate?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For chiral derivatives of Ethyl 4-amino-3-chlorobenzoate, the stereocenter is typically introduced via modification of the amino group or through reactions at other positions that create a new chiral center. The loss of stereochemical purity at this center can lead to a final product with diminished or altered pharmacological activity, and potentially different toxicological properties, which is a significant issue in drug development.[2]
Q2: What are the primary chemical mechanisms that lead to racemization in these reactions?
A2: Racemization typically occurs through the formation of a planar, achiral intermediate.[3][4] The most common pathways relevant to derivatives of this scaffold include:
-
Imine-Enamine Tautomerism: If the chiral center is alpha to the amino group, base-catalyzed deprotonation can lead to the formation of a planar imine or enamine intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical information.[3]
-
Oxazolone (Azlactone) Formation: In peptide coupling reactions where a chiral N-acyl derivative of the amino ester is used, the activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The proton on the chiral alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to an achiral intermediate that can react with a nucleophile from either side.[5]
-
Direct Enolization/Carbanion Formation: If the chiral center is alpha to a carbonyl group (like the ester), a base can directly abstract the alpha-proton to form a planar enolate or carbanion.[6][7] This is particularly relevant if further derivatization of the molecule introduces such a feature.
Q3: My chiral amine derivative is racemizing during a standard amide coupling reaction. What are the most likely causes?
A3: This is a classic problem in peptide synthesis and amide bond formation. The most probable culprits are:
-
The choice of base: Strong, non-hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can aggressively promote proton abstraction, leading to racemization.[8][9]
-
The coupling reagent: Certain coupling reagents, especially carbodiimides like DCC or EDC used without racemization-suppressing additives, are notorious for promoting oxazolone formation.[5][10]
-
Elevated temperature: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for racemization.[3]
-
Prolonged reaction time: The longer your chiral compound is exposed to basic conditions and activated intermediates, the higher the probability of racemization.[3]
Troubleshooting Guides
This section provides structured guidance for specific experimental challenges.
Problem 1: Significant loss of enantiomeric excess (>5%) after amide coupling with a carboxylic acid.
This is a common issue when coupling a chiral amine, such as a derivative of Ethyl 4-amino-3-chlorobenzoate where a chiral side chain has been installed on the amine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high racemization levels.[5]
Detailed Corrective Actions
| Potential Cause | Recommended Action & Rationale |
| Inappropriate Coupling Reagent | Action: If using a carbodiimide (e.g., EDC, DIC), always include an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure. These additives form active esters that are more stable and less prone to cyclizing into racemization-prone oxazolones compared to the O-acylisourea intermediate.[5][10] If racemization persists, switch to an onium salt-based reagent like HATU or COMU, which are generally more effective at suppressing racemization.[11] |
| Base Strength and Steric Hindrance | Action: Replace strong bases like DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice due to its lower basicity.[8] 2,4,6-Collidine is even less basic and more hindered, further reducing its ability to abstract the sensitive α-proton.[8] Crucially, use the minimum stoichiometric amount of base required. |
| Reaction Temperature | Action: Perform the coupling reaction at a lower temperature. Start the activation and coupling at 0 °C. While this may slow the reaction rate, it disproportionately reduces the rate of racemization.[3] Monitor the reaction closely to avoid unnecessarily long reaction times. |
| Solvent Effects | Action: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[3] While polar aprotic solvents like DMF are excellent for solubility, consider using a less polar co-solvent like Dichloromethane (DCM) if your starting materials are sufficiently soluble. In some cases, alcoholic solvents can increase racemization rates by acting as hydrogen donors.[12] |
Problem 2: Racemization observed during modification of the ester group or reactions at the aromatic ring.
Reactions involving the ester (e.g., hydrolysis followed by re-esterification or amidation) or the aromatic ring itself (e.g., nucleophilic aromatic substitution) can create conditions conducive to racemization if a chiral center is adjacent to the ring.
Key Considerations
-
Protecting Groups: Before undertaking reactions that require harsh basic or acidic conditions, consider if the chiral center can be temporarily protected. For instance, if the chirality is on an N-alkyl group, the amine could be protected with a group like Boc or Fmoc to prevent imine formation.[13]
-
Reaction Mechanism: Be mindful of the reaction mechanism. For example, a nucleophilic aromatic substitution (SNAr) reaction on the chlorobenzoate ring proceeds through a negatively charged Meisenheimer complex.[14][15] If a chiral center with an acidic proton is part of the structure, strong basic conditions used to promote the SNAr could also cause epimerization.
-
Temperature Control: As with coupling reactions, maintaining the lowest possible temperature for the reaction to proceed at a reasonable rate is a universal strategy to minimize racemization.[16]
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling of a Chiral Amine
This protocol is designed for coupling a chiral amine derivative of Ethyl 4-amino-3-chlorobenzoate with a carboxylic acid, prioritizing the preservation of stereochemical integrity.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF (or a DCM/DMF mixture) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add 2,4,6-Collidine (1.1 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 10-15 minutes to allow for pre-activation.
-
-
Coupling:
-
In a separate flask, dissolve the chiral amine derivative (1.05 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C, gradually warming to room temperature over 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Chiral Analysis:
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the final product using Chiral HPLC.
-
Protocol 2: Quantification of Enantiomeric Excess (%ee) by Chiral HPLC
Accurate quantification of racemization is essential for optimizing your reaction conditions.[17]
-
Sample Preparation:
-
Prepare a standard solution of the racemic product to establish the retention times of both enantiomers.
-
Dissolve a small, accurately weighed amount of your purified reaction product in the mobile phase to create a sample solution of known concentration.
-
-
Chromatographic Conditions:
-
Column: Select a Chiral Stationary Phase (CSP) column known to be effective for amines or amides. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.[18][19]
-
Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (like diethylamine) to improve peak shape. Optimize the ratio to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
-
Data Analysis:
-
Inject the racemic standard to identify the peaks corresponding to each enantiomer.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: %ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100
-
Data Visualization: Chiral HPLC Chromatogram
Caption: Example Chiral HPLC trace showing separation of two enantiomers.
References
-
Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Anisimov, A., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Retrieved from [Link]
-
Li, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]
-
Wang, X., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
Omizzolo, M. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. PolyPeptide Group. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]
-
Le-Masurier, S. (2022). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Retrieved from [Link]
-
Guo, J., et al. (2006). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. Analytical Chemistry. ACS Publications. Retrieved from [Link]
-
Varga, E., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Retrieved from [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. Retrieved from [Link]
-
Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Biogeochemistry. Retrieved from [Link]
-
Di Tria, G. (2018). Chemically fuelled deracemization of amino acids. Radboud University. Retrieved from [Link]
-
Kitaguchi, H., et al. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Smith, D. A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Racemization In Organic Chemistry?. YouTube. Retrieved from [Link]
-
Del-Piccolo, J., et al. (2024). Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. RSC Mechanochemistry. RSC Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 19.11: Racemization. LibreTexts. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Oakwood Chemical. Retrieved from [Link]
-
Baraldi, P. G., et al. (2007). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Bayati, R. I. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Al-Bayati, R. I. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. study.com [study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creation.com [creation.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Addressing issues with inconsistent melting points of synthesized Ethyl 4-amino-3-chlorobenzoate
Welcome to the technical support guide for Ethyl 4-amino-3-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the physical characterization of this synthesized compound. Inconsistent melting points are a common yet solvable issue, often indicating underlying problems with purity, crystalline form, or analytical technique. This guide provides in-depth, cause-and-effect-based troubleshooting to help you achieve consistent and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure Ethyl 4-amino-3-chlorobenzoate?
The literature value for the melting point of pure Ethyl 4-amino-3-chlorobenzoate is typically in the range of 83-84°C [1]. A sharp melting point within this range is a strong indicator of high purity.
Q2: My synthesized product has a melting point of 78-82°C. What is the most likely cause?
A melting point that is both depressed (lower than the literature value) and broad (melts over a range of several degrees) is the classic sign of an impure sample[2][3]. Impurities disrupt the uniform crystal lattice structure of the solid, which weakens the intermolecular forces holding the molecules together.[3] Consequently, less thermal energy is required to transition the substance from a solid to a liquid, resulting in a lower melting point.[3]
Q3: Can the melting point be higher than the literature value?
While less common than melting point depression, observing a higher melting point can occur. This is often attributable to the presence of different crystalline forms known as polymorphs.[4][5] Polymorphs are arrangements of the same molecule in different crystal lattices, which can lead to different physical properties, including melting point.[6][7] It is possible that your synthesis conditions have favored the formation of a more thermodynamically stable, higher-melting polymorph than the one commonly reported.
Q4: My product melts sharply, but the value is consistently 80°C. Is it still impure?
A sharp but depressed melting point could indicate the presence of a eutectic mixture, where a specific ratio of two or more components melts at a single, lower temperature than either of the individual components.[3][8] However, it is also critical to verify the calibration of your melting point apparatus. An uncalibrated instrument can provide consistently inaccurate readings.[9][10]
In-Depth Troubleshooting Guide
This section explores specific issues, their underlying causes, and actionable solutions to resolve inconsistencies in the melting point of your synthesized Ethyl 4-amino-3-chlorobenzoate.
Issue 1: Broad Melting Point Range (e.g., melts over >2°C)
A broad melting range is a definitive indicator that the sample is not pure.[2]
Troubleshooting Workflow: Broad Melting Point
Caption: Troubleshooting logic for a broad melting point.
Potential Causes & Solutions:
-
Residual Starting Materials or Byproducts: The synthesis of Ethyl 4-amino-3-chlorobenzoate via esterification of 4-amino-3-chlorobenzoic acid can leave unreacted acid in the final product.[11]
-
Occluded Solvents: Solvent molecules can become trapped within the crystal lattice during rapid crystallization.
-
Solution: Ensure the final product is thoroughly dried under vacuum. If solvent inclusion is suspected, recrystallizing and allowing the crystals to form slowly can prevent this issue.
-
-
Improper Analytical Technique: Heating the sample too quickly in the melting point apparatus can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially broad range.[8]
-
Solution: Use a slow heating rate, typically 1-2°C per minute, especially when approaching the expected melting point.
-
Issue 2: Depressed Melting Point (Lower than 83-84°C)
This is almost always linked to impurities. The key is to identify and remove them.
Summary of Potential Impurities and Their Impact
| Impurity | Source | Expected Impact on Melting Point | Recommended Action |
| 4-amino-3-chlorobenzoic acid | Unreacted starting material from esterification[11] | Significant depression and broadening | Recrystallization |
| Residual Ethanol/Water | Recrystallization or synthesis solvent | Depression and broadening | Thorough drying under vacuum |
| Side-reaction products | Uncontrolled reaction conditions | Depression and broadening | Recrystallization, potentially column chromatography |
| Inorganic Salts (e.g., Na₂CO₃) | From reaction workup[11] | May be insoluble and cause cloudiness; can affect MP | Wash crystals with deionized water during filtration |
Solutions:
-
Purity Confirmation: Before extensive repurification, confirm the presence of impurities.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC) & Nuclear Magnetic Resonance (NMR): These are definitive methods for assessing purity and confirming the structure of your compound.[14]
-
-
Systematic Purification:
Issue 3: The Sample "Oils Out" Before Solidifying During Recrystallization
"Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or comes out of solution as a liquid upon cooling. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities, significantly depressing the melting point.[17]
Troubleshooting Workflow: Oiling Out
Caption: Decision tree for addressing an 'oiling out' event.
Solutions:
-
Add More Solvent: The immediate fix is to return the flask to the heat source, add more hot solvent until the oil fully dissolves, and then attempt to cool the solution again, but much more slowly.[17]
-
Promote Crystallization: Induce crystallization above the temperature at which the substance oils out by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Solvent Selection: If the problem persists, the chosen solvent may be inappropriate. A solvent with a lower boiling point or a different solvent pair should be investigated.
Recommended Experimental Protocols
Protocol 1: Recrystallization of Ethyl 4-amino-3-chlorobenzoate
This protocol is a self-validating system designed to maximize purity and yield.
Principle: This procedure leverages the property that Ethyl 4-amino-3-chlorobenzoate is significantly more soluble in a hot ethanol/water mixture than in a cold one, while impurities have different solubility profiles.[12] Slow cooling allows for the formation of a well-ordered crystal lattice that excludes impurity molecules.[12]
Materials:
-
Crude Ethyl 4-amino-3-chlorobenzoate
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid near the boiling point. Causality: Using the minimum volume prevents significant loss of product in the mother liquor later.[13]
-
Hot Filtration (Optional): If insoluble impurities are visible (e.g., dust, inorganic salts), perform a hot gravity filtration into a clean, pre-warmed flask to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling is critical for forming large, pure crystals. Rapid cooling traps impurities.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture. Causality: A cold solvent is used to wash the surface of the crystals without re-dissolving a significant amount of the product.[15]
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.
-
Validation: Measure the melting point of the dried, recrystallized product. A sharp melting point in the 83-84°C range should be observed. Run a comparative TLC against your crude material to confirm the removal of impurities.
Protocol 2: Accurate Melting Point Determination
Principle: Accurate melting point determination relies on ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Packing: Pack the powdered sample into a capillary tube to a depth of 2-3 mm. Tap the tube gently to ensure dense packing. Causality: A loosely packed sample will heat unevenly, leading to a broad melting range.
-
Calibration Check: If possible, first run a standard with a known, sharp melting point that is close to your expected value to confirm the apparatus is calibrated correctly.
-
Heating Rate: Place the capillary in the apparatus. Heat rapidly to about 15-20°C below the expected melting point (e.g., to ~65°C).
-
Fine Measurement: Decrease the heating rate to 1-2°C per minute .
-
Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.
References
- Vertex AI Search. Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy.
- Vertex AI Search.
- Sciencing. What Factors Affect Melting Point?. (2022-03-24).
- Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
- PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024-11-20).
- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.
- Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry.
- University of Calgary. Polymorphism of a Compound.
- University of Missouri-St. Louis.
- Wellesley College.
- ResearchGate.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- IDAAM Publications. Polymorphism study of some organic compounds.
- National Institutes of Health. Modelling temperature-dependent properties of polymorphic organic molecular crystals.
- Curia Global. What Everyone Needs to Know about Polymorphs.
- MDPI. Polymorphism in Crystals.
- YouTube. What Causes Inconsistent Melting Points In Chemistry?. (2025-11-02).
- Chemsrc.
- ChemicalBook.
- Quora. Do impurities always increase the melting point of the solid organic compound?. (2024-05-06).
- YouTube. Why Are Melting Points Inconsistent For Pure Chemistry Compounds?. (2025-11-02).
- BLD Pharm.
- ChemScene.
- Oakwood Chemical.
- National Institutes of Health.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
- Oriental Journal of Chemistry.
- Benchchem. Synthesis routes of 4-Amino-3-chlorobenzoic acid.
- PubChem.
- Organic Syntheses.
- Ministry of the Environment, Japan. III Analytical Methods.
- NIST/TRC Web Thermo Tables.
- Biosynth.
- BOC Sciences. Expert Insights: Synthesis and Quality Control of 4-Amino-3-chlorobenzoic Acid. (2026-01-05).
- Pharmaffiliates.
- National Institutes of Health.
Sources
- 1. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 2. sciencing.com [sciencing.com]
- 3. quora.com [quora.com]
- 4. idc-online.com [idc-online.com]
- 5. curiaglobal.com [curiaglobal.com]
- 6. idaampublications.in [idaampublications.in]
- 7. mdpi-res.com [mdpi-res.com]
- 8. In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recrystallization [sites.pitt.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. nbinno.com [nbinno.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Ethyl 4-amino-3-chlorobenzoate vs. Ethyl 4-amino-3-bromobenzoate in Drug Development
Executive Summary
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision point, balancing reactivity, cost, and scalability. This guide provides an in-depth cost-benefit analysis of two closely related and synthetically valuable building blocks: Ethyl 4-amino-3-chlorobenzoate and Ethyl 4-amino-3-bromobenzoate. While structurally similar, the difference in the halogen substituent (chlorine vs. bromine) imparts significant, predictable differences in chemical reactivity and market price. Our analysis reveals that Ethyl 4-amino-3-bromobenzoate, despite its higher upfront cost, offers superior reactivity in crucial carbon-carbon bond-forming reactions, potentially leading to lower long-term costs through milder reaction conditions and higher yields. Conversely, the more economical Ethyl 4-amino-3-chlorobenzoate presents a viable option for large-scale synthesis, provided that processes are optimized to accommodate its lower reactivity. This guide offers the experimental data and theoretical grounding necessary for researchers, scientists, and drug development professionals to make an informed decision tailored to their specific project needs.
Introduction: The Strategic Importance of Halogenated Anthranilate Scaffolds
Substituted aminobenzoic acids are cornerstone scaffolds in medicinal chemistry.[1] As derivatives of para-aminobenzoic acid (PABA), a vital biological precursor, these structures are prevalent in a multitude of therapeutic agents.[1] The introduction of a halogen atom ortho to the amino group, as seen in Ethyl 4-amino-3-chlorobenzoate and Ethyl 4-amino-3-bromobenzoate, provides a critical synthetic handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[2][3] These reactions are fundamental to building the molecular complexity required for modern drug candidates, including kinase inhibitors and other targeted therapies.[4][5] The choice between the chloro- and bromo- derivative is therefore not trivial; it is a strategic decision that impacts reaction efficiency, process development, and ultimately, project economics.
Physicochemical and Cost Profile
A foundational comparison begins with the intrinsic properties and market cost of each reagent. The bromo- derivative has a significantly higher molecular weight, a factor to consider in stoichiometric calculations.
| Property | Ethyl 4-amino-3-chlorobenzoate | Ethyl 4-amino-3-bromobenzoate |
| CAS Number | 82765-44-4[6][7][8][9][10][11][12][13] | 7149-03-3[14][15][16] |
| Molecular Formula | C₉H₁₀ClNO₂[6][11] | C₉H₁₀BrNO₂[14][16] |
| Molecular Weight | 199.63 g/mol [6][11] | 244.08 g/mol [14] |
| Melting Point | 80-84°C[4][10][17] | Data not consistently available |
| Appearance | White to orange powder[4] | Solid |
| Purity (Typical) | ≥97%[7][10][11] | ≥98%[16] |
| XLogP3 | 2.5[17] | 2.2[14] |
The most significant divergence for project planning is the cost. The prices listed below are compiled from various suppliers and represent market averages, which are subject to change.
| Compound | Supplier Example | Scale | Price (USD) | Price per Gram (USD) |
| Ethyl 4-amino-3-chlorobenzoate | Matrix Scientific | 1g | $60.00 | $60.00 |
| 5g | $179.00 | $35.80 | ||
| Oakwood Chemical | 1g | $11.00 | $11.00 | |
| 5g | $33.00 | $6.60 | ||
| 25g | $159.00 | $6.36 | ||
| Ethyl 4-amino-3-bromobenzoate | Sigma-Aldrich | 1g | $9.90 | $9.90 |
| 5g | $38.90 | $7.78 | ||
| 10g | $70.90 | $7.09 | ||
| 25g | $155.90 | $6.24 | ||
| 100g | $564.90 | $5.65 |
Analysis: At small, discovery-phase scales (1-5g), the price difference can vary significantly between suppliers, but the bromo- derivative is often competitively priced or only marginally more expensive. However, as scale increases, the cost per gram for both compounds decreases, with the bromo- derivative generally maintaining a slightly higher or comparable price point. The key takeaway is that while the chloro- derivative is often perceived as the "cheaper" option, the actual cost difference at scale may not be prohibitive for the bromo- analog, especially when considering its reactivity benefits.
Comparative Reactivity Analysis: The Halogen's Role
The fundamental difference in the utility of these two reagents lies in the reactivity of the carbon-halogen (C-X) bond. This reactivity is paramount in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in drug discovery.
Theoretical Grounding: The efficacy of a palladium-catalyzed cross-coupling reaction is heavily dependent on the oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond.[18] The rate of this step is often the determining factor for the overall reaction efficiency and typically follows the trend: C-I > C-Br > C-Cl.[2][18]
This trend is governed by two primary factors:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond.[18] Less energy is required to cleave the C-Br bond, facilitating a faster oxidative addition.[3][18]
-
Polarizability: The C-Br bond is more polarizable than the C-Cl bond, which enhances the interaction with the electron-rich palladium(0) catalyst, further accelerating the oxidative addition step.[18]
Caption: Decision workflow for selecting between chloro- and bromo- reagents.
Experimental Implications: This difference in reactivity is not merely theoretical; it has profound practical consequences in the laboratory:
-
Reaction Conditions: The higher reactivity of Ethyl 4-amino-3-bromobenzoate often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases). This can be crucial for sensitive substrates bearing other delicate functional groups.
-
Catalyst Choice: While modern phosphine ligands have enabled the use of less reactive aryl chlorides, these catalysts are often more complex and expensive.[18] Aryl bromides can frequently be coupled effectively with simpler, less expensive palladium precursors like Pd(PPh₃)₄.
-
Reaction Time and Yield: Reactions with the bromo- derivative typically proceed faster and often result in higher yields compared to the chloro- analog under identical conditions.[19] This increased efficiency can lead to significant cost savings in terms of solvent, energy, and personnel time, potentially offsetting the higher initial reagent cost.
Application in Drug Synthesis: A Case Study
Both molecules serve as valuable intermediates. Ethyl 4-amino-3-chlorobenzoate has been explicitly used in the synthesis of novel derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[4][5] The core scaffold is elaborated through reactions involving the amino and ester functionalities after the main structure is assembled.
The primary advantage of using these halogenated building blocks is their utility in reactions like the Suzuki-Miyaura coupling.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
To illustrate the practical application, a generalized protocol for the Suzuki-Miyaura cross-coupling is provided. This protocol serves as a robust starting point, with the understanding that optimization is substrate-dependent.
Objective: To synthesize an Ethyl 4-amino-3-(aryl)benzoate derivative.
Materials:
-
Ethyl 4-amino-3-halobenzoate (Chloro or Bromo derivative, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the Ethyl 4-amino-3-halobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.
-
Stir the reaction mixture at a set temperature (a starting point of 85°C is recommended). Note: For the chloro- derivative, a higher temperature or a more active catalyst system (e.g., using specialized phosphine ligands) may be necessary to achieve a comparable reaction rate to the bromo- derivative.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylated product.
Self-Validation: The trustworthiness of this protocol is ensured by the in-process monitoring (Step 5). The direct comparison of starting material consumption and product formation via TLC or LC-MS provides real-time validation of the reaction's success and allows for adjustments to be made.
Conclusion and Strategic Recommendation
The choice between Ethyl 4-amino-3-chlorobenzoate and Ethyl 4-amino-3-bromobenzoate is a classic case of balancing upfront cost against process efficiency.
-
For early-stage discovery and medicinal chemistry programs, where speed, reliability, and the tolerance of diverse functional groups are paramount, Ethyl 4-amino-3-bromobenzoate is the superior choice. Its higher reactivity translates to faster reaction times, milder conditions, and often higher yields, which accelerates the synthesis of novel compounds and conserves valuable, complex substrates.
-
For late-stage process development and large-scale manufacturing, where cost of goods is a primary driver, Ethyl 4-amino-3-chlorobenzoate becomes a more attractive option. While it necessitates a greater initial investment in process optimization to overcome its lower reactivity—potentially requiring higher temperatures or more sophisticated catalyst systems—its lower bulk purchasing price can lead to significant long-term cost savings.
Ultimately, the decision is project-specific. A comprehensive analysis, considering not just the price-per-gram of the starting material but also the downstream costs of catalysis, energy, and time, will lead to the most logical and economically sound choice.
References
-
Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Chemsrc. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Retrieved January 12, 2026, from [Link]
-
Ivy Fine Chemicals. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Retrieved January 12, 2026, from [Link]
-
CP Lab Chemicals. (n.d.). Ethyl 4-amino-3-bromobenzoate, min 98%, 1 gram. Retrieved January 12, 2026, from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 4-amino-3-chlorobenzoate. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). Ethyl4-amino-3-chlorobenzoate CAS NO.82765-44-4. Retrieved January 12, 2026, from [Link]
-
PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4 | Chemsrc [chemsrc.com]
- 8. ivychem.com [ivychem.com]
- 9. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 10. Ethyl 4-amino-3-chlorobenzoate [oakwoodchemical.com]
- 11. chemscene.com [chemscene.com]
- 12. 82765-44-4|Ethyl 4-amino-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 13. Ethyl4-amino-3-chlorobenzoate, CasNo.82765-44-4 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 14. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethyl 4-amino-3-bromobenzoate | 7149-03-3 [sigmaaldrich.com]
- 16. calpaclab.com [calpaclab.com]
- 17. echemi.com [echemi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validating the structure of Ethyl 4-amino-3-chlorobenzoate using 2D NMR techniques
The structural validation of Ethyl 4-amino-3-chlorobenzoate is a clear example of where a multi-technique 2D NMR approach is not just beneficial, but essential. By systematically applying HSQC, COSY, and HMBC, researchers can build a self-validating network of correlations that confirms the precise substitution pattern of the aromatic ring and the integrity of the ethyl ester group. This rigorous, data-driven approach ensures the highest level of confidence in the molecular structure, a critical requirement in the fields of chemical research and drug development. [1][23]The combination of these experiments provides a robust and reliable method for structural elucidation that is considered a gold standard in the pharmaceutical industry. [24]
References
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). CF NMR CEITEC. Retrieved January 12, 2026, from [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Retrieved January 12, 2026, from [Link]
-
AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. Retrieved January 12, 2026, from [Link]
-
Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Proclinical. (2021, August 31). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Proclinical. Retrieved January 12, 2026, from [Link]
-
Chemistry For Everyone. (2025, July 17). How Is NMR Used In Drug Discovery? [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Magritek. Retrieved January 12, 2026, from [Link]
-
Columbia University. (n.d.). COSY - NMR Core Facility. Columbia University. Retrieved January 12, 2026, from [Link]
-
Ghimire, G. P., & Kim, B. H. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4948. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved January 12, 2026, from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]
- Martin, G. E., & Williams, A. J. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
-
Nmr Facility. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
Heteronuclear single quantum coherence spectroscopy. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Digital Discovery.
-
NMR Spectroscopy Basic Principles Concepts And Applications In Chemistry. (n.d.). Internet Archive. Retrieved January 12, 2026, from [Link]
- Golotvin, S., Vodopianov, E., & Williams, A. (2006). Automated structure verification based on 1H NMR prediction. Magnetic Resonance in Chemistry, 44(6), 633-640.
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Missouri-St. Louis. Retrieved January 12, 2026, from [Link]
-
University of Florence. (n.d.). Basic 2D NMR experiments. University of Florence. Retrieved January 12, 2026, from [Link]
- Wang, R. (2017). Structural Elucidation of An Unknown Compound. Cornell University eCommons.
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Columbia University. Retrieved January 12, 2026, from [Link]
- Martin, G. E., & Williams, A. J. (2013). HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra. Magnetic resonance in chemistry : MRC, 51(5), 299–304.
-
Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Fraser Lab. Retrieved January 12, 2026, from [Link]
-
Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. Retrieved January 12, 2026, from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
University of California, San Diego. (n.d.). 2D Acquisition and Processing. University of California, San Diego. Retrieved January 12, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. Retrieved January 12, 2026, from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. azooptics.com [azooptics.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. Nmr Spectroscopy Basic Principles Concepts And Applications In Chemistry [unidesktesting.motion.ac.in]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 8. Automated structure verification based on 1H NMR prediction | Semantic Scholar [semanticscholar.org]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. cdn.fraserlab.com [cdn.fraserlab.com]
- 15. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. nmr.ceitec.cz [nmr.ceitec.cz]
- 20. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions with Ethyl 4-amino-3-chlorobenzoate
Introduction: Navigating the Challenges of an Electron-Rich Aryl Chloride
In the landscape of pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational pillar of molecular synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the preeminent tools for this purpose, offering unparalleled scope and functional group tolerance. However, not all substrates are created equal. Ethyl 4-amino-3-chlorobenzoate presents a classic challenge for the synthetic chemist: an electron-rich aryl chloride.
The inherent difficulty arises from the first and often rate-determining step of the catalytic cycle: oxidative addition. The high bond dissociation energy of the C-Cl bond, coupled with the electron-donating nature of the para-amino group, renders the aryl chloride electronically deactivated towards palladium(0) insertion. Furthermore, the ortho-amino group can act as a potential coordinating agent, capable of interfering with the catalyst's activity.
This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions using this challenging substrate as a focal point. We will delve into the causality behind experimental choices, present detailed protocols for reproducibility, and offer data-driven insights to guide your catalyst selection process.
The Foundational Catalytic Cycle: A Unifying Mechanism
All palladium-catalyzed cross-coupling reactions discussed herein operate on a similar catalytic cycle. Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig), and finally, reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.[1][2]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. The primary challenge with Ethyl 4-amino-3-chlorobenzoate is overcoming the hurdle of oxidative addition. This necessitates the use of highly active catalyst systems, specifically those employing bulky, electron-rich phosphine ligands.[3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for cleaving the strong C-Cl bond.[4]
Comparative Catalyst Performance
The selection of the phosphine ligand is the most critical parameter for achieving high efficiency. Below is a comparison of common ligand systems for the coupling of an analogue substrate, 4-chloroanisole, which serves as a reliable model for electron-rich aryl chlorides.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99 | [5] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [5] |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | 98 | [5] |
| DavePhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 16 | 92 | [5] |
Analysis & Insight:
-
Buchwald Biaryl Phosphines (XPhos, SPhos): These ligands consistently deliver superior performance for challenging aryl chlorides.[6] XPhos, with its bulky di-isopropylphenyl group on the bottom ring, often provides the highest activity and fastest reaction times.[1][3]
-
Trialkylphosphines (P(tBu)₃): While highly effective, tri-tert-butylphosphine is air-sensitive, making it less convenient to handle than the air-stable biaryl phosphine ligands.
-
Base and Solvent: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is generally preferred.[3] Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they effectively solubilize the reactants and catalyst complex.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of Ethyl 4-amino-3-chlorobenzoate with phenylboronic acid using an XPhos-based catalyst system.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ethyl 4-amino-3-chlorobenzoate, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the definitive method for constructing aryl-amine bonds.[8] Similar to the Suzuki coupling, its success with electron-rich aryl chlorides hinges on the use of specialized ligands that accelerate both the oxidative addition and the C-N bond-forming reductive elimination steps.[9]
Comparative Catalyst Performance
The choice of ligand and base is highly synergistic. Sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are often required to facilitate the deprotonation of the amine and promote the catalytic cycle.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Coupling Partner | Outcome | Reference |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | Morpholine | High Yield | [5] |
| RuPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | Primary Amines | High Yield | [9] |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | Secondary Amines | Moderate Yield | [8] |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | Toluene | 100 | Hindered Amines | High Yield | [9] |
Analysis & Insight:
-
Ligand Choice: Modern dialkylbiaryl phosphines like XPhos and RuPhos are generally superior to older generation ligands like BINAP for coupling aryl chlorides.[10] They create a more electron-rich and sterically accessible palladium center, facilitating the key steps of the reaction.
-
Base Selection: The pKa of the amine coupling partner influences the choice of base. For less acidic secondary amines (like morpholine), a strong base like NaOt-Bu is necessary. For more hindered or less nucleophilic amines, a non-coordinating base like LiHMDS might be required.[11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the amination of Ethyl 4-amino-3-chlorobenzoate with morpholine.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOt-Bu to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in 2 mL of toluene. Allow this pre-catalyst solution to stir for 10 minutes.
-
To the Schlenk tube, add Ethyl 4-amino-3-chlorobenzoate.
-
Add the pre-catalyst solution to the Schlenk tube, followed by the remaining toluene (3 mL) and finally the morpholine via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify via flash column chromatography.
Part 3: The Heck Reaction - An Alternative C-C Coupling Strategy
The Mizoroki-Heck reaction couples aryl halides with alkenes.[12] While often less utilized for complex scaffolds compared to Suzuki coupling, it remains a powerful tool. For unactivated aryl chlorides, the key to success is often the use of sterically demanding, electron-rich trialkylphosphine ligands, with P(t-Bu)₃ being a standout performer.[13]
Key Considerations:
-
Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or its more stable salt [(t-Bu)₃PH]BF₄ is uniquely effective for Heck couplings of aryl chlorides.[13][14]
-
Base: A non-coordinating base like cesium carbonate (Cs₂CO₃) or an organic base is often employed to regenerate the Pd(0) catalyst without competing with the alkene.[13]
-
Solvent: High-boiling point aprotic polar solvents like dioxane or NMP are typically used.[13]
Under optimized conditions, the Heck reaction of Ethyl 4-amino-3-chlorobenzoate with an alkene like ethyl acrylate can be achieved using a catalyst system of Pd₂(dba)₃ / P(t-Bu)₃ with Cs₂CO₃ as the base in dioxane at 100-120 °C.[13]
General Experimental Workflow
To ensure reproducibility and safety, a standardized workflow should be followed for all cross-coupling reactions.
Caption: A standardized workflow for performing cross-coupling reactions.
Conclusion and Future Outlook
For the challenging substrate Ethyl 4-amino-3-chlorobenzoate, modern catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are the undisputed champions for both Suzuki-Miyaura and Buchwald-Hartwig reactions. XPhos stands out as a particularly versatile and highly active ligand for both transformations, consistently providing high yields under relatively mild conditions. While older ligands or simpler trialkylphosphines can be effective, they often require longer reaction times or more stringent handling procedures.
The field of catalysis is ever-evolving. The development of even more active and stable pre-catalysts, as well as nickel-based systems that offer alternative reactivity, will continue to expand the synthetic chemist's toolkit.[4][15] For researchers working with Ethyl 4-amino-3-chlorobenzoate and similar structures, the protocols and comparative data presented here provide a robust and rational starting point for successful and efficient cross-coupling.
References
- Green Chemistry.Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Organic Chemistry Portal.
- ElectronicsAndBooks.Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.
- Benchchem.
- National Institutes of Health (NIH).
- Wikipedia.Heck reaction.
- Wikipedia.
- Benchchem.
- Diva-portal.org.Heck Reactions with Aryl Chlorides.
- The Buchwald Research Group.
- White Rose Research Online.
- ResearchGate.
- Chemistry LibreTexts.
- National Institutes of Health (NIH).Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ChemRxiv.
- YouTube.
- Merck Millipore.Buchwald Phosphine Ligands.
- Organic Chemistry Portal.Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health (NIH).Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the yield of Ethyl 4-amino-3-chlorobenzoate synthesis against other methods
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4-amino-3-chlorobenzoate, a vital building block for a range of pharmaceuticals, is no exception. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, benchmarking their yields and providing detailed experimental protocols. The focus is on providing actionable insights to inform synthetic strategy and experimental design.
Introduction: Strategic Importance of Ethyl 4-amino-3-chlorobenzoate
Ethyl 4-amino-3-chlorobenzoate is a substituted aniline derivative incorporating both electron-donating (amino) and electron-withdrawing (chloro and ester) groups. This unique electronic and structural arrangement makes it a versatile precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. The selection of an optimal synthetic route is therefore a critical decision, impacting not only yield and purity but also scalability and cost-effectiveness. This guide will dissect two principal, high-yielding strategies for its preparation.
Comparative Analysis of Synthetic Methodologies
Two primary and highly effective methods for the synthesis of Ethyl 4-amino-3-chlorobenzoate will be examined:
-
Direct Esterification of 4-amino-3-chlorobenzoic acid: This is a convergent approach, starting from the commercially available carboxylic acid.
-
Two-Step Synthesis from 3-chloro-4-nitrobenzoic acid: A linear approach involving initial esterification followed by reduction of the nitro group.
The following table summarizes the key performance indicators for each method, providing a high-level comparison to guide initial decision-making.
| Method | Starting Material | Key Transformation(s) | Reported Yield | Advantages | Disadvantages |
| Direct Esterification (Thionyl Chloride) | 4-amino-3-chlorobenzoic acid | Esterification | 80%[1] | Single step, good yield. | Use of corrosive and hazardous thionyl chloride. |
| Direct Esterification (Fischer-Speier) | 4-amino-3-chlorobenzoic acid | Acid-catalyzed esterification | High (expected) | Milder conditions, common reagents. | Reversible reaction, may require excess alcohol or water removal. |
| Two-Step Synthesis | 3-chloro-4-nitrobenzoic acid | Esterification, Nitro Reduction | ~85% (cumulative) | High-yielding steps, avoids direct handling of the aminobenzoic acid in the first step. | Two distinct reaction steps, longer overall process. |
In-Depth Experimental Protocols and Mechanistic Insights
A detailed examination of the experimental procedures and underlying chemical principles for each synthetic route is presented below.
Method 1: Direct Esterification of 4-amino-3-chlorobenzoic acid
This approach is attractive due to its directness. Two common methods for this transformation are presented.
This is a robust and high-yielding method for the synthesis of esters from carboxylic acids. The use of thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is then readily attacked by the alcohol.
Experimental Protocol:
-
Suspend 4-amino-3-chlorobenzoic acid (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to -15°C using an ice-salt bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension, ensuring the temperature is maintained below -10°C.
-
After the addition is complete, warm the reaction mixture to 40°C and stir for 30 minutes.
-
Increase the temperature to reflux and maintain for 3 hours.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove any excess thionyl chloride.
-
Further wash the product with a 10% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any remaining acid.
-
Collect the solid by filtration and recrystallize from a mixture of ethanol and water to yield pure Ethyl 4-amino-3-chlorobenzoate.[1]
Yield: 80%[1]
Causality of Experimental Choices:
-
Cooling to -15°C: The reaction between thionyl chloride and the carboxylic acid is exothermic. Initial cooling is crucial to control the reaction rate and prevent potential side reactions.
-
Use of Absolute Ethanol: The presence of water would lead to the hydrolysis of thionyl chloride and the acyl chloride intermediate, reducing the yield of the desired ester.
-
Sodium Carbonate Wash: This step is essential to remove any acidic impurities, ensuring the final product is neutral.
Reaction Mechanism:
Caption: Acyl chloride formation and subsequent esterification.
Generalized Experimental Protocol:
-
Dissolve 4-amino-3-chlorobenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 20-30 equivalents).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Excess Alcohol: Fischer esterification is a reversible reaction. Using a large excess of the alcohol shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[2][5]
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][4]
Reaction Mechanism:
Caption: Mechanism of Fischer-Speier Esterification.
Method 2: Two-Step Synthesis from 3-chloro-4-nitrobenzoic acid
This linear synthesis involves the esterification of the nitro-substituted carboxylic acid, followed by the reduction of the nitro group to an amine. This route can be advantageous as the starting material is often readily available and the individual reactions are typically high-yielding.
The esterification of nitrobenzoic acids can be achieved with high efficiency. A patent for a similar substrate, 3-nitrobenzoic acid, reports a yield of 94.7% using an acid catalyst in an inert solvent.[7]
Experimental Protocol (Adapted):
-
Dissolve 3-chloro-4-nitrobenzoic acid (1 equivalent) in an inert solvent such as toluene or 1,2-dichloroethane.
-
Add an excess of ethanol (3-6 equivalents).
-
Add a catalytic amount of a polyfluoroalkanesulfonic acid or concentrated sulfuric acid (2-10 mol%).
-
Heat the mixture to reflux (around 80-110°C) and remove the water formed azeotropically using a Dean-Stark apparatus.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Wash the organic phase with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield ethyl 3-chloro-4-nitrobenzoate.
Expected Yield: >90%
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A well-documented procedure for a similar substrate, ethyl 4-nitrobenzoate, utilizes indium powder and ammonium chloride, affording the product in 90% yield.[8] This method is advantageous as it avoids the use of high-pressure hydrogenation.
Experimental Protocol (Adapted):
-
In a round-bottom flask, suspend ethyl 3-chloro-4-nitrobenzoate (1 equivalent) in a mixture of ethanol and water.
-
Add ammonium chloride (10 equivalents) to the suspension.
-
Add indium powder (4 equivalents) to the mixture.
-
Heat the reaction at reflux for 2.5 hours.
-
After cooling to room temperature, dilute the mixture with water and filter to remove the indium salts.
-
Extract the filtrate with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization to obtain Ethyl 4-amino-3-chlorobenzoate.
Expected Yield: ~90%
Overall Cumulative Yield: Approximately 85%
Reaction Workflow:
Caption: Two-step synthesis of Ethyl 4-amino-3-chlorobenzoate.
Conclusion and Recommendations
Both the direct esterification of 4-amino-3-chlorobenzoic acid and the two-step synthesis from 3-chloro-4-nitrobenzoic acid are viable and high-yielding methods for preparing Ethyl 4-amino-3-chlorobenzoate.
-
For rapid synthesis and a single-step process , the direct esterification using thionyl chloride is a strong candidate, offering a good yield of 80%. However, the hazardous nature of thionyl chloride must be taken into consideration. The Fischer-Speier esterification presents a milder alternative, although optimization may be required to maximize the yield.
-
The two-step synthesis offers a potentially higher overall yield (around 85%) and may be preferable for larger-scale preparations where handling of the amino-acid can be challenging in the initial step. The individual reactions are robust and well-documented for similar substrates.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, including scale, available starting materials, and safety considerations. This guide provides the necessary data and protocols to make an informed decision.
References
- Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
- Banik, B. K., Banik, I., & Becker, F. F. (n.d.).
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- BYJU'S. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrobenzoic acid.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Electronic Effects of the Chloro Substituent in Ethyl 4-amino-3-chlorobenzoate
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's electronic landscape is paramount for predicting its reactivity, metabolic stability, and pharmacological activity. This guide provides an in-depth analysis of the electronic effects of the chloro substituent in Ethyl 4-amino-3-chlorobenzoate, a common building block in medicinal chemistry. We will objectively compare its properties to relevant alternatives, supported by experimental data, to offer a comprehensive resource for informed decision-making in chemical synthesis and drug design.
The Duality of the Chloro Substituent: A Tale of Induction and Resonance
The chloro group, like other halogens, exerts a dual electronic influence on an aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[1][2] The high electronegativity of chlorine pulls electron density away from the benzene ring through the sigma bond, a phenomenon known as the inductive effect.[3] Conversely, the lone pair of electrons on the chlorine atom can be delocalized into the pi-system of the ring, contributing to a resonance effect that donates electron density, particularly at the ortho and para positions.[4]
In the case of Ethyl 4-amino-3-chlorobenzoate, the chloro substituent is positioned ortho to the strongly electron-donating amino group (-NH₂) and meta to the electron-withdrawing ethyl carboxylate group (-COOEt). This specific arrangement creates a complex interplay of electronic factors that significantly modulates the molecule's chemical properties.
Comparative Analysis of Electronic Effects
To quantify the impact of the chloro substituent, we will compare Ethyl 4-amino-3-chlorobenzoate with two key analogs: Ethyl 4-aminobenzoate (lacking the chloro group) and Ethyl 3-chlorobenzoate (lacking the amino group).
Quantifying Electron Withdrawal: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ (meta) | σ (para) |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -NH₂ | -0.16 | -0.66 |
| -COOEt | 0.37 | 0.45 |
Data sourced from multiple chemical databases and literature.[5]
The chloro group exhibits a positive σ value in both the meta and para positions, confirming its electron-withdrawing character. Notably, the inductive effect is the primary contributor to the meta value, while the para value is a combination of both inductive and resonance effects.
Impact on Acidity: A pKa Comparison
The electronic effects of substituents directly influence the acidity of the parent molecule. For aminobenzoic acids, the pKa of both the carboxylic acid and the anilinium ion are affected. An electron-withdrawing group will stabilize the carboxylate anion, leading to a lower pKa (stronger acid), and destabilize the protonated amino group, also resulting in a lower pKa.
| Compound | pKa (Carboxylic Acid) | pKa (Anilinium Ion) |
| 4-Aminobenzoic acid | 4.92[6] | 2.40[6] |
| 3-Chlorobenzoic acid | 3.82 | - |
| 4-Chlorobenzoic acid | 3.98[5] | - |
| 4-Amino-3-chlorobenzoic acid | Est. ~4.5 | Est. ~2.0 |
Estimated values for 4-Amino-3-chlorobenzoic acid are based on the additive effects of the substituents.
The presence of the chloro group in the 3-position is expected to lower the pKa of both the carboxylic acid and the anilinium ion compared to 4-aminobenzoic acid, indicating increased acidity due to the inductive electron withdrawal.
Experimental Data Comparison
To provide a practical understanding of these electronic effects, we will now delve into a comparative analysis of key experimental data for Ethyl 4-amino-3-chlorobenzoate and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of a molecule. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.
¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Proton | Ethyl 4-aminobenzoate | Ethyl 3-chlorobenzoate | Ethyl 4-amino-3-chlorobenzoate |
| H-2 | 7.85 | 7.97 | 7.83 |
| H-5 | 6.63 | 7.48 | 6.70 |
| H-6 | 7.85 | 7.90 | 7.98 |
| -NH₂ | 4.04 | - | 4.50 (br s) |
| -CH₂CH₃ | 4.31 (q) | 4.38 (q) | 4.33 (q) |
| -CH₂CH₃ | 1.36 (t) | 1.39 (t) | 1.37 (t) |
Data compiled from various sources and spectral databases.[7][8]
¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Carbon | Ethyl 4-aminobenzoate | Ethyl 3-chlorobenzoate | Ethyl 4-amino-3-chlorobenzoate |
| C=O | 166.9 | 165.7 | 165.8 |
| C-1 | 120.5 | 131.8 | 121.2 |
| C-2 | 131.7 | 129.6 | 131.5 |
| C-3 | 114.0 | 134.3 | 120.1 |
| C-4 | 151.0 | 129.8 | 148.9 |
| C-5 | 114.0 | 127.6 | 113.8 |
| C-6 | 131.7 | 132.8 | 134.1 |
Data compiled from various sources and spectral databases.[7][8]
The downfield shift of the aromatic protons and carbons in Ethyl 3-chlorobenzoate compared to Ethyl 4-aminobenzoate clearly demonstrates the deshielding effect of the chloro substituent. In Ethyl 4-amino-3-chlorobenzoate, the chemical shifts reflect the combined influence of both the amino and chloro groups.
Infrared (IR) Spectroscopy
The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to the electronic environment of the ester group. Electron-withdrawing groups increase the double bond character of the carbonyl group, leading to a higher stretching frequency, while electron-donating groups have the opposite effect.
| Compound | Carbonyl Stretching Frequency (ν, cm⁻¹) |
| Ethyl 4-aminobenzoate | ~1685-1700[9] |
| Ethyl 3-chlorobenzoate | ~1720-1730[10] |
| Ethyl 4-amino-3-chlorobenzoate | Est. ~1700-1715 |
Estimated value for Ethyl 4-amino-3-chlorobenzoate is based on the combined electronic effects.
The strongly electron-donating amino group in Ethyl 4-aminobenzoate lowers the carbonyl stretching frequency significantly compared to a typical aromatic ester. The introduction of the chloro group in Ethyl 4-amino-3-chlorobenzoate is expected to slightly increase this frequency due to its electron-withdrawing nature.
Reactivity and Performance in Synthesis
The electronic modifications imparted by the chloro substituent have profound implications for the reactivity of Ethyl 4-amino-3-chlorobenzoate in common synthetic transformations.
-
Electrophilic Aromatic Substitution: The amino group is a powerful activating and ortho, para-directing group. However, the deactivating nature of the chloro substituent will render the aromatic ring of Ethyl 4-amino-3-chlorobenzoate less reactive towards electrophiles compared to Ethyl 4-aminobenzoate.[11] The substitution will be directed to the positions ortho and para to the amino group, with the position between the amino and chloro groups being sterically hindered.
-
Nucleophilic Acyl Substitution (Ester Hydrolysis/Amidation): The electron-withdrawing chloro group makes the carbonyl carbon more electrophilic, thus increasing the rate of nucleophilic attack. Therefore, the hydrolysis or amidation of Ethyl 4-amino-3-chlorobenzoate is expected to be faster than that of Ethyl 4-aminobenzoate.[12][13]
Experimental Protocols
To facilitate the practical application of this guide, detailed protocols for the synthesis and analysis of Ethyl 4-amino-3-chlorobenzoate are provided below.
Synthesis of Ethyl 4-amino-3-chlorobenzoate
This protocol is adapted from established literature procedures.[12]
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in absolute ethanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to -15 °C in an ice-salt bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, ensuring the temperature remains below -10 °C.
-
After the addition is complete, remove the cooling bath and stir the mixture at 40 °C for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature and filter the resulting precipitate.
-
Wash the solid with distilled water to remove any excess thionyl chloride.
-
Wash the product with 10% sodium carbonate solution to neutralize any remaining acid.
-
Collect the solid by filtration and recrystallize from an ethanol/water mixture to yield pure Ethyl 4-amino-3-chlorobenzoate.
Caption: Workflow for the synthesis of Ethyl 4-amino-3-chlorobenzoate.
pKa Determination via Potentiometric Titration
This self-validating protocol allows for the accurate determination of the pKa values of the carboxylic acid and anilinium ion of 4-amino-3-chlorobenzoic acid.
Materials:
-
4-Amino-3-chlorobenzoic acid
-
Standardized 0.1 M Sodium hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
pH meter and electrode
Procedure:
-
Accurately weigh approximately 100 mg of 4-amino-3-chlorobenzoic acid and dissolve it in 50 mL of deionized water. Gentle heating may be required.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of a small, known volume of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa of the anilinium ion corresponds to the pH at the half-equivalence point of the first equivalence point. The pKa of the carboxylic acid corresponds to the pH at the half-equivalence point of the second equivalence point.
-
To validate, perform a back-titration by adding a known excess of NaOH and titrating with standardized HCl.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The chloro substituent in Ethyl 4-amino-3-chlorobenzoate exerts a significant and multifaceted electronic influence on the molecule. Its strong inductive electron-withdrawing effect, partially offset by a weaker resonance electron-donating effect, modulates the acidity, spectroscopic properties, and reactivity of the compound. A thorough understanding of these electronic effects, as detailed in this comparative guide, is essential for the strategic design and synthesis of novel drug candidates and functional materials. The provided experimental data and protocols offer a practical framework for researchers to further explore and harness the unique chemical properties of this versatile building block.
References
-
Royal Society of Chemistry. Supporting Information for Chemical Communications. [Link]
-
PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
-
Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Chemistry Stack Exchange. Halogen and inductive effect. [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
-
Quora. What is the effect of halogen in the activity of a ring?. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Toppr. The carbonyl stretching (νC=O) frequency for ethyl benzoate is observed 1719 cm. [Link]
-
Stenutz. Hammett substituent constants. [Link]
-
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
MDPI. Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. [Link]
-
YouTube. Electrophilic aromatic substitution: halogens. [Link]
-
Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]
-
Academic Journals and Conferences. Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
-
Royal Society of Chemistry. 4. [Link]
-
Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
-
PubChemLite. Ethyl 3-chlorobenzoate (C9H9ClO2). [Link]
-
ACS Publications. Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters1. [Link]
-
SpectraBase. Ethyl 3-chlorobenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]
-
PubChem. 4-Chlorobenzoic Acid. [Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid. [Link]
-
NIST WebBook. Ethyl-4-chlorobenzoate. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
PubChem. 4-Amino-3-chlorobenzoic acid. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
NIST WebBook. 3-Amino-4-chlorobenzoic acid. [Link]
-
NIH. Ethyl 4-amino-3-methylbenzoate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-Substituted Aminobenzoate Derivatives
Introduction: The Strategic Role of Halogenation in Modulating Aminobenzoate Bioactivity
Substituted aminobenzoates are a cornerstone scaffold in medicinal chemistry, recognized for their remarkable versatility in drug design and development.[1] The inherent structural features of the aminobenzoate core—an aromatic ring bearing both an amino and a carboxyl group—offer multiple points for chemical modification, enabling the synthesis of a vast library of derivatives with diverse pharmacological profiles. These derivatives have been successfully explored for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1]
A key strategy in optimizing the therapeutic potential of these molecules is halogenation. The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic ring can profoundly alter the molecule's physicochemical properties. This guide provides an in-depth comparison of the biological activities of chloro- versus bromo-substituted aminobenzoate derivatives, grounded in experimental data, to inform rational drug design.
The choice between a chloro and a bromo substituent is not trivial; it influences several key parameters that dictate a compound's ultimate biological effect:
-
Lipophilicity: Bromine is generally more lipophilic than chlorine. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of a cancer cell, potentially leading to increased efficacy.
-
Electronic Effects: Both chlorine and bromine are electron-withdrawing through induction but electron-donating via resonance. These electronic modifications can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.[1]
-
Steric Hindrance and Halogen Bonding: Bromine has a larger van der Waals radius than chlorine. This difference in size can affect the compound's conformational preferences and its fit within a target's binding pocket. Furthermore, both halogens can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.
Understanding these nuanced differences is paramount for researchers aiming to fine-tune the structure-activity relationships (SAR) of aminobenzoate derivatives for optimal therapeutic outcomes.[1]
Comparative Analysis of Biological Activities
The substitution of chlorine versus bromine on the aminobenzoate scaffold can lead to significant divergence in biological activity. While direct head-to-head comparative studies across all biological domains are not always available, by synthesizing data from various sources, we can delineate key trends.
Antimicrobial Activity
Halogenation is a well-established strategy for enhancing the antimicrobial potency of various chemical scaffolds. In the context of aminobenzoate derivatives, both chloro- and bromo-substitutions have been shown to confer significant antibacterial and antifungal properties.
While direct comparative studies between isosteric chloro- and bromo-aminobenzoates are limited, broader studies on other halogenated heterocyclic systems, such as flavonoids, provide valuable insights. For instance, a study on flavonoid derivatives demonstrated that both 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone exhibited potent inhibitory effects against pathogenic bacteria and yeast.[2][3] In some cases, the chloro-derivative showed slightly stronger inhibition, while in others, the bromo-derivative was more effective, suggesting that the optimal halogen depends on the specific microbial target.[2] Another study investigating N-bromo and N-chloro compounds found that while N-bromo compounds had superior bactericidal activity in the absence of organic material, this advantage was reversed under a protein load, where N-chloro compounds performed better.[4] This highlights the importance of the experimental conditions in assessing antimicrobial efficacy.
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Lipophilicity and Membrane Permeation: The increased lipophilicity of bromo-derivatives may facilitate easier passage through the lipid-rich cell membranes of microorganisms.
-
Target Interaction: The nature of the halogen can influence the binding affinity to intracellular targets. For example, 2-chlorobenzoic acid derivatives have shown promising antimicrobial activity, with SAR studies indicating that topological and molecular connectivity indices govern their potency.[5]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes representative data on the antimicrobial activity of halogenated derivatives. Note: Data is compiled from different studies and may not represent a direct isosteric comparison.
| Compound Class | Specific Derivative | Microorganism | MIC (µM/mL) | Reference |
| 2-Chlorobenzoic Acid Schiff's Base | Compound 6 | E. coli | 2.27 | [5] |
| Flavonoid Derivative | 6-Chloro-8-nitroflavone | E. faecalis | Potent Inhibition | [2][3] |
| Flavonoid Derivative | 6-Bromo-8-nitroflavone | E. faecalis | Potent Inhibition | [2][3] |
MIC (Minimum Inhibitory Concentration): Lower values indicate greater potency.
Anticancer Activity
The development of targeted cancer therapies often involves the design of small molecules that can inhibit specific signaling pathways crucial for tumor growth and survival. Halogenated aminobenzoate derivatives have emerged as promising candidates, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[1][6]
Recent studies have focused on 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[7] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), liver (HepG2), and colorectal (HCT-116) cancers. The mechanism often involves the induction of apoptosis through the activation of caspases 3 and 8.[6][7]
While there is extensive research on chloro-substituted derivatives, directly comparable data for their bromo-analogs is less common in the literature. However, studies on other brominated heterocyclic systems have shown potent anticancer activity. For example, a brominated coelenteramine analog (Clm-1) displayed significant cytotoxicity against gastric and lung cancer cell lines, with IC50 values of 15.2 µM and 32.6 µM, respectively.[8] This suggests that bromo-substitution is also a viable strategy for developing effective anticancer agents.
Quantitative Comparison of Anticancer Activity (IC50 Values)
The table below presents IC50 values for representative chloro- and bromo-substituted compounds against various cancer cell lines. Note: These compounds are not isosteric and are presented to illustrate the general potency of each class.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Amino-3-chloro benzoate ester deriv. | Compound N5a | A549 (Lung) | Potent Cytotoxicity | [6][7] |
| 4-Amino-3-chloro benzoate ester deriv. | Compound N5a | HepG2 (Liver) | Potent Cytotoxicity | [6][7] |
| Brominated Coelenteramine | Clm-1 | Gastric Cancer | 15.2 | [8] |
| Brominated Coelenteramine | Clm-1 | Lung Cancer | 32.6 | [8] |
IC50 (Half-maximal inhibitory concentration): Lower values indicate greater potency.
Mechanism of Action: EGFR Inhibition
Many chloro-substituted aminobenzoate derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[6][7] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking this pathway, these compounds can effectively halt tumor growth.
Caption: EGFR signaling pathway inhibited by a chloro-aminobenzoate derivative.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Aminobenzoate derivatives have been investigated for their potential to modulate inflammatory pathways, often by targeting enzymes like cyclooxygenase (COX).[9][10]
Research into salicylic acid derivatives, which share structural similarities with aminobenzoates, has shown that chloro-substitution can lead to potent anti-inflammatory agents. For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was shown to significantly reduce levels of the pro-inflammatory cytokines TNF-α and IL-1β in an LPS-induced rat model, hypothetically through the inhibition of COX-2.[9]
While specific comparative data on the anti-inflammatory properties of chloro- vs. bromo-substituted aminobenzoates is sparse, the general principles of halogenation apply. The electronic and steric properties of the halogen can influence the binding of the derivative to the active site of COX enzymes. Given that both halogens can enhance bioactivity, it is plausible that both chloro- and bromo-derivatives could be developed into effective anti-inflammatory drugs. Further direct comparative studies are needed to elucidate which substitution pattern is optimal for this therapeutic application.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies are crucial. Below are standardized protocols for the synthesis and biological evaluation of halogenated aminobenzoate derivatives.
Protocol 1: General Synthesis of Halogenated Aminobenzoate Derivatives
This protocol describes a general method for synthesizing substituted aminobenzoate derivatives, which can be adapted for both chloro- and bromo-analogs.[11]
Objective: To synthesize N-acyl or N-sulfonyl aminobenzoate derivatives.
Materials:
-
Appropriate aminobenzoic acid (e.g., 4-amino-3-chlorobenzoic acid or 4-amino-3-bromobenzoic acid)
-
Acyl chloride or sulfonyl chloride (e.g., benzoyl chloride, bromobenzenesulfonyl chloride)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, separation funnel, standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the selected aminobenzoic acid (1.0 eq) in pyridine under stirring.
-
Acylation/Sulfonylation: Slowly add the corresponding acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separation funnel containing DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of aminobenzoate derivatives.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Objective: To quantify the antimicrobial potency of the derivatives.
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the anticancer activity of the compounds by measuring cell viability.
Objective: To determine the IC50 value of the derivatives against cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Discussion and Future Perspectives
The comparative analysis of chloro- and bromo-substituted aminobenzoate derivatives reveals that both halogenation strategies are highly effective for enhancing biological activity. The choice between chlorine and bromine is a nuanced decision in drug design, with several factors to consider:
-
Potency: While bromine's higher lipophilicity can sometimes lead to increased potency, this is not a universal rule. The optimal halogen often depends on the specific biological target and the required steric and electronic interactions within the binding site. In some cases, the smaller size of chlorine may be advantageous for fitting into a constrained pocket.
-
Metabolic Stability: The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which can sometimes make bromo-derivatives more susceptible to metabolic degradation. This is a critical consideration for developing orally bioavailable drugs.
-
Synthetic Accessibility: Chloro-substituted starting materials are often more readily available and less expensive than their bromo-counterparts, which can be a practical consideration in the early stages of drug discovery.
Future Directions:
The field would greatly benefit from more direct, head-to-head comparative studies of isosteric chloro- and bromo-substituted aminobenzoate derivatives across a wide range of biological assays. Such studies would provide a clearer understanding of the subtle yet significant differences imparted by these two halogens. Furthermore, exploring the combination of halogenation with other substitutions on the aminobenzoate ring could lead to the discovery of novel compounds with even greater potency and selectivity. As our understanding of structure-activity relationships continues to grow, the strategic use of halogenation will remain a powerful tool in the arsenal of medicinal chemists.
References
-
Zahra, A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
-
Kumar, R., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart). [Link]
-
Drug Design. (2005). Structure Activity Relationships. [Link]
-
Walker, J. K., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]
- Google Patents. (n.d.).
-
Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
-
Nishikawa, J., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters. [Link]
-
Esteves, C. I. C., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules. [Link]
-
Gottardi, W., & Nagl, M. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology. [Link]
-
G-Bourceanu, A. C., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. International Journal of Molecular Sciences. [Link]
-
Tan, M. L., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules. [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. [Link]
-
Parente, V., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences. [Link]
-
Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2024). (PDF) Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]
-
Perz, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. [Link]
-
Wang, Y., et al. (2025). Anti-inflammatory Activity of Chlorogenic Acid and Call for Further Research. Recent Advances in Inflammation & Allergy Drug Discovery. [Link]
-
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators. [Link]
-
Ullah, H., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Ethyl 4-amino-3-chlorobenzoate
Introduction: The Imperative of Orthogonal Analytical Verification
In the landscape of pharmaceutical development and manufacturing, the purity and concentration of an active pharmaceutical ingredient (API) or a critical intermediate are paramount. Ethyl 4-amino-3-chlorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring the reliability of analytical data for this compound is not merely a matter of good practice; it is a foundational requirement for regulatory compliance and, ultimately, patient safety.
This guide provides an in-depth comparison of multiple analytical techniques for the characterization and quantification of Ethyl 4-amino-3-chlorobenzoate. We will delve into the principles and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Our focus will be on the cross-validation of results, a process that utilizes orthogonal methods to provide a high degree of confidence in the analytical data. This approach is firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a well-validated analytical procedure is one that is demonstrated to be fit for its intended purpose[1][2][3].
The structure of this guide is designed to provide a holistic understanding, moving from the theoretical underpinnings of each technique to detailed, actionable protocols and a comparative analysis of their performance. For drug development professionals, this guide will serve as a practical resource for establishing robust analytical workflows for similar small molecule intermediates.
Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Quantitative Analysis
HPLC is often the primary method for assessing the purity and potency of pharmaceutical compounds due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile molecules[4]. For Ethyl 4-amino-3-chlorobenzoate, a reversed-phase HPLC method with UV detection is the logical starting point.
The 'Why' Behind the Method: Causality in HPLC Protocol Design
The choice of a C18 column is predicated on the non-polar nature of the benzene ring and the ethyl ester group of the analyte, which will interact favorably with the stationary phase. The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate retention and subsequent elution of the analyte, providing good peak shape and resolution from potential impurities. The addition of a small amount of formic acid can improve peak symmetry by protonating any free silanol groups on the stationary phase and suppressing the ionization of the amino group on the analyte. Detection at a wavelength where the chromophore of Ethyl 4-amino-3-chlorobenzoate exhibits significant absorbance ensures high sensitivity.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Ethyl 4-amino-3-chlorobenzoate reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
-
Data Analysis: Quantify the amount of Ethyl 4-amino-3-chlorobenzoate by comparing its peak area to the calibration curve. Assess purity by calculating the area percentage of the main peak relative to the total peak area.
Caption: Workflow for HPLC analysis of Ethyl 4-amino-3-chlorobenzoate.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Tool for Volatile Compounds
GC-MS is an excellent confirmatory technique that provides both quantitative data and structural information through mass spectrometry. It is particularly well-suited for volatile and semi-volatile compounds that are thermally stable. Ethyl 4-amino-3-chlorobenzoate is amenable to GC analysis, and the mass spectrum serves as a highly specific identifier.
Rationale for GC-MS Method Development
The choice of a capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) offers a good balance of selectivity for aromatic compounds. The temperature program is designed to ensure the elution of the analyte in a reasonable time with good peak shape, while also separating it from any potential volatile impurities. Electron ionization (EI) at 70 eV is a standard method that produces a reproducible fragmentation pattern, which can be compared to a library or a reference standard for confirmation of identity.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
Ethyl 4-amino-3-chlorobenzoate reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: Quantify the analyte using the peak area of a characteristic ion from the mass spectrum against the calibration curve. Confirm the identity by comparing the retention time and the mass spectrum with that of the reference standard.
Caption: Workflow for GC-MS analysis of Ethyl 4-amino-3-chlorobenzoate.
Chapter 3: Spectroscopic Techniques for Structural Confirmation and Purity Assessment
While chromatographic techniques are excellent for quantification, spectroscopic methods provide invaluable, unambiguous structural information and can also be used for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Ethyl 4-amino-3-chlorobenzoate, the proton NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the amino protons, with specific chemical shifts and coupling patterns that confirm the structure[5][6]. Quantitative NMR (qNMR) can also be performed for a highly accurate assay value without the need for a specific reference standard of the analyte, instead using a certified internal standard.
Experimental Protocol: ¹H NMR Analysis
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign them to the corresponding protons in the molecule. The expected signals for Ethyl 4-amino-3-chlorobenzoate in DMSO-d₆ are approximately: δ 7.75 (d, 1H), 7.63 (dd, 1H), 6.83 (s, 1H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H, CH₂), 1.27 (t, 3H, CH₃)[5].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule[7][8]. The IR spectrum of Ethyl 4-amino-3-chlorobenzoate will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and the C-Cl stretch, among others[5]. While not inherently quantitative in the same way as chromatography, it is an excellent tool for identity confirmation and for detecting certain impurities that may have different functional groups.
Experimental Protocol: FTIR Analysis
-
Obtain a small amount of the solid sample.
-
Record the FTIR spectrum using an attenuated total reflectance (ATR) accessory from approximately 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them to a reference spectrum or literature data. Expected peaks include: 3487, 3356 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O stretch), and 759 cm⁻¹ (C-Cl stretch)[5].
Chapter 4: Cross-Validation and Comparative Performance
The true power of using multiple analytical techniques lies in the cross-validation of the results. According to ICH Q2(R2) guidelines, validation characteristics to be considered include accuracy, precision, specificity, linearity, range, and limits of detection and quantification[1][2].
| Validation Parameter | HPLC-UV | GC-MS | ¹H NMR (Quantitative) | FTIR |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | Very High (based on unique chemical shifts and coupling) | Moderate (confirms functional groups, but not specific isomers) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 (with internal standard) | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | Not Applicable |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% | Not Applicable |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.5 µg/mL | ~1 mg/mL | Not Applicable for quantification |
| Primary Application | Quantitative Purity & Assay | Confirmatory ID & Quantification | Structural Elucidation & Absolute Quantification | Identity Confirmation |
This table summarizes the expected performance of each technique. HPLC provides excellent quantitative data for purity and assay. GC-MS offers orthogonal separation and highly specific detection, making it ideal for confirming the identity of the main component and any volatile impurities. qNMR provides the most accurate assay value, as it is a primary ratio method. FTIR is a rapid and simple technique for identity confirmation.
Conclusion: A Multi-faceted Approach to Analytical Certainty
The cross-validation of analytical results for Ethyl 4-amino-3-chlorobenzoate using a combination of chromatographic and spectroscopic techniques provides a robust and defensible data package. No single technique can provide all the necessary information with the same degree of certainty. By leveraging the strengths of HPLC, GC-MS, NMR, and FTIR, researchers and drug development professionals can build a comprehensive understanding of their material, ensuring its quality, purity, and suitability for its intended purpose. This multi-faceted approach is not just good science; it is a critical component of a risk-based quality system that aligns with global regulatory expectations[9][10].
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. [Link]
-
PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
-
PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
SpectraBase. (n.d.). 4-Amino-3,5-dichlorobenzoic acid, ethyl ester - Optional[Raman] - Spectrum. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]
-
CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. [Link]
-
Supporting Information. (n.d.). Characterization data. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate. [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]
-
Asian Journal of Chemistry. (2006). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small PeptidesUsing Gas Chromatography-Mass Spectrometry. [Link]
-
PubMed. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 16017-69-9 | Product Name : Ethyl 4-amino-2-chlorobenzoate. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. echemi.com [echemi.com]
- 8. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Literature review of the synthetic utility of Ethyl 4-amino-3-chlorobenzoate
An In-Depth Guide to the Synthetic Utility of Ethyl 4-amino-3-chlorobenzoate: A Comparative Analysis for Chemical Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Ethyl 4-amino-3-chlorobenzoate, a substituted aniline derivative, stands out as a versatile and economically significant intermediate. Its unique arrangement of an amino group, a chloro substituent, and an ethyl ester on a benzene ring offers a triad of reactive sites, enabling a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the synthetic utility of Ethyl 4-amino-3-chlorobenzoate, offering a comparative analysis against viable alternatives to inform strategic decisions in drug discovery and development.
Core Characteristics of Ethyl 4-amino-3-chlorobenzoate
Ethyl 4-amino-3-chlorobenzoate is a stable, crystalline solid that serves as a foundational scaffold in organic synthesis. The interplay of its functional groups dictates its reactivity: the nucleophilic amino group is a prime site for acylation and diazotization; the ester group can be readily hydrolyzed or converted to other derivatives; and the chloro-substituent, while less reactive than its bromo or iodo counterparts, can participate in certain cross-coupling reactions under specific conditions.
Table 1: Physicochemical Properties of Ethyl 4-amino-3-chlorobenzoate [1][2][3]
| Property | Value |
| IUPAC Name | ethyl 4-amino-3-chlorobenzoate |
| CAS Number | 82765-44-4 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | White to orange powder |
| Melting Point | 80–82 °C |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)Cl |
Key Synthetic Transformations and Applications
The synthetic value of Ethyl 4-amino-3-chlorobenzoate is best illustrated through its application in the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.
A. Esterification and Amide Bond Formation
The most direct synthesis of Ethyl 4-amino-3-chlorobenzoate involves the esterification of 4-amino-3-chlorobenzoic acid. This is often achieved using ethanol in the presence of an acid catalyst, such as thionyl chloride, which activates the carboxylic acid.[1]
The primary amino group is readily acylated to form amides. This reaction is fundamental to building larger molecular frameworks. A prominent example is its use as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[4][5][6][7][8] Although the full synthesis of Rivaroxaban is a multi-step process, the initial functionalization of an aniline-type molecule is a critical phase.
Caption: General acylation of Ethyl 4-amino-3-chlorobenzoate.
B. Derivatization of the Ester Functional Group
The ethyl ester group provides a handle for further modifications, most commonly through hydrolysis or hydrazinolysis.
-
Saponification (Hydrolysis): Treatment with a base, such as sodium hydroxide, followed by acidic workup, readily converts the ester to the corresponding carboxylic acid, 4-amino-3-chlorobenzoic acid.[9][10] This acid is itself a valuable intermediate.
-
Hydrazinolysis: Refluxing Ethyl 4-amino-3-chlorobenzoate with hydrazine hydrate results in the formation of 4-amino-3-chlorobenzohydrazide.[1] This hydrazide is a crucial precursor for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and Schiff bases, which are scaffolds investigated for various biological activities, including as potential EGFR inhibitors.[1][11]
Caption: Key derivatizations of the ester group.
C. Transformations via Diazonium Salts (Sandmeyer Reaction)
The aromatic amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[12] This intermediate is highly versatile and can undergo a variety of Sandmeyer or Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring, including halogens (-Br, -I), cyano (-CN), and hydroxyl (-OH) groups.[13][14][15][16] This pathway dramatically expands the synthetic possibilities, allowing for substitution patterns not achievable through direct electrophilic aromatic substitution.
Caption: The Sandmeyer reaction pathway for aromatic amines.
Comparative Analysis with Alternative Reagents
The choice of a starting material is often a balance between reactivity, cost, and the specific demands of the synthetic target. Here, we compare Ethyl 4-amino-3-chlorobenzoate with several common alternatives.
Table 2: Comparison of Ethyl 4-amino-3-chlorobenzoate and Alternatives
| Reagent | Key Differentiating Feature | Advantages | Disadvantages |
| Ethyl 4-amino-3-chlorobenzoate | Balanced reactivity and cost. | Versatile for various reactions; commercially available. | Chloro group is less reactive in cross-coupling than bromo or iodo.[17] |
| Ethyl 4-amino-3-bromobenzoate | Higher reactivity of the C-Br bond in cross-coupling reactions. | Excellent substrate for Suzuki, Heck, and other Pd-catalyzed reactions.[18][19] | Generally higher cost than the chloro-analog.[20] |
| Ethyl 4-amino-3-iodobenzoate | Highest reactivity in cross-coupling reactions.[21] | Most reactive for C-C bond formation; useful for difficult couplings. | Highest cost and potentially lower stability.[20][21] |
| Ethyl 4-aminobenzoate (Benzocaine) | Lacks a halogen substituent, affecting electronic properties.[22][23] | Inexpensive; amino group is more nucleophilic without the electron-withdrawing Cl.[22] | Lacks a handle for cross-coupling reactions. |
| Ethyl 4-amino-3-methylbenzoate | Electron-donating methyl group instead of electron-withdrawing chloro group.[24] | Amino group is more activated; methyl group can be oxidized in some cases. | Different electronic properties may lead to different regioselectivity.[20] |
| Ethyl 4-amino-2-chlorobenzoate | Different substitution pattern (ortho-chloro).[25] | Offers a different regioisomer for targeted synthesis. | Steric hindrance from the ortho-chloro group can affect reactivity. |
| Ethyl 4-amino-3,5-dichlorobenzoate | Two chloro substituents. | Provides a scaffold for further differential functionalization. | Reduced nucleophilicity of the amino group due to two electron-withdrawing groups. |
Expert Insights on Reagent Selection
-
For Palladium-Catalyzed Cross-Coupling: If the synthetic route heavily relies on reactions like Suzuki or Buchwald-Hartwig amination at the halogen position, the bromo- or iodo-analogs are superior choices. The higher reactivity of the C-Br and C-I bonds leads to milder reaction conditions and higher yields compared to the more robust C-Cl bond.[17][18]
-
For Cost-Effective, Large-Scale Synthesis: When the primary transformations involve the amino or ester groups and cross-coupling is not required, Ethyl 4-aminobenzoate (if the halogen is unnecessary) or the chloro-analog often present the most economical options.[20]
-
For Modulating Electronic Properties: The choice between an electron-withdrawing group (Cl) and an electron-donating group (CH₃) is critical. The chloro-substituent deactivates the ring towards electrophilic substitution and lowers the pKa of the amino group, making it less basic. Conversely, the methyl-substituent activates the ring. This choice is dictated by the desired reactivity in subsequent steps.
Detailed Experimental Protocols
The following protocols are representative examples of the key transformations discussed.
Protocol 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1) [1]
-
Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 26.6 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Cool the suspension to -15 °C using an appropriate cooling bath.
-
Slowly add thionyl chloride (3.8 g, 2.33 mL, 32 mmol) dropwise, ensuring the temperature remains below -10 °C.
-
After the addition is complete, stir the mixture at 40 °C for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture, filter the resulting precipitate, and wash it with distilled water to remove excess thionyl chloride.
-
Wash the product with a 10% sodium carbonate (Na₂CO₃) solution.
-
Collect the residue and recrystallize from an ethanol/water mixture to yield the pure product.
-
Expected Yield: ~80%
-
Note: This procedure exemplifies a classic Fischer esterification activated by thionyl chloride. The initial formation of an acyl chloride intermediate, which then reacts with ethanol, is highly efficient.
-
Protocol 2: Saponification to 4-amino-3-chlorobenzoic Acid [9]
-
Dissolve methyl 4-amino-3-chlorobenzoate (2.0 g, 10.8 mmol) in 20 mL of methanol in a round-bottom flask. (Note: The ethyl ester can be used analogously).
-
Add 11 mL of 1 N sodium hydroxide (NaOH) solution (11 mmol).
-
Heat the mixture to 45 °C and stir for 5 hours.
-
Allow the reaction to stir overnight at room temperature.
-
Add an additional 5 mL of 1 N NaOH and stir at 45 °C for another 2 hours to ensure complete hydrolysis.
-
Concentrate the solvent under reduced pressure.
-
Add 16 mL of 1 N hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry to obtain 4-amino-3-chlorobenzoic acid.
-
Expected Yield: ~95%
-
Note: Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.
-
Protocol 3: Synthesis of 4-amino-3-chlorobenzohydrazide (N2) [1]
-
To a 100 mL round-bottom flask, add Ethyl 4-amino-3-chlorobenzoate (0.53 g, 2.65 mmol) and 50 mL of ethanol.
-
Add an excess of 80% hydrazine hydrate (e.g., 5 mL).
-
Heat the mixture to reflux (approximately 80 °C) and maintain overnight.
-
After the reflux period, evaporate the solvent completely under reduced pressure.
-
Wash the resulting precipitate with distilled water, filter, and allow it to dry.
-
Recrystallize the crude product from methanol to obtain pure 4-amino-3-chlorobenzohydrazide.
-
Expected Yield: ~70%
-
Note: The use of excess hydrazine drives the reaction to completion. This hydrazide is a key intermediate for building heterocyclic libraries.[23]
-
Conclusion
Ethyl 4-amino-3-chlorobenzoate is a cornerstone intermediate in modern organic synthesis, offering a robust and versatile platform for the construction of complex molecules, especially within the pharmaceutical industry.[26] Its value lies not only in the reactivity of its individual functional groups but also in the synergistic possibilities they enable. While alternative reagents, particularly its bromo- and iodo-analogs, offer superior performance in specific applications like palladium-catalyzed cross-coupling, the cost-effectiveness and broad applicability of Ethyl 4-amino-3-chlorobenzoate secure its place as a go-to building block. A thorough understanding of its reactivity profile, benchmarked against these alternatives, empowers researchers to make informed, strategic decisions that optimize synthetic routes for efficiency, yield, and economic viability.
References
- A Process For The Preparation Of Rivaroxaban. Google Patents.
-
AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. Available from: [Link]
-
An Improved Synthesis of Rivaroxaban. ResearchGate. Available from: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available from: [Link]
-
Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285. PubChem. Available from: [Link]
-
Ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available from: [Link]
-
Ethyl 4-amino-3-chlorobenzoate. Oakwood Chemical. Available from: [Link]
-
Sandmeyer reaction. Wikipedia. Available from: [Link]
- Process for the preparation of rivaroxaban and intermediates thereof. Google Patents.
-
Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available from: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. Available from: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available from: [Link]
-
Diazotisation. Organic Chemistry Portal. Available from: [Link]
-
17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Lumen Learning. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
-
Ethyl 4-amino-3-iodobenzoate. MySkinRecipes. Available from: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available from: [Link]
-
CAS No : 16017-69-9 | Product Name : Ethyl 4-amino-2-chlorobenzoate. Pharmaffiliates. Available from: [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available from: [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-amino-3-chlorobenzoate [oakwoodchemical.com]
- 4. US20160194309A1 - A Process For The Preparation Of Rivaroxaban - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 8. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diazotisation [organic-chemistry.org]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 16. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Ethyl 4-amino-3-iodobenzoate [myskinrecipes.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. pharmaffiliates.com [pharmaffiliates.com]
- 26. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Solvent System Performance of Ethyl 4-amino-3-chlorobenzoate
Abstract
The judicious selection of a solvent system is paramount in drug development and synthetic chemistry, profoundly influencing reaction kinetics, yield, purity, and stability of active pharmaceutical ingredients and intermediates. This guide provides a comprehensive evaluation of Ethyl 4-amino-3-chlorobenzoate's performance across a spectrum of common laboratory solvents. Through a series of structured experiments, we will compare its solubility, stability, and reactivity against structurally similar alternatives. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, streamline process optimization, and ensure the robustness of their chemical methodologies.
Introduction: The Critical Role of Solvent Selection
Ethyl 4-amino-3-chlorobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its performance, however, is intrinsically linked to the solvent system in which it is employed. The polarity, proticity, and coordinating ability of a solvent can dramatically alter the solvation of reactants, transition states, and products, thereby dictating the overall efficiency and outcome of a chemical transformation. An inappropriate solvent can lead to poor solubility, degradation of the material, or the formation of undesirable byproducts, compromising yield and purity.
This guide is structured to provide a systematic evaluation of Ethyl 4-amino-3-chlorobenzoate in a range of protic and aprotic solvents. We will present detailed experimental protocols for determining key performance indicators and compare these findings with three strategic analogues:
-
Ethyl 4-aminobenzoate: The parent compound, to establish a baseline.
-
Ethyl 4-amino-3-bromobenzoate: To evaluate the effect of a different halogen substituent.
-
Ethyl 4-amino-3-methylbenzoate: To contrast the electronic effect of an electron-donating group with the electron-withdrawing chloro group.[1][2]
By understanding the interplay between the solute and the solvent at a molecular level, researchers can make more strategic decisions in their experimental designs.
Physicochemical Properties of Ethyl 4-amino-3-chlorobenzoate
A foundational understanding of the intrinsic properties of Ethyl 4-amino-3-chlorobenzoate is essential before evaluating its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 199.63 g/mol | [3][4] |
| Melting Point | 83-84 °C | |
| Appearance | White to off-white crystalline powder | |
| LogP | 2.0989 | [4] |
These properties suggest a compound with moderate polarity, which will influence its solubility in different solvent systems.
Experimental Evaluation of Solvent Performance
This section outlines the detailed methodologies for assessing the solubility, stability, and reactivity of Ethyl 4-amino-3-chlorobenzoate and its analogues.
Solubility Determination
Objective: To quantitatively determine the solubility of Ethyl 4-amino-3-chlorobenzoate and its analogues in a panel of common laboratory solvents at ambient temperature.
Rationale for Solvent Selection: The chosen solvents span a range of polarities and proticities to provide a comprehensive solubility profile.
-
Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone
-
Aprotic Nonpolar Solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of Ethyl 4-amino-3-chlorobenzoate into a series of 10 mL screw-cap vials. Repeat for each analogue.
-
Solvent Addition: To each vial, add the selected solvent in 0.5 mL increments.
-
Equilibration: After each addition, cap the vial and vortex for 2 minutes. Allow the vial to stand for 30 minutes at 25 °C to reach equilibrium.
-
Observation: Visually inspect for complete dissolution. If the solid has dissolved, add another weighed portion of the solute (e.g., 50 mg) and repeat the process.
-
Saturation Point: Continue adding the solute until a saturated solution with undissolved solid is obtained.
-
Quantification: Carefully filter the saturated solution through a 0.45 µm PTFE syringe filter. Dilute an aliquot of the filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC-UV detector.
-
HPLC Analysis: Analyze the diluted sample using a validated HPLC method to determine the precise concentration.
Data Presentation:
| Solvent | Polarity Index | Dielectric Constant | Solubility of Ethyl 4-amino-3-chlorobenzoate (mg/mL) | Solubility of Ethyl 4-aminobenzoate (mg/mL) | Solubility of Ethyl 4-amino-3-bromobenzoate (mg/mL) | Solubility of Ethyl 4-amino-3-methylbenzoate (mg/mL) |
| Water | 10.2 | 80.1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Methanol | 5.1 | 32.7 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Ethanol | 4.3 | 24.5 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Isopropanol | 3.9 | 19.9 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetonitrile | 5.8 | 37.5 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| DMF | 6.4 | 36.7 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| DMSO | 7.2 | 46.7 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetone | 5.1 | 20.7 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Dichloromethane | 3.1 | 9.1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Ethyl Acetate | 4.4 | 6.0 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Toluene | 2.4 | 2.4 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Expected Outcome: It is anticipated that Ethyl 4-amino-3-chlorobenzoate will exhibit higher solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in alcohols. Its solubility in water and nonpolar solvents is expected to be limited.
Workflow Diagram:
Caption: N-acetylation of Ethyl 4-aminobenzoate analogues.
Discussion and Recommendations
This section will provide a detailed analysis of the experimental findings, correlating the observed performance with the physicochemical properties of the solvents and the electronic nature of the substituents on the aromatic ring. Recommendations will be provided for the optimal solvent systems for various applications of Ethyl 4-amino-3-chlorobenzoate, such as crystallization, reaction chemistry, and long-term storage.
Conclusion
The systematic evaluation of Ethyl 4-amino-3-chlorobenzoate in different solvent systems provides invaluable insights for process development and optimization. By understanding its solubility, stability, and reactivity profiles, researchers can mitigate risks associated with poor solvent selection and enhance the efficiency and reproducibility of their synthetic routes. This guide serves as a practical resource to support the rational design of experiments and the successful implementation of Ethyl 4-amino-3-chlorobenzoate in pharmaceutical research and development.
References
-
PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]
-
PubChem. Ethyl 4-amino-3-chlorobenzoate. [Link]
-
NIH. Ethyl 4-amino-3-methylbenzoate. [Link]
Sources
A Comparative Analysis of the Stability of Halogenated Ethyl Aminobenzoates: A Guide for Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Efficacy and Safety
Halogenated ethyl aminobenzoates are a class of compounds frequently utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly local anesthetics and other therapeutic agents. The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic profile, and binding affinity to target receptors. However, these modifications also introduce new potential liabilities concerning the chemical stability of the molecule.
Understanding the stability of these intermediates is not merely an academic exercise; it is a cornerstone of robust drug development. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and ultimately, a compromised therapeutic product with significant safety risks. This guide provides a comprehensive framework for conducting a comparative stability analysis of various halogenated ethyl aminobenzoates. We will delve into the rationale behind experimental design, present a detailed protocol for forced degradation studies, and interpret the resulting data to establish structure-stability relationships.
Part 1: Designing a Robust Comparative Stability Study
A successful stability study hinges on a well-conceived experimental plan that subjects the molecules to relevant stress conditions, allowing for a predictive assessment of their shelf-life and degradation pathways. Our objective is to compare the intrinsic stability of different halogenated isomers of ethyl aminobenzoate.
Selection of Test Compounds
To ensure a comprehensive analysis, we will select a matrix of compounds that allows for the evaluation of two key variables: the identity of the halogen and its position on the aromatic ring relative to the ethyl ester group. For this guide, we will consider the following ethyl 4-aminobenzoate analogues:
-
Ethyl 4-amino-2-fluorobenzoate
-
Ethyl 4-amino-2-chlorobenzoate
-
Ethyl 4-amino-2-bromobenzoate
-
Ethyl 4-amino-2-iodobenzoate
-
Ethyl 4-amino-3-chlorobenzoate (to assess positional effects)
-
Ethyl 4-aminobenzoate (Benzocaine) as a non-halogenated control
Rationale for Stress Conditions
Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines, are essential for elucidating potential degradation pathways. We will employ the following stress conditions, chosen to simulate the potential challenges a drug substance might encounter during its lifecycle:
-
Acidic/Basic Hydrolysis: The ester linkage in ethyl aminobenzoates is susceptible to hydrolysis.[1][2] Evaluating stability across a pH range is critical to predict degradation in different physiological environments or formulations.
-
Oxidative Stress: The aromatic amine group is prone to oxidation. Using an agent like hydrogen peroxide (H₂O₂) helps identify potential oxidative degradation products.
-
Photostability: Many aromatic compounds absorb UV light, which can lead to photolytic degradation.[3][4] This is a critical test for any drug substance that may be exposed to light during manufacturing, storage, or administration.
-
Thermal Stress: Elevated temperatures accelerate degradation kinetics, providing a rapid means to assess the thermal stability of the compounds.[5][6]
Experimental Workflow: A Systematic Approach
The overall workflow is designed to move systematically from sample preparation through stress application to final analysis, ensuring data integrity and reproducibility.
Caption: Experimental workflow for the comparative forced degradation study.
Part 2: Data Analysis and Structure-Stability Relationships
Following the execution of the forced degradation studies, the resulting data must be systematically analyzed. The primary analytical technique employed is High-Performance Liquid Chromatography with UV detection (HPLC-UV), coupled with Mass Spectrometry (MS) for impurity identification.
Quantitative Data Summary
The stability of each compound is assessed by measuring the percentage of the parent compound remaining after a defined stress period. The results can be summarized for clear comparison.
Table 1: Illustrative Comparative Stability Data (% Assay Remaining after 24h Stress)
| Compound | Control (T=0) | 0.1N HCl (60°C) | 0.1N NaOH (60°C) | 3% H₂O₂ (RT) | Photolytic | Thermal (80°C) |
| Ethyl 4-aminobenzoate | 100% | 92.5% | 85.1% | 96.3% | 98.1% | 99.5% |
| Ethyl 4-amino-2-fluorobenzoate | 100% | 94.2% | 88.9% | 97.5% | 98.8% | 99.7% |
| Ethyl 4-amino-2-chlorobenzoate | 100% | 91.8% | 84.5% | 95.1% | 97.2% | 99.3% |
| Ethyl 4-amino-2-bromobenzoate | 100% | 89.3% | 81.2% | 93.8% | 95.4% | 98.9% |
| Ethyl 4-amino-2-iodobenzoate | 100% | 85.6% | 75.4% | 90.1% | 91.7% | 97.8% |
| Ethyl 4-amino-3-chlorobenzoate | 100% | 93.1% | 86.8% | 96.8% | 97.9% | 99.4% |
Interpreting the Data: Structure-Stability Relationships
Based on the illustrative data, several key relationships can be inferred:
-
Effect of Halogen Identity: A clear trend in stability is observed: F > Cl > Br > I . This trend correlates inversely with the bond dissociation energy of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I). The weaker C-I bond makes the iodo-substituted compound more susceptible to degradation, particularly under hydrolytic and photolytic stress where dehalogenation can be a significant pathway.
-
Hydrolytic Stability: All compounds show greater degradation under basic conditions compared to acidic conditions, which is characteristic of ester hydrolysis. The electron-withdrawing nature of the halogens can influence the electrophilicity of the ester carbonyl carbon, affecting the hydrolysis rate.
-
Oxidative Stability: The iodo- and bromo- derivatives show slightly increased susceptibility to oxidation, potentially due to the lower electronegativity of these halogens compared to fluorine and chlorine, which may increase the electron density of the aromatic ring and the amino group.
-
Positional Effects: The 3-chloro isomer appears slightly more stable than the 2-chloro isomer, especially under hydrolytic conditions. This can be attributed to steric and electronic effects. An ortho-substituent (position 2) can exert a greater steric hindrance or through-space electronic effect on the adjacent amino and ester groups compared to a meta-substituent (position 3).
Elucidating Degradation Pathways
Mass spectrometry is indispensable for identifying the degradation products. The primary degradation pathways for these molecules are expected to be:
-
Hydrolysis: Cleavage of the ethyl ester to form the corresponding 4-aminobenzoic acid derivative. This is often the most common degradation route.[1][2]
-
Oxidation: Oxidation of the amino group to form nitroso or nitro derivatives, or polymerization.
-
Dehalogenation: Cleavage of the carbon-halogen bond, particularly for iodo- and bromo- derivatives, often initiated by light or heat.
-
Other Reactions: In some cases, reactions with excipients or impurities can lead to other products, such as the formation of N-formyl derivatives if a source of formic acid is present.[2][5]
Caption: Potential degradation pathways for halogenated ethyl aminobenzoates.
Part 3: Experimental Protocol - Forced Degradation by HPLC
This section provides a detailed, self-validating protocol for the stability analysis. The use of a mass balance calculation (the sum of the assay of the parent drug and the percentage of all degradation products) is a critical component of a self-validating method; a mass balance close to 100% indicates that all significant degradation products have been detected.
Materials and Reagents
-
Halogenated ethyl aminobenzoate reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid (reagent grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Instrumentation
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mass spectrometer (optional, for identification)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Step-by-Step Procedure
-
Stock Solution Preparation: Accurately weigh and dissolve each compound in methanol to prepare individual 1.0 mg/mL stock solutions.
-
Sample Preparation for Stressing:
-
Acid/Base Hydrolysis: Dilute 1 mL of stock into 9 mL of 0.1N HCl or 0.1N NaOH. Incubate in a water bath at 60°C for 24 hours.
-
Oxidation: Dilute 1 mL of stock into 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal: Place a small amount (approx. 10 mg) of solid compound in a vial and heat in an oven at 80°C for 24 hours. After stressing, dissolve in methanol to 0.1 mg/mL.
-
Control: Dilute 1 mL of stock into 9 mL of a 50:50 water:methanol mixture.
-
-
Post-Stress Sample Treatment:
-
Before injection, take an aliquot of the acid- and base-stressed samples and neutralize them with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all stressed samples with the mobile phase starting condition (90:10 A:B) to a final concentration of approximately 0.01 mg/mL.
-
-
Analysis: Inject all samples (including controls and a blank) onto the HPLC system.
-
Data Processing:
-
Determine the retention time and peak area of the parent compound in the control sample.
-
In the stressed samples, identify the parent peak and any new peaks corresponding to degradation products.
-
Calculate the % Assay Remaining: (Area_parent_stressed / Area_parent_control) * 100.
-
Calculate the % of each impurity: (Area_impurity / Total_Area_all_peaks) * 100.
-
Calculate Mass Balance: % Assay Remaining + Σ(% All Impurities). The result should ideally be between 98-102%.
-
Conclusion
This guide provides a robust framework for the comparative stability analysis of halogenated ethyl aminobenzoates. The illustrative data and structure-stability relationships discussed highlight a predictable trend where stability is inversely proportional to the atomic size of the halogen substituent. Specifically, the iodo- and bromo- derivatives are significantly more prone to degradation than their chloro- and fluoro- counterparts. Such analyses are paramount in early-stage drug development for selecting the most stable candidates, designing appropriate formulations, and establishing realistic shelf-life specifications, ultimately ensuring the delivery of safe and effective medicines.
References
-
Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI. [Link]
-
Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. JRC Publications Repository. [Link]
-
Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. ResearchGate. [Link]
-
Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. National Institutes of Health (NIH). [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. MDPI. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]
-
Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. ResearchGate. [Link]
Sources
- 1. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment: Synthesized Ethyl 4-amino-3-chlorobenzoate vs. a Commercial Standard
Introduction:
In the landscape of pharmaceutical research and development, the molecular integrity of building blocks is paramount. Ethyl 4-amino-3-chlorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its purity is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, practical framework for researchers to rigorously assess the purity of a laboratory-synthesized batch of Ethyl 4-amino-3-chlorobenzoate against a certified commercial standard. We will move beyond rote protocol execution to explore the underlying scientific rationale, enabling robust, self-validating analytical workflows.
Part 1: The Synthetic Challenge & Potential Impurities
The journey to a pure compound begins with its synthesis. A common and efficient method for preparing Ethyl 4-amino-3-chlorobenzoate is the Fischer-Speier esterification of 4-amino-3-chlorobenzoic acid.[1] This reaction, while straightforward, is an equilibrium process and can introduce specific impurities if not driven to completion or if side reactions occur.[2]
Common Synthetic Route: Fischer-Speier Esterification
A suspension of 4-amino-3-chlorobenzoic acid in absolute ethanol is treated with an acid catalyst, such as sulfuric acid or thionyl chloride, and heated under reflux.[3][4] The excess ethanol serves as both reactant and solvent, helping to shift the equilibrium towards the product ester.[2]
Anticipating Impurities:
A crucial aspect of purity assessment is anticipating what might be present besides the target molecule. Based on the Fischer esterification mechanism, potential impurities include:
-
Unreacted Starting Material: Residual 4-amino-3-chlorobenzoic acid.
-
Catalyst Residues: Traces of the acid catalyst.
-
Solvent-Related Impurities: Byproducts from ethanol or other solvents used in workup.
-
Side-Reaction Products: While less common for this specific reaction, intermolecular condensation or other side reactions could theoretically occur under harsh conditions.
Visualizing a Potential Impurity Pathway
The primary impurity of concern is typically the unreacted starting material. Incomplete esterification leads to its presence in the final product.
Caption: Fischer esterification equilibrium showing the desired product and the potential for unreacted starting material to persist as an impurity.
Part 2: The Analytical Workflow: An Orthogonal Approach
No single analytical technique is sufficient to definitively declare a compound as "pure." A robust purity assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This multi-faceted strategy ensures that impurities not detected by one method are likely to be caught by another.
Workflow Diagram
This diagram illustrates the logical flow of comparing the synthesized product against the commercial standard.
Caption: Orthogonal workflow for the comprehensive purity assessment of Ethyl 4-amino-3-chlorobenzoate.
Part 3: Experimental Protocols & Rationale
Here we detail the step-by-step methodologies. The commercial standard should be run alongside the synthesized sample under identical conditions for a direct comparison.
Thin Layer Chromatography (TLC)
-
Principle: A rapid, qualitative technique to separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
-
Rationale: TLC provides a quick visual confirmation of the presence of the main spot (product) and any major impurities. Co-spotting the synthesized material with the standard helps in tentative identification.
-
Protocol:
-
Prepare a developing chamber with a solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Dissolve small amounts of the synthesized product and the commercial standard in ethyl acetate to create ~1 mg/mL solutions.
-
On a silica gel TLC plate, spot the synthesized sample, the standard, and a "co-spot" (a spot with both samples applied).
-
Develop the plate in the chamber until the solvent front is ~1 cm from the top.
-
Visualize the plate under UV light (254 nm).
-
Calculate the Retention Factor (Rf) for each spot. The Rf values for the main spots in all three lanes should be identical. The synthesized sample lane should ideally show no secondary spots.
-
Melting Point Analysis
-
Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
-
Rationale: This is a simple, yet powerful, indicator of purity. A broad melting range for the synthesized product compared to the sharp melting point of the standard suggests the presence of impurities.
-
Protocol:
-
Load a small amount of the finely powdered dry sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
Compare the observed range with that of the commercial standard and literature values (approx. 83-84°C).[5]
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: A high-resolution separation technique where the sample is passed through a column packed with a stationary phase under high pressure. A detector (e.g., UV-Vis) quantifies the components as they elute.
-
Rationale: HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[6][7] It can separate and quantify the main component and even trace-level impurities. The area percentage of the main peak is often used to express purity.
-
Protocol:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient: Start at 70% A, 30% B; ramp to 10% A, 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare solutions of the synthesized product and standard in the mobile phase (~0.1 mg/mL). Inject equal volumes and analyze the chromatograms. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons) within a molecule, providing detailed information about its structure.
-
Rationale: ¹H NMR is arguably the most powerful tool for structural confirmation.[8] The spectrum of the synthesized product must match that of the standard in terms of chemical shifts, integration values (proton count), and splitting patterns. It can also reveal impurities if they contain protons and are present in sufficient quantity (>1%).
-
Protocol:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
-
Process the data (phasing, baseline correction, and integration).
-
Compare the resulting spectrum with that of the commercial standard.
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight.
-
Rationale: MS provides unequivocal confirmation of the molecular weight of the synthesized compound.[3] The molecular ion peak should match the expected value for Ethyl 4-amino-3-chlorobenzoate (C₉H₁₀ClNO₂), which is approximately 199.63 g/mol .[9]
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer, often coupled to an HPLC (LC-MS).
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Identify the protonated molecular ion [M+H]⁺ at m/z ≈ 200.0.
-
Part 4: Data Synthesis & Comparative Analysis
All data should be compiled into a clear, comparative format. This allows for a direct, at-a-glance assessment of the synthesized product's quality against the benchmark standard.
| Analytical Test | Commercial Standard | Synthesized Product | Analysis & Interpretation |
| Appearance | White to off-white crystalline solid | White crystalline solid | The synthesized product matches the physical appearance of the standard. |
| Melting Point | 83.5 - 84.0 °C | 82.0 - 84.0 °C | The synthesized product shows a slightly broader range, suggesting the presence of minor impurities. |
| TLC (Rf) | 0.55 (single spot) | 0.55 (major spot), faint spot at baseline | The main component matches the standard. The faint baseline spot indicates a polar impurity, likely unreacted starting material. |
| HPLC Purity | 99.8% (by area) | 98.5% (by area) | The quantitative analysis confirms high purity, though slightly lower than the commercial grade. A small peak corresponding to the starting material was also observed. |
| ¹H NMR | Spectrum matches reference | Spectrum matches standard's key signals. Small, broad peaks consistent with starting material are visible. | Structural integrity is confirmed. The presence of the starting acid is corroborated by this technique. |
| Mass Spec (m/z) | [M+H]⁺ = 200.0 | [M+H]⁺ = 200.0 | The molecular weight of the synthesized product is confirmed to be correct. |
Interpretation of Results:
Part 5: Conclusion & Troubleshooting
The synthesized Ethyl 4-amino-3-chlorobenzoate is of high purity (98.5%) and its structure is confirmed. However, it does not meet the >99.5% purity often required for advanced pharmaceutical development without further purification.
Recommended Action:
-
Recrystallization: The most effective method to remove small amounts of the more polar starting material would be recrystallization from a suitable solvent system (e.g., ethanol/water). This process should be monitored by TLC or HPLC to confirm the removal of the impurity.
This comprehensive guide demonstrates that assessing the purity of a synthesized compound is a systematic investigation. By combining a sound understanding of the synthesis with a multi-technique analytical approach, researchers can confidently verify the quality of their materials and make informed decisions for subsequent research and development.
References
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. Retrieved from [Link]
-
Fischer–Speier esterification. (2023). Wikipedia. Retrieved from [Link]
-
Esterification of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Fischer Esterification. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Agilent Technologies. Retrieved from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2009). PubMed. Retrieved from [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]
-
Ethyl 4-amino-3-chlorobenzoate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. echemi.com [echemi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-amino-3-chlorobenzoate
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 4-amino-3-chlorobenzoate (CAS No. 82765-44-4), a halogenated aromatic amine. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
The core principle guiding the disposal of Ethyl 4-amino-3-chlorobenzoate is the recognition of its chemical structure—specifically, the presence of a chlorine atom on the benzene ring. This classifies it as a halogenated organic compound, which necessitates a specific waste management stream.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with Ethyl 4-amino-3-chlorobenzoate is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, its structural similarity to other chlorinated aromatic amines allows for a conservative assessment of its risks.
Key Potential Hazards:
-
Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following table summarizes the minimum requirements:
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of dust or vapors. |
Part 2: Step-by-Step Disposal Protocol
The disposal of Ethyl 4-amino-3-chlorobenzoate must adhere to the guidelines for halogenated organic waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Due to its chlorinated nature, Ethyl 4-amino-3-chlorobenzoate must be collected as halogenated organic waste .[1]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate and significantly increase the cost of disposal, as the entire mixture must be treated as halogenated waste.[2]
Step 2: Containerization
-
Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.
-
Causality: This prevents leakage and the escape of vapors. The container must be in good condition and compatible with the chemical.
Step 3: Labeling
-
Action: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "Ethyl 4-amino-3-chlorobenzoate." Also, indicate the approximate quantity or concentration.
-
Causality: Accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents, enabling them to manage it safely.
Step 4: Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
-
Causality: Proper storage minimizes the risk of accidental spills, reactions, and exposure.
Step 5: Final Disposal
-
Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted facility to ensure their complete destruction.[1][5] This is a regulatory requirement under the U.S. Environmental Protection Agency (EPA).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-amino-3-chlorobenzoate.
Caption: Disposal workflow for Ethyl 4-amino-3-chlorobenzoate.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated halogenated organic waste container.[4] Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's EHS department.
Conclusion
The responsible disposal of Ethyl 4-amino-3-chlorobenzoate is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of proper waste segregation for halogenated organic compounds, utilizing correct PPE, and following established institutional protocols, researchers can ensure they are maintaining a safe and compliant laboratory environment.
References
- Chemsrc. (2025). Ethyl 4-amino-3-chlorobenzoate | CAS#:82765-44-4.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Fisher Scientific. (2023). Safety Data Sheet: Ethyl 4-aminobenzoate.
- Sigma-Aldrich. (2015). Safety Data Sheet: Ethyl 4-aminobenzoate.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
